molecular formula C7H9N3O B1581141 (3-Aminophenyl)urea CAS No. 25711-72-2

(3-Aminophenyl)urea

Cat. No.: B1581141
CAS No.: 25711-72-2
M. Wt: 151.17 g/mol
InChI Key: ZNXSFVXZQBETRJ-UHFFFAOYSA-N
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Description

(3-Aminophenyl)urea is a chemical compound featuring both an aromatic amine and a urea functional group, making it a valuable building block and intermediate in various research fields. Its structure is key in developing novel compounds with biological and material science applications. In pharmaceutical research, derivatives of this compound are explored for their potential as kinase inhibitors . The urea moiety is a known pharmacophore, and compounds with similar structures have been investigated as dual inhibitors for targets like EphA2 and HDACs in anticancer research . Furthermore, the compound serves as a precursor in synthesizing more complex molecules, such as urea-based porous organic frameworks (POFs). These frameworks, built from urea-linked monomers, show promise as advanced adsorbents for extracting pollutants like phenylurea herbicides from complex samples, leveraging hydrogen bonding and π-π interactions for efficient extraction . Urea derivatives are also integral in creating functional materials, including solvatochromic sensors whose optical properties are highly dependent on solvent environment and hydrogen bonding . This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(3-aminophenyl)urea
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InChI

InChI=1S/C7H9N3O/c8-5-2-1-3-6(4-5)10-7(9)11/h1-4H,8H2,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ZNXSFVXZQBETRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Source PubChem
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DSSTOX Substance ID

DTXSID1067126
Record name 1-(3-Aminophenyl)urea
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Molecular Weight

151.17 g/mol
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CAS No.

25711-72-2
Record name (3-Aminophenyl)urea
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Record name Urea, N-(3-aminophenyl)-
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Record name Urea, N-(3-aminophenyl)-
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Record name 1-(3-Aminophenyl)urea
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Record name (3-aminophenyl)urea
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Foundational & Exploratory

Introduction: Unveiling the Profile of a Key Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of (3-Aminophenyl)urea

This compound is an aromatic urea derivative that serves as a crucial intermediate and structural motif in various fields, particularly in medicinal chemistry and materials science. Its structure, featuring a reactive primary amine and a hydrogen-bonding urea group, makes it a versatile precursor for the synthesis of more complex molecules, including potent enzyme inhibitors and novel polymers. For researchers in drug development, understanding the fundamental physicochemical properties of this compound is not merely an academic exercise; it is a prerequisite for rational drug design, formulation development, and predicting its behavior in biological systems.

This guide provides a comprehensive analysis of the core physicochemical characteristics of this compound. We will move beyond simple data presentation to explain the causality behind these properties and describe the self-validating experimental protocols required for their accurate determination.

Section 1: Core Molecular and Physical Characteristics

The foundational properties of a molecule dictate its identity and bulk behavior. This compound is a solid at room temperature, appearing as a colorless to off-white crystalline powder[1][2]. Its core identity is defined by its molecular structure, from which fundamental parameters are derived.

Caption: Molecular Structure of this compound.

The table below summarizes the key quantitative properties of this compound, compiled from various authoritative sources.

PropertyValueSource(s)
Molecular Formula C₇H₉N₃O[3][4]
Molecular Weight 151.17 g/mol [3][5]
Melting Point 130 °C[1]
Boiling Point 321.03 °C (at 760 mmHg)[1][4]
Density ~1.35 g/cm³ (Predicted)[4][6]
Water Solubility 16.38 g/L (at 25 °C)[4][6]
logP (Octanol/Water) -0.76 to 0.7[1][3]
pKa 14.59 ± 0.50 (Predicted)[4][6]
Hydrogen Bond Donors 3[3][4]
Hydrogen Bond Acceptors 2[3][4]
Topological Polar Surface Area 81.1 Ų[3]

Section 2: Solubility and Partitioning Behavior

Theoretical Basis

Solubility is a critical determinant of a compound's utility, influencing everything from reaction kinetics in synthesis to bioavailability in pharmacology. This compound's structure contains both polar groups (amine and urea) capable of hydrogen bonding and a nonpolar phenyl ring. This amphipathic nature governs its solubility profile.

Its solubility in water is significant, measured at 16.38 g/L at 25°C[4][6]. This is attributed to the potent hydrogen bonding capacity of the urea and amine functionalities with water molecules. While highly soluble in water, it also shows moderate solubility in polar organic solvents like methanol and ethanol[7]. Conversely, its solubility in non-polar organic solvents is expected to be limited.

The n-octanol/water partition coefficient (LogP) quantifies a compound's lipophilicity. The reported LogP values for this compound range from -0.76 to 0.7, indicating a generally hydrophilic character[1][3]. This property is paramount in drug design, as it affects absorption, distribution, metabolism, and excretion (ADME) profiles. A low LogP value suggests that the compound will preferentially partition into aqueous environments, which can impact its ability to cross lipid-rich biological membranes.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol describes the gold-standard shake-flask method for determining aqueous solubility, a self-validating system ensuring equilibrium is reached.

Objective: To determine the thermodynamic equilibrium solubility of this compound in a buffered aqueous solution.

Materials:

  • This compound (purity >99%)

  • Phosphate-buffered saline (PBS), pH 7.4

  • HPLC-grade water and acetonitrile

  • Analytical balance, vortex mixer, orbital shaker with temperature control

  • Centrifuge, HPLC system with UV detector

Procedure:

  • Preparation: Prepare a stock solution of this compound of known concentration in a suitable organic solvent (e.g., DMSO) for HPLC calibration. Create a calibration curve by preparing a series of standards.

  • Sample Incubation: Add an excess amount of solid this compound to a vial containing a known volume of PBS (pH 7.4). The excess solid is crucial to ensure saturation.

  • Equilibration: Seal the vials and place them on an orbital shaker set to 25°C (or desired temperature) for 24-48 hours. This extended time allows the system to reach thermodynamic equilibrium.

  • Phase Separation: After incubation, centrifuge the samples at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the excess, undissolved solid.

  • Sample Analysis: Carefully collect an aliquot of the clear supernatant. Dilute the supernatant with the mobile phase and analyze by HPLC-UV.

  • Quantification: Determine the concentration of the dissolved compound by comparing its peak area to the previously established calibration curve.

solubility_workflow start Start prep Prepare HPLC Calibration Curve start->prep add_excess Add Excess Solid to PBS (pH 7.4) start->add_excess quantify Quantify Concentration Against Calibration Curve prep->quantify shake Equilibrate on Shaker (24-48h at 25°C) add_excess->shake centrifuge Centrifuge to Pellet Excess Solid shake->centrifuge collect Collect Supernatant centrifuge->collect analyze Analyze via HPLC-UV collect->analyze analyze->quantify end End quantify->end

Caption: Workflow for Shake-Flask Solubility Determination.

Section 3: Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. For this compound, NMR, IR, and UV-Vis spectroscopy are essential for structural confirmation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule[8].

  • ¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments. For this compound, one would expect distinct signals for the aromatic protons on the phenyl ring, the amine (-NH₂) protons, and the urea (-NH- and -NH₂) protons. The aromatic region will show a complex splitting pattern characteristic of a 1,3-disubstituted benzene ring. The labile amine and urea protons may appear as broad signals and their chemical shifts can be concentration and solvent dependent.

  • ¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum should show distinct signals for the carbonyl carbon of the urea group (typically downfield, ~150-160 ppm), and for the aromatic carbons[8][9].

Experimental Protocol: NMR Sample Preparation and Acquisition

  • Sample Preparation: Accurately weigh 5-10 mg of this compound. Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as Dimethyl sulfoxide-d₆ (DMSO-d₆). DMSO-d₆ is often preferred for urea-containing compounds as it helps in observing the exchangeable N-H protons[8].

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse acquisition.

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-64 scans.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse program (e.g., 'zgpg30').

    • Number of Scans: A higher number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations[10].

Key Expected Absorptions:

  • N-H Stretch: The amine and urea groups will exhibit characteristic N-H stretching vibrations, typically appearing as one or two sharp peaks in the 3300–3500 cm⁻¹ region[11].

  • C=O Stretch: A strong, sharp absorption band for the urea carbonyl group is expected in the range of 1650–1750 cm⁻¹[9][11].

  • Aromatic C=C Stretch: Medium intensity bands in the 1450–1600 cm⁻¹ region are characteristic of the carbon-carbon stretching within the aromatic ring[10].

  • C-N Stretch: Absorptions corresponding to C-N bond stretching can be found in the 1000-1300 cm⁻¹ region[11].

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about electronic transitions within the molecule. Aromatic compounds like this compound exhibit characteristic absorptions in the UV region due to π-π* transitions of the benzene ring and n-π* transitions associated with the urea and amine groups[12]. The exact position of the maximum absorbance (λ_max) is dependent on the solvent used.

Section 4: Stability, Reactivity, and Synthesis

Stability and Storage

This compound is generally stable under standard laboratory conditions. However, due to the presence of the primary aromatic amine, it is susceptible to oxidation over time, which can lead to discoloration. It should be stored in a tightly sealed container, protected from light and air[4][6]. Recommended storage temperatures are typically 2-8°C[4][6].

Reactivity and Safety

The compound's reactivity is dominated by the nucleophilic primary amine and the urea functionality. The amine can readily participate in reactions such as acylation, alkylation, and diazotization.

According to GHS classifications, this compound is known to cause skin and serious eye irritation[3]. It may also cause an allergic skin reaction and respiratory irritation[3]. Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn when handling this chemical[1].

Overview of Synthesis

A common and straightforward synthesis of this compound involves the reduction of its nitro precursor, (3-nitrophenyl)urea. This transformation is typically achieved through catalytic hydrogenation.

synthesis_pathway reactant (3-nitrophenyl)urea product This compound reactant->product Reduction conditions H₂, Pd/C Solvent: MeOH or EtOH Room Temperature conditions->product

Caption: Common Synthetic Route to this compound.

This method is efficient and provides the desired product in high yield and purity, making it suitable for laboratory and industrial-scale production[13].

Conclusion

The physicochemical properties of this compound define its behavior and dictate its suitability for various applications, from serving as a precursor in the synthesis of kinase inhibitors to its use in developing new materials[14][15]. Its hydrophilicity, hydrogen bonding capability, and defined spectroscopic signature are all critical parameters for the research scientist. The experimental protocols detailed herein provide a framework for the reliable and reproducible characterization of this important chemical entity, ensuring data integrity and facilitating its effective use in scientific discovery.

References

(3-Aminophenyl)urea: A Technical Guide for Chemical Synthesis and Drug Discovery Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(3-Aminophenyl)urea (CAS No. 25711-72-2), also known as 3-APU or m-aminophenylurea, is a key chemical intermediate whose utility spans from industrial applications as a dyestuff intermediate to a more nuanced and critical role in modern medicinal chemistry.[1] Its structural architecture, featuring a central urea moiety flanked by a phenyl ring bearing a reactive primary amine, establishes it as a valuable scaffold. This guide provides an in-depth technical overview of this compound, focusing on its physicochemical properties, robust synthesis protocols, and its foundational role as a building block for the development of targeted therapeutics, particularly kinase inhibitors. We will delve into the mechanistic rationale behind its applications and provide detailed, field-proven experimental protocols for its synthesis, characterization, and derivatization for biological screening.

Structural and Physicochemical Profile

A comprehensive understanding of a compound's physical and chemical properties is paramount for its effective use in any research or development setting. These properties govern its solubility, stability, reactivity, and handling requirements.

Chemical Structure

The structure of this compound is defined by a urea functional group (-NH-CO-NH₂) and an amino group (-NH₂) attached to a benzene ring at the meta (1,3) positions. This arrangement provides two key reactive sites: the primary aromatic amine, which is a strong nucleophile suitable for a wide range of derivatization reactions, and the urea group, which is an excellent hydrogen bond donor and acceptor. This latter characteristic is fundamental to its utility in drug design, enabling strong and specific interactions with biological targets.

Caption: 2D Structure of this compound (CAS 25711-72-2).

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound, compiled from various chemical data repositories. This information is essential for experimental design, including solvent selection, reaction temperature, and storage conditions.

PropertyValueSource(s)
CAS Number 25711-72-2[2][3]
Molecular Formula C₇H₉N₃O[2][3]
Molecular Weight 151.17 g/mol [3][4]
Appearance Solid, Off-white Powder[1][5]
Melting Point ~130 °C[5]
Boiling Point (Predicted) 321.03 °C at 760 mmHg[2][5]
Water Solubility 16.38 g/L at 25 °C[2][5]
Density (Predicted) 1.35 g/cm³[2][5]
XLogP3 0.7[2][3][6]
Hydrogen Bond Donors 3[2]
Hydrogen Bond Acceptors 2[2]
Storage Conditions 2-8°C, protect from light[1][2]

Synthesis and Analytical Characterization

The synthesis of this compound is typically achieved through the chemical reduction of its nitro-precursor, (3-nitrophenyl)urea. This method is efficient and scalable. The choice of a nitro-reduction strategy is common in medicinal chemistry as nitroarenes are often more commercially available or easier to synthesize than their corresponding isocyanates.

Recommended Synthetic Protocol: Reduction of (3-Nitrophenyl)urea

This protocol details a reliable lab-scale synthesis using catalytic hydrogenation, which is favored for its clean reaction profile and high yield.

Objective: To synthesize this compound from (3-nitrophenyl)urea via catalytic hydrogenation.

Materials:

  • (3-Nitrophenyl)urea (1.0 eq)

  • 10% Palladium on Carbon (Pd/C), 50% wet (0.05-0.10 eq by weight)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen (H₂) gas supply (balloon or Parr hydrogenator)

  • Celite™ or a similar filtration aid

  • Round-bottom flask, magnetic stirrer, hydrogenation apparatus, filtration setup.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask suitable for hydrogenation, dissolve (3-nitrophenyl)urea in a minimal amount of methanol or ethanol. The solvent choice is critical; alcohols are excellent for dissolving the starting material and product while being inert to the reaction conditions.

  • Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon). This prevents potential ignition of the dry catalyst in the presence of flammable solvent vapors.

  • Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Reaction Execution: Stir the reaction mixture vigorously under a positive pressure of hydrogen (a balloon is sufficient for small scale) at room temperature.

  • Monitoring: The reaction progress can be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), observing the disappearance of the starting material. The reaction is typically complete within 2-6 hours.

  • Workup and Filtration: Once the reaction is complete, carefully purge the reaction vessel with an inert gas to remove excess hydrogen. Filter the mixture through a pad of Celite™ to remove the palladium catalyst. The choice of Celite™ is to prevent the fine catalyst particles from passing through standard filter paper.

  • Isolation: Rinse the filter cake with additional solvent (MeOH or EtOH). Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation).

  • Purification: The resulting crude solid is often of high purity. If necessary, it can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield this compound as an off-white solid.

Workflow Diagram: Synthesis and Characterization

Synthesis_Workflow cluster_synthesis Synthesis Phase cluster_analysis Analytical Phase start Start: (3-Nitrophenyl)urea dissolve Dissolve in Ethanol start->dissolve add_catalyst Add 10% Pd/C Catalyst dissolve->add_catalyst hydrogenate Hydrogenate (H₂ gas) add_catalyst->hydrogenate filter Filter through Celite™ hydrogenate->filter evaporate Solvent Evaporation filter->evaporate product Crude this compound evaporate->product nmr ¹H & ¹³C NMR product->nmr ms Mass Spectrometry product->ms ir FT-IR Spectroscopy product->ir hplc HPLC (Purity) product->hplc final Pure Product (>95%) nmr->final ms->final ir->final hplc->final

Caption: Experimental workflow for synthesis and analytical validation.

Analytical Characterization Protocol

To ensure the identity and purity of the synthesized this compound, a suite of analytical techniques is required.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Confirms the proton environment. Expect characteristic signals for the aromatic protons (with splitting patterns indicative of 1,3-substitution), the amine (-NH₂) protons, and the urea (-NH- and -NH₂) protons. The integration of these signals should correspond to the number of protons in the structure.

    • ¹³C NMR: Confirms the carbon skeleton. Expect distinct signals for the six aromatic carbons and one signal for the urea carbonyl carbon (~155-160 ppm).

  • Mass Spectrometry (MS): Determines the molecular weight. Using electrospray ionization (ESI), the compound should show a prominent ion peak corresponding to its protonated molecular weight [M+H]⁺ at m/z 152.17.[3]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifies key functional groups. Expect characteristic vibrational bands for N-H stretching (for both amine and urea groups, typically in the 3200-3500 cm⁻¹ region), C=O stretching of the urea carbonyl (around 1640-1680 cm⁻¹), and C-N stretching.

  • High-Performance Liquid Chromatography (HPLC): Assesses purity. A reverse-phase HPLC method can be used to determine the purity of the compound, which should ideally be >95% for use in further applications.[7][8] A typical method would use a C18 column with a mobile phase gradient of water and acetonitrile containing a small amount of acid like formic acid for better peak shape.[8]

Application as a Scaffold in Drug Discovery

While this compound has industrial uses, its most significant value for researchers is as a foundational scaffold in drug discovery. The diarylurea motif is a "privileged scaffold," meaning it is capable of binding to multiple biological targets with high affinity.

The Diarylurea Pharmacophore in Kinase Inhibition

Protein kinases are a major class of drug targets, especially in oncology. Many kinase inhibitors share a common structural feature: the diarylurea group. The FDA-approved multi-kinase inhibitor Sorafenib is a prime example.[9][10]

The efficacy of the diarylurea scaffold stems from its ability to form a specific hydrogen bonding pattern with the kinase "hinge" region and a conserved glutamate residue in the αC-helix. This interaction stabilizes the kinase in an inactive conformation known as "DFG-out," preventing it from binding ATP and carrying out its signaling function.[9]

This compound is not an inhibitor itself, but it provides the core structure and a crucial reactive handle (the -NH₂ group) to build potent inhibitors. Scientists can use this amino group to attach a second, more complex aromatic or heterocyclic ring system, which will occupy the "DFG-out" pocket, thereby conferring potency and selectivity.

Kinase_Inhibition cluster_inhibitor Diarylurea Inhibitor cluster_kinase Kinase ATP Pocket apu_core This compound Core r_group R-Group (Targeting Moiety) apu_core->r_group Covalent Synthesis hinge Hinge Region apu_core->hinge H-Bonds (Urea Moiety) dfg DFG Motif (Inactive 'Out' State) apu_core->dfg Stabilizes Inactive State pocket Hydrophobic Pocket r_group->pocket van der Waals Interactions

Caption: Conceptual binding of a 3-APU-derived inhibitor to a kinase.

Protocol for Derivatization: Synthesis of an N-Acylated Analog

This protocol demonstrates how to utilize the primary amine of 3-APU to create a more complex molecule suitable for biological testing.

Objective: To synthesize an N-acylated derivative of this compound by reacting it with an acid chloride.

Materials:

  • This compound (1.0 eq)

  • An appropriate acyl chloride (e.g., 4-chlorobenzoyl chloride) (1.05 eq)

  • A non-nucleophilic base (e.g., triethylamine or pyridine) (1.1 eq)

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

  • Standard glassware for organic synthesis.

Step-by-Step Methodology:

  • Setup: Dissolve this compound in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere. Cool the solution in an ice bath (0 °C).

  • Base Addition: Add the base (e.g., triethylamine) to the solution. The base acts as a scavenger for the HCl generated during the reaction, preventing protonation of the starting amine.

  • Acyl Chloride Addition: Add the acyl chloride dropwise to the cold, stirring solution. The dropwise addition helps to control the exothermic reaction.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Quenching: Once complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel or by recrystallization to obtain the pure N-acylated derivative. Characterize the final product using the methods described in Section 2.3.

Safety, Toxicology, and Handling

This compound requires careful handling due to its potential health hazards. All work should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE).[5]

GHS Hazard Classification
Hazard ClassGHS StatementSource(s)
Skin Corrosion/IrritationH315: Causes skin irritation[3][6]
Skin SensitizationH317: May cause an allergic skin reaction[3][6]
Serious Eye Damage/IrritationH319: Causes serious eye irritation[3][6]
Specific Target Organ ToxicityH335: May cause respiratory irritation[3][6]
Ecotoxicity Data
OrganismTestResultDurationSource
FishLC5037,434.19 mg/L96 h[5]
Daphnia magnaEC50277 mg/L48 h[5]
AlgaeEC50160 mg/L72 h[5]

Handling and Storage Recommendations:

  • Engineering Controls: Use only in a chemical fume hood.

  • Personal Protective Equipment: Wear protective gloves (nitrile rubber), safety glasses with side-shields, and a lab coat.[5]

  • Handling: Avoid breathing dust. Avoid contact with skin and eyes. Wash thoroughly after handling.[5][6]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place at 2-8°C, protected from light.[1][2]

  • Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[5]

Conclusion and Future Outlook

This compound is more than a simple chemical; it is a versatile and enabling tool for innovation. Its straightforward synthesis and dual-functionality make it an indispensable building block in both industrial and academic research. While its role as a dyestuff intermediate is established, its true potential lies in the field of medicinal chemistry. As researchers continue to explore the vast chemical space around the diarylurea scaffold, this compound will remain a critical starting point for the design of next-generation targeted therapies. Future applications may also see its use in the development of novel polymers and functional materials where its hydrogen-bonding capabilities can be exploited to create materials with unique properties.[6]

References

molecular structure of (3-Aminophenyl)urea

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure and Application of (3-Aminophenyl)urea

Executive Summary

This compound is a key chemical intermediate whose structural framework is foundational in modern medicinal chemistry. As a diaryl urea, it belongs to a class of compounds recognized as a "privileged scaffold" for its remarkable utility in the design of potent kinase inhibitors.[1] This guide provides a comprehensive technical overview of the molecular structure, physicochemical properties, synthesis, and analytical characterization of this compound. Furthermore, it explores its pivotal role as a foundational building block in the development of targeted therapeutics, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

The Significance of the Aryl Urea Scaffold in Medicinal Chemistry

The urea functional group, CO(NH₂)₂, is a cornerstone in numerous bioactive compounds and clinically approved therapies.[2][3] Its ability to form stable, multiple hydrogen bonds with biological targets, such as the ATP-binding site of protein kinases, makes it an invaluable pharmacophore in drug design.[3] The diaryl urea motif, exemplified by compounds like this compound, is particularly prominent in the development of inhibitors for signaling pathways implicated in cancer cell proliferation and angiogenesis, such as the Raf/MEK/ERK and VEGFR pathways.[1] The FDA-approved multi-kinase inhibitor Sorafenib, a complex diaryl urea, underscores the therapeutic potential of this chemical class, validating the utility of simpler building blocks like this compound in discovery pipelines.[1][4]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its handling, formulation, and application in synthetic and biological experiments. The key properties are summarized below.

PropertyValueSource(s)
CAS Number 25711-72-2[5][6][7]
Molecular Formula C₇H₉N₃O[5][6][7]
Molecular Weight 151.17 g/mol [6][7][8]
IUPAC Name This compound[7]
Appearance Solid (form may vary)N/A
Boiling Point 321.03 °C at 760 mmHg[5]
Density 1.35 g/cm³[5]
Water Solubility 16.38 g/L at 25°C[5]
pKa (Predicted) 14.59 ± 0.50[5]
XLogP3 0.7[5][7]
Hydrogen Bond Donors 3[5]
Hydrogen Bond Acceptors 2[5]
Canonical SMILES C1=CC(=CC(=C1)NC(=O)N)N[5][7]

Molecular Structure and Conformational Analysis

The molecular architecture of this compound consists of a central urea moiety flanked by a phenyl ring, with a primary amine substituted at the meta-position. This arrangement dictates its chemical reactivity and intermolecular interaction capabilities.

Key Structural Features
  • Urea Core: The planar urea group (-NH-C(=O)-NH-) is the primary site for hydrogen bonding. It features two hydrogen bond donors (the N-H groups) and two potential acceptors (the carbonyl oxygen and the nitrogen atoms).[5]

  • Aromatic System: The phenyl ring provides a rigid scaffold and participates in π-stacking interactions.

  • Primary Amine: The amino group (-NH₂) at the C3 position is a key functional handle. It is nucleophilic and can be readily modified to generate diverse libraries of derivative compounds for structure-activity relationship (SAR) studies.

Hydrogen Bonding and Crystallography
Conformational Flexibility

The primary source of conformational flexibility is the rotation around the C-N bond connecting the phenyl ring to the urea moiety. The dihedral angle between the phenyl ring and the mean plane of the urea unit is a critical parameter influencing how the molecule fits into a target's binding pocket. In the related structure of 1-(2-aminophenyl)-3-phenylurea, the dihedral angles between the urea plane and the two phenyl rings are 47.0° and 84.4°, respectively, indicating a non-planar conformation.[9] A similar twisted conformation is expected for this compound.

Synthesis and Purification

The synthesis of diaryl ureas is a well-established process in organic chemistry, typically involving the reaction between an aromatic amine and an aromatic isocyanate.[1][4]

General Synthetic Strategy

The most common and versatile method involves the nucleophilic addition of an amine to an isocyanate. For this compound, this can be approached in two primary ways, as illustrated below. The key step often involves the in-situ or prior generation of an isocyanate from a corresponding amine using a phosgenating agent like triphosgene.[4] An alternative pathway involves the reduction of a nitro-group precursor.[5]

Synthesis_Workflow cluster_0 Route A: Isocyanate Addition cluster_1 Route B: Nitro Reduction A1 3-Phenylenediamine A_Product This compound A1->A_Product Reaction A2 Isocyanate Precursor (e.g., Potassium Isocyanate) A2->A_Product B1 (3-Nitrophenyl)urea B_Product This compound B1->B_Product Reduction B2 Reducing Agent (e.g., H₂, Pd/C) B2->B_Product Scaffold_Logic Core This compound (Core Scaffold) Handle Primary Amine (-NH₂) (Reactive Handle) Core->Handle HBD Urea Moiety (H-Bonding Region) Core->HBD Lib Diverse Chemical Libraries Handle->Lib Derivatization (Amide coupling, etc.) Target Kinase ATP-Binding Pocket HBD->Target Binding Interaction Inhibitor Potent & Selective Kinase Inhibitors (e.g., Sorafenib Analogs) Lib->Inhibitor SAR Screening Inhibitor->Target Inhibition

References

The Solubility Profile of (3-Aminophenyl)urea: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction: The Critical Role of Solubility in Drug Development

The journey of a new chemical entity (NCE) from the laboratory to a viable therapeutic agent is fraught with challenges, with poor aqueous solubility being a major hurdle.[2][3] A drug must be in a dissolved state to be absorbed and exert its pharmacological effect.[3] Consequently, understanding and optimizing the solubility of a drug candidate like (3-Aminophenyl)urea is a cornerstone of pre-formulation and formulation development.[1][4] Poor solubility can lead to a cascade of undesirable outcomes, including low bioavailability, erratic absorption, and insufficient therapeutic exposure, ultimately increasing the risk of costly late-stage failures in drug development.[2][5]

This compound, with the CAS Number 25711-72-2, is a urea derivative with a molecular formula of C7H9N3O and a molecular weight of 151.17 g/mol .[6][7][8] Its structure, featuring both polar and non-polar moieties, suggests a complex solubility profile that is highly dependent on the chosen solvent system.

Physicochemical Properties and Theoretical Solubility Considerations

The solubility of a compound is intrinsically linked to its molecular structure and the physicochemical properties of both the solute and the solvent. The principle of "like dissolves like" serves as a fundamental guideline, where polar solutes tend to dissolve in polar solvents and non-polar solutes in non-polar solvents.[9][10]

Key Physicochemical Properties of this compound:

PropertyValueSource
Molecular FormulaC7H9N3O[11]
Molecular Weight151.17 g/mol [7]
Water Solubility16.38 g/L at 25°C[6][11]
XLogP30.7[6][7]
Hydrogen Bond Donor Count3[6][7]
Hydrogen Bond Acceptor Count2[6][7]
pKa (Predicted)14.59 ± 0.50[6]

The structure of this compound contains a polar urea group capable of forming strong hydrogen bonds, and an aminophenyl group which contributes to both polarity (due to the amino group) and non-polarity (due to the benzene ring).[12]

  • Polar Solvents (e.g., Water, Ethanol, Methanol): The presence of three hydrogen bond donors and two acceptors suggests that this compound will exhibit favorable solubility in polar protic solvents that can participate in hydrogen bonding.[6][7] Its documented water solubility of 16.38 g/L at 25°C confirms this.[6][11] The hydrochloride salt of this compound is noted to be soluble in water and hydrochloric acid, a common strategy to enhance the aqueous solubility of basic compounds.[13]

  • Non-Polar Solvents (e.g., Hexane, Toluene): The non-polar phenyl ring would suggest some affinity for non-polar solvents. However, the energetic cost of breaking the strong intermolecular hydrogen bonds in the solid crystal lattice of this compound to dissolve in a non-polar solvent where these interactions cannot be replaced is likely to be high, leading to poor solubility. The nature of substituents on the urea nitrogen atoms can significantly affect self-association and thus solubility in non-polar solvents.[14]

  • Aprotic Polar Solvents (e.g., DMSO, DMF): Solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are polar and can act as hydrogen bond acceptors, which would facilitate the dissolution of this compound. Urea itself is soluble in DMSO.[15]

  • Green Solvents: In the context of sustainable pharmaceutical manufacturing, exploring "green solvents" such as water, ethanol, and ionic liquids is of increasing importance.[16][17][18][19] The favorable solubility of this compound in polar solvents like water and ethanol makes these environmentally benign options attractive for processing and formulation.[16]

Experimental Determination of Solubility: The Shake-Flask Method

The saturation shake-flask method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.[20][21][22][23] This method involves equilibrating an excess amount of the solid compound with the solvent of interest over a defined period and then quantifying the concentration of the dissolved compound in the supernatant.

Rationale for the Shake-Flask Method

The shake-flask method is widely adopted due to its reliability and ability to determine the true equilibrium solubility, which represents the maximum amount of a substance that can be dissolved in a solvent under stable conditions.[20][22][24] This is a thermodynamic value, crucial for understanding the intrinsic properties of the drug substance.[24] The method is versatile and can be applied to a wide range of solvents and compounds.[21]

Detailed Step-by-Step Protocol

This protocol outlines the necessary steps for determining the solubility of this compound in various solvents.

Materials and Equipment:

  • This compound (solid)

  • Selected solvents (e.g., water, ethanol, methanol, DMSO, hexane, etc.)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or wrist-action shaker in a temperature-controlled environment

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.45 µm PTFE or other suitable material)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. The excess is crucial to ensure that a saturated solution is achieved. A visual confirmation of undissolved solid at the end of the equilibration period is necessary.

    • Add a known volume of the desired solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed.

    • Allow the samples to equilibrate for a sufficient period. A common duration is 24 to 48 hours to ensure equilibrium is reached.[20][25]

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the filtered sample and the standard solutions using a validated analytical method, such as HPLC or UV-Vis spectroscopy, to determine the concentration of the dissolved this compound.[26][27][28]

    • Construct a calibration curve from the standard solutions to accurately quantify the concentration in the test sample.

  • Data Reporting:

    • Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

Self-Validating System and Controls

To ensure the trustworthiness of the results, the experimental design should include self-validating elements:

  • Time to Equilibrium: To confirm that equilibrium has been reached, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours). The solubility should be independent of the equilibration time after a certain point.

  • Multiple Replicates: All experiments should be performed in at least triplicate to assess the precision of the measurements.

  • Visual Inspection: Always visually confirm the presence of excess undissolved solid before sampling.

Data Presentation: A Template for Your Findings

As specific solubility data for this compound in various organic solvents is not widely published, the following table serves as a template for researchers to record their experimentally determined values.

Table 1: Experimentally Determined Solubility of this compound at 25°C

SolventClassificationPredicted SolubilityExperimentally Determined Solubility (mg/mL)
WaterPolar ProticHigh16.38
EthanolPolar ProticHighTo be determined
MethanolPolar ProticHighTo be determined
Dimethyl Sulfoxide (DMSO)Polar AproticHighTo be determined
N,N-Dimethylformamide (DMF)Polar AproticHighTo be determined
AcetonePolar AproticModerateTo be determined
AcetonitrilePolar AproticModerateTo be determined
DichloromethaneNon-polarLowTo be determined
TolueneNon-polarLowTo be determined
HexaneNon-polarLowTo be determined

Visualizing the Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination method.

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Separation cluster_quant Quantification prep1 Add excess this compound to vial prep2 Add known volume of solvent prep1->prep2 prep3 Seal vial prep2->prep3 equil1 Agitate at constant temperature (e.g., 24-48h) prep3->equil1 Place in shaker sample1 Allow solid to settle equil1->sample1 Remove from shaker sample2 Withdraw supernatant sample1->sample2 sample3 Filter through 0.45 µm syringe filter sample2->sample3 quant2 Analyze sample and standards (e.g., HPLC) sample3->quant2 Inject into analytical instrument quant1 Prepare calibration standards quant1->quant2 quant3 Calculate concentration quant2->quant3 result Report Solubility (mg/mL) quant3->result

Caption: Workflow for Shake-Flask Solubility Determination.

Conclusion

While a comprehensive, publicly available dataset on the solubility of this compound in a wide array of organic solvents is currently lacking, this guide provides the essential theoretical framework and a robust experimental protocol for its determination. By understanding the interplay of its structural features with different solvent properties and by meticulously applying the shake-flask method, researchers can generate reliable and crucial data. This information is indispensable for guiding formulation strategies, predicting in vivo behavior, and ultimately, advancing the development of this compound as a potential therapeutic agent.

References

The Aminophenylurea Core: A Technical Guide to its Discovery, Development, and Application in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The aminophenylurea scaffold has emerged as a cornerstone in modern medicinal chemistry, particularly in the realm of oncology. This guide provides an in-depth exploration of the discovery and historical development of aminophenylurea-based compounds, tracing their evolution from simple chemical entities to potent, clinically approved multi-kinase inhibitors. We will delve into the fundamental synthesis methodologies, elucidate the intricate mechanisms of kinase inhibition, and present a comprehensive overview of the clinical landscape for key aminophenylurea drugs, including Sorafenib, Regorafenib, and Linifanib. Through a synthesis of historical context, mechanistic insights, and practical experimental guidance, this document serves as a definitive resource for professionals engaged in the research and development of novel targeted therapeutics.

A Privileged Scaffold: The Historical Emergence of Aminophenylurea Compounds

The journey of the aminophenylurea moiety from a simple organic structure to a "privileged scaffold" in drug discovery is a testament to the iterative process of medicinal chemistry. The urea functional group itself has a rich history in chemistry, with Friedrich Wöhler's synthesis of urea in 1828 marking a pivotal moment in the history of organic chemistry.[1] However, the specific recognition of the N,N'-diarylurea framework, and subsequently the aminophenyl-substituted variants, as a potent pharmacophore for kinase inhibition is a more recent development, largely taking place in the late 20th and early 21st centuries.

Early research into diarylureas explored their diverse biological activities, but it was the advent of high-throughput screening and a deeper understanding of the molecular drivers of cancer in the 1980s and 1990s that set the stage for their breakthrough. Researchers began to identify the diarylurea scaffold as a key structural motif capable of inhibiting protein kinases, enzymes that play a critical role in cellular signaling pathways and are often dysregulated in cancer. This realization spurred a wave of synthetic efforts to explore the structure-activity relationships (SAR) of this compound class, ultimately leading to the discovery of potent and selective kinase inhibitors.

The aminophenyl group, in particular, proved to be a crucial component for achieving high-affinity binding to the kinase active site. This amine functionality provides a key hydrogen bond donor and acceptor, facilitating interactions with the protein backbone and contributing to the overall binding affinity and selectivity of the molecule. The strategic placement of the amino group on the phenyl ring became a focal point for optimization, leading to the development of compounds with improved pharmacokinetic and pharmacodynamic properties.

The Genesis of a Blockbuster: The Discovery of Sorafenib

The story of Sorafenib (formerly BAY 43-9006) is a landmark in the history of targeted cancer therapy and a prime example of the successful application of the aminophenylurea scaffold. Developed through a collaboration between Bayer and Onyx Pharmaceuticals, the discovery of Sorafenib was the culmination of a rational drug design and high-throughput screening campaign aimed at identifying inhibitors of the Raf kinase, a key component of the MAPK/ERK signaling pathway.

The initial lead compounds were identified through screening of a diverse chemical library. Subsequent optimization efforts focused on modifying the diarylurea core to enhance potency and selectivity. The introduction of a picolinamide moiety was a critical breakthrough, significantly improving the compound's pharmacokinetic profile and overall efficacy. The final structure of Sorafenib, a complex molecule featuring the core aminophenylurea structure, a trifluoromethylphenyl group, and the picolinamide side chain, was the result of meticulous medicinal chemistry efforts.

The discovery and development of Sorafenib, from initial screening to FDA approval for advanced renal cell carcinoma in 2005, was a remarkably rapid process, taking just over a decade. This accelerated timeline was a testament to the power of targeted drug discovery and the therapeutic potential of the aminophenylurea scaffold.

Chemical Foundations: Synthesis of the Aminophenylurea Core

The synthesis of aminophenylurea compounds can be approached through several well-established methodologies. The most common and direct approach involves the reaction of an appropriately substituted aniline with an isocyanate. For the synthesis of a generic aminophenylurea, such as 1-(4-aminophenyl)-3-(4-chlorophenyl)urea, the process can be broken down into two key steps: the formation of the urea linkage and the subsequent reduction of a nitro group to the desired amine.

General Synthesis of a Representative Aminophenylurea

The following is a representative, step-by-step protocol for the synthesis of 1-(4-aminophenyl)-3-(4-chlorophenyl)urea, a foundational building block for more complex derivatives.

Step 1: Synthesis of 1-(4-chlorophenyl)-3-(4-nitrophenyl)urea

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 4-nitroaniline (1.0 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Isocyanate: To the stirred solution, add 4-chlorophenyl isocyanate (1.05 equivalents) dropwise at room temperature. The isocyanate is highly reactive, and slow addition helps to control the reaction rate and minimize side product formation.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC), observing the consumption of the starting materials and the formation of the urea product.

  • Work-up and Isolation: Upon completion, the urea product often precipitates out of the reaction mixture. The solid can be collected by vacuum filtration and washed with a small amount of cold solvent to remove any unreacted starting materials. If the product does not precipitate, the solvent can be removed under reduced pressure, and the resulting solid can be purified by recrystallization or column chromatography.

Step 2: Reduction of the Nitro Group to an Amine

  • Reaction Setup: Suspend the 1-(4-chlorophenyl)-3-(4-nitrophenyl)urea (1.0 equivalent) in a solvent such as ethanol or methanol in a round-bottom flask.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

  • Hydrogenation: The flask is then placed under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stirred vigorously. The reduction is typically carried out at room temperature and atmospheric pressure.

  • Reaction Monitoring: The reaction progress can be monitored by TLC. The disappearance of the nitro-substituted starting material and the appearance of the more polar amino-substituted product indicates the reaction is proceeding.

  • Work-up and Isolation: Once the reaction is complete, the catalyst is removed by filtration through a pad of Celite. The filtrate is then concentrated under reduced pressure to yield the desired 1-(4-aminophenyl)-3-(4-chlorophenyl)urea. The product can be further purified by recrystallization if necessary.

This two-step process provides a reliable and scalable method for the synthesis of the core aminophenylurea scaffold, which can then be further functionalized to generate a diverse library of analogs for drug discovery efforts.

Mechanism of Action: How Aminophenylureas Inhibit Kinases

Aminophenylurea-based compounds primarily function as Type II kinase inhibitors. This class of inhibitors binds to the inactive "DFG-out" conformation of the kinase, where the highly conserved Asp-Phe-Gly (DFG) motif at the beginning of the activation loop is flipped. This binding mode offers a distinct advantage in terms of selectivity, as the DFG-out conformation is less conserved across the kinome compared to the active "DFG-in" conformation.

The aminophenylurea moiety plays a crucial role in this binding interaction. The urea linkage forms a bidentate hydrogen bond with a conserved glutamate residue in the αC-helix and a backbone amide in the hinge region of the kinase domain. This interaction is a hallmark of many diarylurea inhibitors and is essential for their high-affinity binding. The aminophenyl group often extends into a hydrophobic pocket, where it can be further modified to enhance potency and selectivity.

The following diagram illustrates the general binding mode of an aminophenylurea inhibitor within the ATP-binding pocket of a kinase.

G cluster_kinase Kinase ATP Binding Pocket cluster_inhibitor Aminophenylurea Inhibitor hinge Hinge Region alphaC αC-Helix (Glu) dfg DFG Motif (DFG-out) hydrophobic_pocket Hydrophobic Pocket aminophenyl Aminophenyl Group aminophenyl->hydrophobic_pocket Hydrophobic Interaction urea Urea Linkage urea->hinge H-Bond urea->alphaC H-Bond phenyl Substituted Phenyl Group

Caption: General binding mode of an aminophenylurea kinase inhibitor.

Key Players: A Comparative Look at Clinically Approved Aminophenylurea Drugs

Several aminophenylurea-based compounds have successfully navigated the rigorous drug development process and are now approved for the treatment of various cancers. This section provides a comparative overview of three prominent examples: Sorafenib, Regorafenib, and Linifanib.

Sorafenib (Nexavar®)
  • Discovery and Approval: Discovered by Bayer and Onyx Pharmaceuticals, Sorafenib was first approved by the FDA in 2005 for the treatment of advanced renal cell carcinoma. Its approval was later expanded to include unresectable hepatocellular carcinoma (HCC) and differentiated thyroid carcinoma.

  • Mechanism of Action: Sorafenib is a multi-kinase inhibitor that targets several key signaling pathways involved in tumor growth and angiogenesis. Its primary targets include RAF kinases (C-RAF and BRAF), VEGFR-2, VEGFR-3, PDGFR-β, and c-KIT.[2]

  • Clinical Efficacy: The efficacy of Sorafenib in advanced HCC was demonstrated in the landmark SHARP trial, which showed a significant improvement in overall survival compared to placebo.[3][4]

Regorafenib (Stivarga®)
  • Discovery and Approval: Also developed by Bayer, Regorafenib is structurally similar to Sorafenib, with the addition of a fluorine atom on the central phenyl ring. It was approved by the FDA in 2012 for the treatment of metastatic colorectal cancer (mCRC) and later for advanced gastrointestinal stromal tumors (GIST) and HCC.

  • Mechanism of Action: Regorafenib has a broader kinase inhibition profile than Sorafenib, targeting a wider range of kinases involved in angiogenesis, oncogenesis, and the tumor microenvironment. In addition to the targets of Sorafenib, Regorafenib also inhibits TIE2, FGFR, and RET.[5]

  • Clinical Efficacy: The approval of Regorafenib for mCRC was based on the results of the CORRECT trial, which demonstrated a significant improvement in overall survival in patients who had progressed on standard therapies.[6]

Linifanib (ABT-869)
  • Development Status: Developed by Abbott Laboratories, Linifanib is a potent inhibitor of VEGFR and PDGFR kinases. While it has shown promising activity in early-phase clinical trials for various solid tumors, its development has faced challenges.

  • Mechanism of Action: Linifanib is a selective inhibitor of receptor tyrosine kinases, with potent activity against all members of the VEGFR and PDGFR families.

  • Clinical Efficacy: In a Phase III trial for advanced HCC, Linifanib did not demonstrate a statistically significant improvement in overall survival compared to Sorafenib, although it did show a longer time to progression.

Signaling Pathways Targeted by Aminophenylurea Compounds

The therapeutic efficacy of aminophenylurea-based kinase inhibitors stems from their ability to simultaneously block multiple signaling pathways that are critical for tumor growth, survival, and angiogenesis. The following diagrams illustrate some of the key pathways targeted by these drugs.

The RAF/MEK/ERK Pathway

This pathway is a central regulator of cell proliferation and is frequently hyperactivated in cancer. Aminophenylurea compounds, such as Sorafenib and Regorafenib, are potent inhibitors of RAF kinases, thereby blocking downstream signaling to MEK and ERK.

RAF_MEK_ERK RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibitor Aminophenylurea Inhibitor Inhibitor->RAF

Caption: Inhibition of the RAF/MEK/ERK signaling pathway.

The VEGFR Signaling Pathway

The Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs) are key mediators of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. Aminophenylurea inhibitors block VEGFR signaling, thereby inhibiting tumor angiogenesis.

VEGFR_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K Angiogenesis Angiogenesis PLCg->Angiogenesis PI3K->Angiogenesis Inhibitor Aminophenylurea Inhibitor Inhibitor->VEGFR

References

A Technical Guide to the Spectroscopic Characterization of (3-Aminophenyl)urea

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the spectroscopic data of (3-Aminophenyl)urea, a key chemical intermediate in pharmaceutical synthesis. Understanding the spectral characteristics of this compound is fundamental for its identification, purity assessment, and quality control in drug development and manufacturing. This document will detail the theoretical basis and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in the comprehensive characterization of this compound.

Molecular Structure and its Spectroscopic Implications

This compound possesses a unique molecular architecture that gives rise to a distinct spectroscopic fingerprint. The molecule consists of a central urea moiety connecting a phenyl ring substituted with an amino group at the meta-position. This arrangement of functional groups—a primary amine, a secondary amide-like urea, and an aromatic ring—governs the signals observed in various spectroscopic techniques.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound, typically recorded in a deuterated solvent like DMSO-d₆, will exhibit distinct signals corresponding to the aromatic protons, the amine protons, and the urea protons.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.5 - 9.5Singlet1HNH (urea)
~6.8 - 7.2Multiplet4HAromatic CH
~5.5 - 6.0Broad Singlet2HNH₂ (urea)
~5.0Broad Singlet2HNH₂ (amino)

Note: Predicted chemical shifts are based on the analysis of similar structures and may vary depending on the solvent and experimental conditions.

Interpretation of the ¹H NMR Spectrum:

  • Aromatic Region (δ 6.8 - 7.2 ppm): The four protons on the phenyl ring will appear in this region. Due to the meta-substitution, a complex splitting pattern is expected.

  • Urea NH Proton (δ 8.5 - 9.5 ppm): The proton on the nitrogen attached to the phenyl ring is expected to appear as a singlet at a downfield chemical shift due to the deshielding effect of the adjacent carbonyl group and aromatic ring.

  • Urea NH₂ Protons (δ 5.5 - 6.0 ppm): The two protons of the terminal amino group of the urea moiety are expected to appear as a broad singlet.

  • Amino NH₂ Protons (δ ~5.0 ppm): The protons of the primary amine attached to the phenyl ring will also appear as a broad singlet. The broadness of the amine and urea NH signals is due to quadrupole broadening and potential chemical exchange with residual water in the solvent.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides information on the number of unique carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignment
~155 - 160C=O (urea)
~148C-NH₂ (aromatic)
~140C-NH (aromatic)
~129CH (aromatic)
~115CH (aromatic)
~112CH (aromatic)
~108CH (aromatic)

Note: Predicted chemical shifts are based on the analysis of similar structures and may vary depending on the solvent and experimental conditions.

Interpretation of the ¹³C NMR Spectrum:

  • Carbonyl Carbon (δ ~155 - 160 ppm): The most downfield signal corresponds to the carbonyl carbon of the urea group.

  • Aromatic Carbons (δ ~108 - 148 ppm): Six distinct signals are expected for the six carbons of the aromatic ring, with the carbons directly attached to the nitrogen atoms appearing at the more downfield end of this range.

G cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing weigh Weigh 5-10 mg of sample dissolve Dissolve in 0.7 mL of deuterated solvent (e.g., DMSO-d6) weigh->dissolve transfer Transfer to NMR tube dissolve->transfer instrument Place sample in NMR spectrometer transfer->instrument setup Set up acquisition parameters (pulse program, number of scans, etc.) instrument->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration (¹H) baseline->integrate ¹H NMR peak_pick Peak Picking baseline->peak_pick ¹³C NMR

Caption: General workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will show characteristic absorption bands for the N-H, C=O, and C-N bonds, as well as aromatic C-H and C=C bonds.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3450 - 3200N-H stretchAmine (NH₂) and Urea (NH, NH₂)
3100 - 3000C-H stretchAromatic
1660 - 1640C=O stretchUrea
1620 - 1580N-H bendAmine (NH₂) and Urea (NH₂)
1600 - 1450C=C stretchAromatic
1350 - 1250C-N stretchAromatic amine and Urea

Interpretation of the IR Spectrum:

  • N-H Stretching Region (3450 - 3200 cm⁻¹): This region will be characterized by multiple, often broad, peaks corresponding to the symmetric and asymmetric stretching vibrations of the primary amine (NH₂) and the urea (NH and NH₂) groups.

  • Carbonyl Stretching (1660 - 1640 cm⁻¹): A strong, sharp absorption band in this region is a key indicator of the urea carbonyl group.

  • Aromatic Region: The aromatic C-H stretching vibrations appear between 3100 and 3000 cm⁻¹. The characteristic C=C stretching vibrations of the phenyl ring are observed in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Expected Mass Spectrum Data:

  • Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at a mass-to-charge ratio (m/z) corresponding to the molecular weight of this compound (151.17 g/mol ).[1] The exact mass is 151.0746 g/mol .[1]

  • Major Fragmentation Pathways: The fragmentation of this compound under electron ionization (EI) is expected to involve the cleavage of the urea side chain and fragmentation of the aromatic ring.

fragmentation M [this compound]⁺˙ m/z = 151 F1 [H₂N-C₆H₄-NH]⁺˙ m/z = 108 M->F1 - HNCO F3 [HNCO]⁺˙ m/z = 43 M->F3 F2 [H₂N-C₆H₄]⁺ m/z = 92 F1->F2 - NH₂

Caption: A plausible mass spectrometry fragmentation pathway for this compound.

Interpretation of the Mass Spectrum:

  • A key fragmentation would be the loss of isocyanic acid (HNCO) from the molecular ion to give a fragment at m/z 108.

  • Further fragmentation of the m/z 108 ion could lead to the formation of the aminophenyl cation at m/z 92.

  • A peak at m/z 43 corresponding to the isocyanic acid radical cation may also be observed.

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean vial.[2] Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Use a standard single-pulse experiment.

    • Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.[2]

    • Set the spectral width to encompass all expected proton signals (e.g., -2 to 12 ppm).[2]

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse program.

    • A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.[2]

    • Set the spectral width to cover the expected range for organic molecules (e.g., 0 to 200 ppm).[2]

  • Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, followed by phase and baseline corrections. For ¹H NMR, integrate the signals to determine the relative number of protons.

IR Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of this compound with dry potassium bromide powder and pressing the mixture into a thin, transparent disk. Alternatively, for soluble samples, a spectrum can be obtained from a solution in a suitable solvent.

  • Data Acquisition: Place the sample in the IR spectrometer and acquire the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas or liquid chromatography.

  • Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) for less volatile or thermally labile compounds.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio by the mass analyzer.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions.

Conclusion

The comprehensive spectroscopic analysis of this compound using NMR, IR, and MS provides a detailed and unambiguous characterization of its molecular structure. Each technique offers complementary information that, when combined, confirms the identity and purity of the compound. This in-depth understanding is crucial for its application in research and development, particularly in the synthesis of novel pharmaceutical agents where structural integrity is paramount.

References

Foreword: The Diaryl Urea Scaffold - A Privileged Structure in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activities of Diaryl Ureas

To the dedicated researcher, scientist, and drug development professional, certain chemical scaffolds emerge not merely as templates but as platforms for innovation. The diaryl urea moiety is a prime example of such a "privileged structure" in medicinal chemistry.[1] Its remarkable versatility stems from a simple yet profound chemical architecture: two aryl groups linked by a urea (-NH-CO-NH-) bridge. This arrangement provides an ideal hydrogen bond donor (the NH moieties) and an excellent acceptor (the carbonyl oxygen), enabling it to form high-affinity interactions with a multitude of biological targets.[1][2]

Initially rising to prominence with the clinical success of the multi-kinase inhibitor Sorafenib, the diaryl urea framework has become a cornerstone in the design of targeted therapeutics, particularly in oncology.[2][3] However, its biological potential is not confined to kinase inhibition. Emerging research reveals a broad spectrum of activities, from modulating other critical signaling pathways to exerting antimicrobial and antiprotozoal effects.[4][5]

This guide, crafted from the perspective of a senior application scientist, moves beyond a simple catalog of activities. It aims to provide a deep, mechanistic understanding of how and why diaryl ureas function, to detail the robust experimental workflows required to validate these activities, and to offer insights into the structure-activity relationships that drive the design of next-generation therapeutics.

Part 1: The Core Mechanism - Multi-Kinase Inhibition

The most well-characterized biological activity of diaryl ureas is the inhibition of protein kinases, enzymes that are fundamental regulators of cellular signaling and are frequently dysregulated in diseases like cancer.[6] Many diaryl ureas function as Type II kinase inhibitors , a classification that provides critical insight into their mechanism of action.

The "DFG-Out" Conformation: A Lock for a Specific Key

Kinases possess a conserved "DFG motif" (Asp-Phe-Gly) at the start of their activation loop. In an active state ("DFG-in"), the aspartate residue coordinates magnesium ions to facilitate ATP binding and catalysis. In the inactive state ("DFG-out"), this motif flips, exposing an allosteric, hydrophobic pocket adjacent to the ATP-binding site.[2][7]

The diaryl urea scaffold is uniquely suited to exploit this inactive conformation.[1][7] One of its aryl rings typically occupies the ATP-binding site, while the urea linker forms critical hydrogen bonds with a conserved glutamic acid in the αC-helix and the backbone amide of the DFG motif's aspartate.[2][7] The second aryl ring then extends into the newly exposed hydrophobic pocket, stabilizing the inactive DFG-out state and preventing the kinase from adopting its active conformation.[1][7] This mechanism confers a degree of selectivity and potency that is central to the therapeutic success of this compound class.

cluster_0 Type II Kinase Inhibition by Diaryl Urea Kinase_Inactive Inactive Kinase (DFG-Out Conformation) Kinase_Active Active Kinase (DFG-In Conformation) Kinase_Inactive->Kinase_Active Activation Stabilized_Complex Stabilized Inactive Kinase-Inhibitor Complex Kinase_Inactive->Stabilized_Complex Forms Complex Kinase_Active->Kinase_Inactive Inactivation Phospho_Substrate Phosphorylated Substrate Kinase_Active->Phospho_Substrate Phosphorylation ATP ATP ATP->Kinase_Active Substrate Substrate Protein Substrate->Kinase_Active Diaryl_Urea Diaryl Urea Inhibitor Diaryl_Urea->Kinase_Inactive Binds & Stabilizes Stabilized_Complex->Kinase_Active PREVENTS ACTIVATION

References

Methodological & Application

Introduction: The Strategic Importance of (3-Aminophenyl)urea in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (3-Aminophenyl)urea as a Chemical Intermediate

This compound is a deceptively simple molecule that serves as a cornerstone intermediate in the synthesis of complex, high-value pharmaceuticals. Its structure, featuring a phenyl ring substituted with both an amino group and a urea moiety, provides a versatile scaffold for building molecules with precisely tailored biological activities. The urea functional group is particularly significant in medicinal chemistry due to its unique ability to act as a rigid hydrogen bond donor-acceptor unit, which is critical for strong and specific interactions with biological targets like protein kinases.[1][2]

This technical guide is designed for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of facts to provide a deeper understanding of the causality behind experimental choices, offering field-proven insights into the effective use of this pivotal chemical intermediate.

Physicochemical and Safety Profile

A thorough understanding of a reagent's properties is fundamental to its successful application and safe handling. The key characteristics of this compound are summarized below.

Data Presentation: Physicochemical Properties
PropertyValueSource
CAS Number 25711-72-2[3][4][5]
Molecular Formula C₇H₉N₃O[3][5][6]
Molecular Weight 151.17 g/mol [4][5]
Appearance Solid, Off-white powder[3][7]
Melting Point ~130 °C[3]
Boiling Point 321.03 °C at 760 mmHg[3][6]
Water Solubility 16.38 g/L at 25 °C[3][6]
Hydrogen Bond Donors 3[6]
Hydrogen Bond Acceptors 2[6]
Storage Temperature 2-8°C, protect from light[6]
Safety and Handling

This compound is classified as an irritant.[4] It is known to cause skin and serious eye irritation and may cause respiratory irritation.[4]

  • Personal Protective Equipment (PPE): Always handle this compound wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[3]

  • Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[3] Avoid breathing dust, fumes, or spray.

  • First Aid: In case of skin contact, wash with plenty of water.[3] For eye contact, rinse cautiously with water for several minutes.[3] If irritation persists, seek medical attention.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Core Reactivity and Synthetic Versatility

The synthetic utility of this compound stems from the distinct reactivity of its aromatic primary amine. The urea moiety is generally stable and less reactive, primarily serving as a key structural element in the final product, while the -NH₂ group is a potent nucleophile and a handle for a variety of synthetic transformations. The electron-donating nature of the urea group (via resonance) and the amino group activates the aromatic ring, though the primary site of reaction is typically the amino group itself.

The diagram below illustrates the principal synthetic pathways accessible from this compound, showcasing its role as a versatile branching point for creating diverse molecular architectures.

G start_node This compound reagent1 Aryl Isocyanate (R-NCO) reagent2 Aryl Halide (Ar-X) Pd Catalyst, Base reagent3 Acyl Chloride (R-COCl) Base product1 Diarylurea Derivatives (e.g., Kinase Inhibitors) reagent1->product1 Urea Formation product2 N-Aryl Derivatives reagent2->product2 Buchwald-Hartwig Amination product3 Amide Derivatives reagent3->product3 Acylation

Caption: Key synthetic transformations of this compound.

Application Protocol 1: Synthesis of a Diarylurea Kinase Inhibitor Precursor

Diarylureas are a privileged scaffold in medicinal chemistry, forming the core of numerous approved kinase inhibitors like Sorafenib and Regorafenib.[8][9] This protocol details the synthesis of a generic N,N'-diarylurea, a common step in the development of these therapeutics. The reaction involves the nucleophilic attack of the primary amine of this compound on an aromatic isocyanate.

Objective: To synthesize N-(3-ureidophenyl)-4-chlorobenzamide by reacting this compound with 4-chlorobenzoyl chloride, followed by a hypothetical subsequent reaction with an isocyanate. For simplicity and to demonstrate the primary amine's reactivity, this protocol will focus on the acylation step. A more direct route to diarylureas involves reacting an amine with an isocyanate.

Reaction Scheme: this compound + 4-Chlorobenzoyl Chloride → N-(3-ureidophenyl)-4-chlorobenzamide

Materials and Reagents:

  • This compound (1.0 eq)

  • 4-Chlorobenzoyl chloride (1.05 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate)

Experimental Protocol:

  • Reaction Setup:

    • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

    • Dissolve it in anhydrous DCM (or THF) to a concentration of approximately 0.1 M.

    • Cool the solution to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the acylation reaction and minimize side product formation.

  • Reagent Addition:

    • Add the base, DIEA (1.5 eq), to the stirred solution. A non-nucleophilic base is chosen to scavenge the HCl byproduct without competing with the desired reaction.

    • Slowly add a solution of 4-chlorobenzoyl chloride (1.05 eq) in anhydrous DCM dropwise over 10-15 minutes. A slight excess of the acyl chloride ensures complete consumption of the starting amine.

  • Reaction Monitoring:

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC). A typical mobile phase would be 50-70% Ethyl Acetate in Hexanes. The product should have a different Rf value than the starting material. The reaction is complete when the this compound spot is no longer visible.

  • Workup:

    • Quench the reaction by adding saturated aqueous NaHCO₃ solution to neutralize any remaining acid chloride and the amine salt.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

    • Combine the organic layers and wash sequentially with water and then brine. The brine wash helps to remove residual water from the organic phase.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification and Characterization:

    • Purify the crude solid by flash column chromatography on silica gel using a gradient elution (e.g., 20% to 80% Ethyl Acetate in Hexanes).

    • Combine the pure fractions and remove the solvent in vacuo to yield the final product as a solid.

    • Characterize the final compound to confirm its identity and purity using:

      • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

      • Mass Spectrometry (MS): To confirm the molecular weight.

      • High-Performance Liquid Chromatography (HPLC): To determine purity.

Application Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful C-N cross-coupling reaction that has revolutionized the synthesis of arylamines.[10][11] This protocol outlines a general procedure for coupling this compound with an aryl bromide, demonstrating its utility in more advanced synthetic contexts where direct SₙAr is not feasible.

Objective: To synthesize N-(3-ureidophenyl)aniline by coupling this compound with bromobenzene.

Materials and Reagents:

  • This compound (1.2 eq)

  • Bromobenzene (1.0 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine Ligand (e.g., XPhos, BINAP, 2-4 mol%)

  • Base (e.g., Sodium tert-butoxide (NaOtBu), 1.4 eq)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Standard workup and purification reagents as listed in Protocol 1.

Experimental Protocol:

  • Inert Atmosphere Setup (Critical):

    • This reaction is highly sensitive to oxygen. All steps must be performed in a glovebox or using Schlenk line techniques under a positive pressure of an inert gas (argon or nitrogen).[12]

    • Add the base (NaOtBu), palladium precatalyst, and phosphine ligand to a dry Schlenk flask containing a stir bar. The choice of ligand is critical and often requires screening for optimal results.[11]

  • Reagent Addition:

    • Add this compound (1.2 eq) and bromobenzene (1.0 eq) to the flask. An excess of the amine is used to drive the reaction to completion.

    • Add anhydrous, degassed solvent via syringe to achieve a concentration of 0.1-0.5 M with respect to the aryl bromide.

  • Reaction Execution:

    • Seal the flask and place it in a preheated oil bath at 80-110 °C. The optimal temperature can vary depending on the specific substrates and catalyst system.

    • Stir the reaction vigorously for 4-24 hours. Monitor progress by TLC or GC-MS.

  • Workup and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • Carefully quench the reaction by adding water.

    • Extract the product with an organic solvent like ethyl acetate.

    • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude material via flash column chromatography to isolate the desired N-aryl product.

  • Characterization:

    • Confirm the structure and purity of the final product using NMR, MS, and HPLC as described in the previous protocol.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Yield Inactive catalyst (Buchwald-Hartwig); Insufficiently dry/inert conditions; Poor choice of base or solvent; Low reaction temperature.Use a fresh batch of catalyst/ligand; Ensure all glassware is oven-dried and solvents are anhydrous/degassed; Screen different bases (e.g., K₂CO₃, Cs₂CO₃) and solvents; Increase reaction temperature.
Multiple Side Products Reaction temperature too high; Competing side reactions (e.g., self-coupling); Impure starting materials.Lower the reaction temperature; Use a more selective catalyst/ligand system; Purify starting materials before use.
Difficulty in Purification Product and starting material have similar polarity.Adjust the solvent system for column chromatography (try a different solvent combination, e.g., DCM/Methanol); Consider recrystallization if the product is a solid.

Conclusion and Future Perspectives

This compound is a high-impact chemical intermediate whose value is derived from its dual functionality and strategic placement of reactive groups. It provides a reliable entry point for the synthesis of diarylureas, a class of compounds with proven success as kinase inhibitors in oncology.[9][13] Furthermore, its capacity to participate in modern synthetic transformations like palladium-catalyzed cross-coupling reactions ensures its continued relevance in the ever-evolving landscape of drug discovery. As researchers continue to explore new chemical space, the robust and predictable reactivity of this compound will undoubtedly facilitate the creation of the next generation of therapeutic agents.

References

Application Note: A Validated Stability-Indicating HPLC Method for the Analysis of (3-Aminophenyl)urea

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and validated high-performance liquid chromatography (HPLC) method for the quantitative analysis of (3-Aminophenyl)urea. The developed reversed-phase method is demonstrated to be specific, linear, accurate, and precise, making it suitable for routine quality control and stability testing. Furthermore, this document provides a comprehensive protocol for forced degradation studies to establish the stability-indicating properties of the method, a critical requirement in pharmaceutical development. The causality behind experimental choices, from mobile phase composition to validation parameters, is explained to provide a deeper understanding of the method's development and application.

Introduction

This compound is a chemical intermediate of significant interest in the synthesis of various pharmaceutical compounds and other organic molecules.[1][2] Its purity and stability are critical parameters that can influence the quality, safety, and efficacy of final products. High-performance liquid chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of chemical compounds, offering high resolution and sensitivity.[3][4] Developing a reliable HPLC method for this compound is essential for monitoring its purity, identifying potential impurities, and assessing its stability under various environmental conditions.

This application note provides a comprehensive guide to the HPLC analysis of this compound, structured to provide both a practical protocol and a deeper understanding of the scientific principles underpinning the method.

Physicochemical Properties of this compound

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust HPLC method.

PropertyValueSource
Molecular FormulaC₇H₉N₃O[2][5]
Molecular Weight151.17 g/mol [5]
pKa (Predicted)14.59 ± 0.50[2]
Water Solubility16.38 g/L at 25°C[2]
logP (Predicted)0.7[5]

The moderate polarity of this compound, indicated by its water solubility and logP value, suggests that reversed-phase HPLC is a suitable analytical approach. The presence of aromatic and urea functional groups provides chromophores for UV detection.

Recommended HPLC Method

Based on the physicochemical properties and common practices for analyzing phenylurea compounds, a reversed-phase HPLC method is recommended.[6][7][8]

Chromatographic Conditions
ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmThe C18 stationary phase provides excellent retention for moderately polar compounds like this compound.
Mobile Phase A 0.1% Phosphoric Acid in WaterThe acidic modifier helps to suppress the ionization of any residual silanols on the column and ensures good peak shape.
Mobile Phase B AcetonitrileAcetonitrile is a common organic modifier in reversed-phase HPLC, offering good elution strength and low UV cutoff.
Gradient 20% B to 80% B over 15 minutesA gradient elution is chosen to ensure the elution of potential impurities with a wider range of polarities and to shorten the analysis time.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and column efficiency.
Column Temperature 30°CMaintaining a constant column temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Detection UV at 245 nmPhenylurea compounds generally exhibit strong UV absorbance in this region, providing good sensitivity.[7][9]
Reagent and Sample Preparation
  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of concentrated phosphoric acid to 1 L of HPLC-grade water, mix well, and degas.

    • Mobile Phase B: Use HPLC-grade acetonitrile and degas.

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent). This yields a stock solution of 100 µg/mL.

    • Prepare working standard solutions by further dilution of the stock solution with the diluent to the desired concentrations for linearity and other validation studies.

  • Sample Solution Preparation:

    • The sample preparation will depend on the matrix. For a drug substance, a procedure similar to the standard preparation can be followed. For formulated products, extraction or dissolution steps may be necessary, followed by filtration through a 0.45 µm syringe filter before injection.

Method Validation Protocol (as per ICH Q2(R2) Guidelines)

A comprehensive method validation is crucial to ensure the reliability of the analytical data.[10][11][12][13]

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Procedure:

    • Analyze the diluent (blank) to ensure no interfering peaks at the retention time of this compound.

    • Analyze a solution of the this compound standard.

    • Analyze samples subjected to forced degradation (see Section 5) to demonstrate that the analyte peak is resolved from all degradation products.

    • If applicable, analyze a placebo (formulation without the active pharmaceutical ingredient) to check for interference from excipients.

Linearity
  • Procedure:

    • Prepare a series of at least five concentrations of this compound standard solution over a range of 50% to 150% of the nominal analytical concentration (e.g., 5 µg/mL to 15 µg/mL from a 10 µg/mL nominal concentration).

    • Inject each concentration in triplicate.

    • Plot a graph of the mean peak area against concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy
  • Procedure:

    • Perform the analysis on a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration), with three replicates at each level.

    • Accuracy can be assessed by the recovery of spiked analyte into a placebo matrix or by comparing the results to a well-characterized reference material.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision
  • Repeatability (Intra-day precision):

    • Analyze six replicate injections of the 100% concentration standard solution on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-day precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.

Robustness
  • Procedure:

    • Systematically vary key method parameters and observe the effect on the results.

    • Parameters to vary include:

      • Flow rate (± 0.1 mL/min)

      • Column temperature (± 5°C)

      • Mobile phase composition (e.g., ± 2% organic content)

      • Detection wavelength (± 2 nm)

  • Acceptance Criteria: The system suitability parameters (see below) should remain within acceptable limits, and the results should not be significantly affected by the variations.

System Suitability
  • Procedure:

    • Inject a standard solution five times at the beginning of each analytical run.

  • Acceptance Criteria:

    • Tailing factor: ≤ 2.0

    • Theoretical plates: ≥ 2000

    • RSD of peak areas: ≤ 2.0%

Forced Degradation and Stability-Indicating Study

Forced degradation studies are essential to demonstrate the stability-indicating nature of the HPLC method and to understand the degradation pathways of the analyte.[3][14][15][16] A target degradation of 5-20% is generally recommended.[15]

Protocol for Forced Degradation
  • Acid Hydrolysis:

    • Treat a solution of this compound with 0.1 M HCl at 60°C for 24 hours. Neutralize before injection.

  • Base Hydrolysis:

    • Treat a solution of this compound with 0.1 M NaOH at 60°C for 24 hours. Neutralize before injection.

  • Oxidative Degradation:

    • Treat a solution of this compound with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation:

    • Expose a solid sample of this compound to 80°C for 48 hours. Dissolve in diluent before injection.

  • Photolytic Degradation:

    • Expose a solution of this compound to a light source providing a minimum of 1.2 million lux hours of visible light and 200 watt-hours/m² of UV light.

Data Analysis
  • Analyze the stressed samples using the validated HPLC method.

  • Assess the peak purity of the this compound peak in the chromatograms of the stressed samples using a photodiode array (PDA) detector to ensure it is free from co-eluting degradants.

  • The method is considered stability-indicating if all degradation products are well-resolved from the parent peak.

Visualizations

Experimental Workflow```dot

Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_validation Method Validation cluster_degradation Forced Degradation A Standard & Sample Preparation C System Suitability A->C B Mobile Phase Preparation B->C D Analysis of Samples C->D E Specificity D->E F Linearity D->F G Accuracy & Precision D->G H Robustness D->H I Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) J Analysis of Stressed Samples I->J J->E

Caption: Design of the Forced Degradation Study.

Conclusion

This application note presents a detailed and scientifically grounded protocol for the HPLC analysis of this compound. The described reversed-phase method, coupled with a comprehensive validation strategy and forced degradation studies, provides a reliable tool for the quality control and stability assessment of this important chemical intermediate. The rationale provided for each methodological choice is intended to empower researchers to adapt and troubleshoot the method for their specific applications.

References

Application Notes & Protocols for the N-Acylation of (3-Aminophenyl)urea

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed protocols and expert insights for the N-acylation of (3-Aminophenyl)urea, a critical transformation for synthesizing diverse molecular libraries for drug discovery and materials science. The urea moiety is a privileged scaffold in medicinal chemistry, capable of forming key hydrogen bond interactions with biological targets.[1][2] Acylation of the pendant aminophenyl group offers a robust strategy for introducing molecular diversity and modulating the physicochemical properties of the parent molecule. This document details three primary, field-proven protocols utilizing acyl chlorides, acid anhydrides, and carboxylic acids with modern coupling agents, explaining the mechanistic rationale behind each approach and offering practical guidance for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of N-Acylated (3-Aminophenyl)ureas

The synthesis of urea derivatives is a cornerstone of modern medicinal chemistry.[1] The urea functional group acts as a rigid and effective hydrogen bond donor-acceptor, anchoring molecules within the active sites of protein targets such as kinases, proteases, and GPCRs. This compound serves as a versatile starting material, presenting a primary aromatic amine that is a prime handle for chemical modification. The selective N-acylation of this amino group, forming a stable amide bond, is a fundamental strategy to explore structure-activity relationships (SAR). The resulting N-acyl aminophenyl ureas are prevalent in numerous biologically active compounds and are key intermediates in the synthesis of more complex heterocyclic systems.[3][4]

This guide moves beyond a simple recitation of steps to provide a causal understanding of why certain reagents and conditions are chosen, empowering researchers to adapt and troubleshoot these protocols for their specific synthetic targets.

Core Mechanistic Principle: Nucleophilic Acyl Substitution

All protocols described herein operate via the nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the aromatic amine in this compound acts as the nucleophile. This nucleophile attacks the electrophilic carbonyl carbon of the acylating agent (e.g., acyl chloride, activated carboxylic acid). This attack forms a transient tetrahedral intermediate, which then collapses, expelling a leaving group (e.g., chloride, carboxylate, or an activated alcohol) to yield the final, stable amide product.[5][6][7]

A key consideration is the chemoselectivity of the reaction. This compound possesses three nitrogen atoms. However, the aromatic amine is significantly more nucleophilic than the urea nitrogens, whose lone pairs are delocalized by the adjacent carbonyl group. Consequently, acylation occurs selectively at the aniline nitrogen under the conditions described.

General_Nucleophilic_Acyl_Substitution cluster_reactants Reactants cluster_intermediate Mechanism cluster_products Products Amine This compound (Nucleophile) Tetrahedral Tetrahedral Intermediate Amine->Tetrahedral Nucleophilic Attack AcylatingAgent Acylating Agent (R-CO-L) (Electrophile) AcylatingAgent->Tetrahedral Amide N-Acylated Product Tetrahedral->Amide Collapse & Expulsion LeavingGroup Leaving Group (L⁻) Tetrahedral->LeavingGroup

Figure 1: General mechanism for N-acylation of an amine.

Protocol I: Acylation with Acyl Chlorides under Schotten-Baumann Conditions

This classic method is highly reliable and widely applicable, utilizing reactive acyl chlorides as the acylating agent. The Schotten-Baumann reaction is characterized by the use of an aqueous base in a biphasic system to neutralize the hydrochloric acid byproduct, which is crucial for driving the reaction to completion.[5][8]

Causality and Experimental Rationale:

  • Acyl Chloride: As a highly reactive electrophile, it readily acylates even weakly nucleophilic amines.[9]

  • Base (e.g., NaOH, K₂CO₃, or Pyridine): The acylation reaction produces one equivalent of HCl. Without a base, this acid would protonate the starting amine, rendering it non-nucleophilic and stopping the reaction. The base neutralizes the HCl as it forms, preserving the nucleophile.[8]

  • Biphasic System (e.g., Dichloromethane/Water): This setup is a key innovation of the Schotten-Baumann method. It minimizes the competing hydrolysis of the highly water-sensitive acyl chloride by sequestering it in the organic phase, away from the bulk aqueous base.[6][10] The reaction occurs at the interface of the two layers.

Schotten_Baumann_Workflow start Start dissolve_amine Dissolve this compound in Organic Solvent (e.g., DCM) start->dissolve_amine add_base Add Aqueous Base (e.g., 10% NaOH) dissolve_amine->add_base cool Cool to 0-5 °C (Ice Bath) add_base->cool add_acyl_chloride Add Acyl Chloride Dropwise with Vigorous Stirring cool->add_acyl_chloride react Stir at Room Temp (2-4 hours) add_acyl_chloride->react workup Aqueous Workup react->workup separate Separate Layers workup->separate Phase Separation wash Wash Organic Layer (Acid, Bicarb, Brine) separate->wash dry Dry (Na₂SO₄ or MgSO₄) & Filter wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify Product (Recrystallization or Chromatography) concentrate->purify end End purify->end

Figure 2: Experimental workflow for the Schotten-Baumann protocol.

Detailed Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in a suitable organic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.1-0.2 M concentration).

  • Base Addition: Add an equal volume of a 10% aqueous sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) solution.

  • Temperature Control: Place the flask in an ice-water bath and allow the biphasic mixture to cool to 0-5 °C with vigorous stirring. Efficient stirring is critical to maximize the interfacial area.

  • Acylating Agent Addition: Add the desired acyl chloride (1.1-1.2 eq.) dropwise via syringe or dropping funnel over 15-30 minutes. An exothermic reaction may be observed. Maintain the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 2-16 hours. Monitor reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with 1 M HCl (to remove any unreacted base or amine), saturated sodium bicarbonate solution (to remove any unreacted acyl chloride or acid byproduct), and finally with brine.[10]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by flash column chromatography on silica gel.

Protocol II: Acylation with Carboxylic Acids via Coupling Agents

This approach offers the greatest flexibility, as it utilizes stable and widely available carboxylic acids. The carboxylic acid is activated in situ using a coupling reagent, forming a highly reactive species that is immediately consumed by the amine. This method is the standard in peptide synthesis and modern medicinal chemistry due to its mild conditions and broad substrate scope.[11][12]

Causality and Experimental Rationale:

  • Carbodiimide Reagents (EDC, DCC): These reagents, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[13]

  • Benzotriazole Additives (HOBt, HOAt): The O-acylisourea intermediate is prone to side reactions, including rearrangement to a stable N-acylurea byproduct.[12] Additives like 1-Hydroxybenzotriazole (HOBt) intercept this intermediate to form a more stable, yet still reactive, HOBt-active ester. This two-step activation minimizes side reactions and suppresses potential racemization if the acylating partner has a chiral center.[13][14]

  • Onium Salts (HATU, HBTU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are "all-in-one" coupling agents that incorporate the functionality of an activating agent and an additive, leading to extremely fast and efficient reactions.[13][15]

  • Base (DIPEA, NMM): A non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) is often required to neutralize any acidic species in the reaction and ensure the amine nucleophile remains in its free, unprotonated state.[12]

Coupling_Agent_Mechanism CarboxylicAcid Carboxylic Acid (R-COOH) Acylisourea O-Acylisourea (Highly Reactive) CarboxylicAcid->Acylisourea EDC EDC (Carbodiimide) EDC->Acylisourea Activation HOBt HOBt (Additive) ActiveEster HOBt Active Ester (More Stable) HOBt->ActiveEster Interception Amine This compound Amide N-Acylated Product Amine->Amide Acylation Acylisourea->ActiveEster ActiveEster->Amide Byproducts EDC-Urea + HOBt

Figure 3: Activation of a carboxylic acid with EDC/HOBt.

Detailed Step-by-Step Methodology (EDC/HOBt Example):

  • Preparation: In a round-bottom flask, dissolve the carboxylic acid (1.1 eq.) and HOBt (1.1 eq.) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or DCM (approx. 0.2 M).

  • Activation: Add EDC (1.2 eq.) to the solution and stir at room temperature for 15-30 minutes. This "pre-activation" step allows for the formation of the HOBt active ester.

  • Amine Addition: Add a solution of this compound (1.0 eq.) in a minimal amount of the same solvent.

  • Base Addition: Add DIPEA (2.0-3.0 eq.) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • If using DMF, dilute the reaction mixture with a large volume of ethyl acetate and wash extensively with water and brine to remove DMF and the water-soluble EDC-urea byproduct.

    • If using DCM, dilute with more DCM and wash with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization.

Comparative Summary of Protocols

FeatureProtocol I: Acyl ChlorideProtocol II: Acid AnhydrideProtocol III: Coupling Agent
Acylating Agent Acyl Chloride (R-COCl)Acid Anhydride ((RCO)₂O)Carboxylic Acid (R-COOH)
Key Reagents Aqueous or Organic Base (NaOH, Et₃N)Organic Base (Pyridine, Et₃N), DMAP (cat.)Coupling Agent (EDC, HATU) + Additive (HOBt) + Base (DIPEA)
Typical Solvents DCM, THF (often biphasic w/ H₂O)DCM, THF, DMFDMF, DCM (Anhydrous)
Advantages - High reactivity- Inexpensive reagents- Robust and scalable- Milder than acyl chlorides- Byproduct (acid) is easily removed- Extremely broad scope- Mild conditions, high functional group tolerance- Utilizes stable carboxylic acids
Disadvantages - Acyl chlorides can be moisture-sensitive- HCl byproduct is corrosive- Limited availability of complex acyl chlorides- Less reactive than acyl chlorides- May require heating or catalysts for difficult couplings- Higher cost of reagents- Stoichiometric byproducts must be removed- Requires anhydrous conditions

Conclusion

The N-acylation of this compound is a versatile and indispensable reaction for generating libraries of potential drug candidates and functional materials. The choice of protocol depends on the specific acyl group to be introduced, the scale of the reaction, and the availability of starting materials. For rapid and robust synthesis with simple acyl groups, the Schotten-Baumann method using acyl chlorides is highly effective. For syntheses requiring greater functional group tolerance and access to a wider array of acylating partners, the use of carboxylic acids with modern coupling agents like EDC/HOBt or HATU represents the state-of-the-art, providing a mild, efficient, and broadly applicable synthetic route.

References

Introduction: The Role and Importance of Urea Quantification

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Analytical Determination of Urea in Pharmaceutical and Cosmetic Formulations

Abstract: This comprehensive technical guide provides detailed methodologies and expert insights into the quantitative analysis of urea in various pharmaceutical and cosmetic formulations. Addressing the needs of researchers, quality control analysts, and formulation scientists, this document outlines three principal analytical techniques: UV-Vis Spectrophotometry, High-Performance Liquid Chromatography (HPLC), and Enzymatic Assays. Each section delves into the foundational principles, offers step-by-step protocols, and discusses the rationale behind experimental choices to ensure robust and reliable results. The guide emphasizes method validation in accordance with regulatory expectations and includes comparative data to aid in method selection for specific applications.

Urea, a naturally occurring compound and a key component of the skin's natural moisturizing factor (NMF), is widely used in dermatological and cosmetic products for its potent hydrating and keratolytic properties.[1][2] Its concentration in a formulation is a critical quality attribute that directly impacts product efficacy and safety. In cosmetic lotions and creams, urea is typically used at concentrations of 3-10% for moisturization.[1][3] Higher concentrations can be used for treating severe dry skin conditions or for their keratolytic effects.[1]

Given its functional significance, the accurate and precise quantification of urea is imperative for:

  • Quality Control (QC): Ensuring batch-to-batch consistency and confirming that the final product meets label claims.

  • Stability Testing: Assessing the degradation of urea over time and under various storage conditions, as it can hydrolyze to ammonia and carbon dioxide.

  • Regulatory Compliance: Meeting the standards set by regulatory bodies like the U.S. Food and Drug Administration (FDA) and European authorities.[2][3]

  • Research & Development: Optimizing formulation parameters and understanding the bioavailability of urea from different delivery systems.

This guide provides a detailed examination of the most common and effective analytical methods for this purpose.

General Analytical Workflow

A systematic approach is crucial for accurate urea determination. The following diagram illustrates a typical workflow from sample handling to final data reporting. The complexity of the sample preparation step is highly dependent on the formulation matrix (e.g., cream, lotion, ointment).

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_reporting Data Processing Sample Formulation Sample (Cream, Lotion, etc.) Weighing Accurate Weighing Sample->Weighing Extraction Extraction/Dissolution (e.g., with Water, Buffer) Weighing->Extraction Filtration Centrifugation/ Filtration (0.45 µm) Extraction->Filtration Dilution Dilution to Working Concentration Filtration->Dilution Instrument Instrumental Analysis (Spectrophotometer, HPLC, etc.) Dilution->Instrument Dilution->Instrument StdPrep Standard Preparation Calib Calibration Curve Generation StdPrep->Calib Calc Concentration Calculation Instrument->Calc Report Final Report & Documentation Calc->Report

Caption: General workflow for urea analysis in formulations.

Method 1: Spectrophotometric Determination with p-Dimethylaminobenzaldehyde (DMAB)

This colorimetric method, often referred to as the Ehrlich reaction, is a widely used, simple, and cost-effective technique for urea quantification.[4]

Principle of the Method

The core of this method is the condensation reaction between urea and p-dimethylaminobenzaldehyde (DMAB) in a strongly acidic environment. This reaction forms a yellow-colored Schiff base chromophore, which can be quantified by measuring its absorbance at its λmax (maximum absorbance wavelength), typically around 420-430 nm.[5][6] The intensity of the yellow color is directly proportional to the urea concentration in the sample.

Causality of Experimental Choices:

  • DMAB Reagent: DMAB provides the aromatic aldehyde necessary for the condensation reaction with the amide groups of urea.

  • Acidic Medium (HCl or H₂SO₄): A strong acid acts as a catalyst, protonating the carbonyl oxygen of urea, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the DMAB.[5][7]

  • Solvent: While ethanolic solutions are common, the use of aprotic solvents like acetonitrile has been shown to improve reaction stability and reproducibility by preventing solvent interference with the reaction intermediates.[8][9]

Experimental Protocol

G cluster_0 Sample & Standard Prep cluster_1 Reaction cluster_2 Measurement & Calculation S1 Prepare Urea Stock (e.g., 1 mg/mL) S2 Create Calibration Standards (0.1 - 2.0 mg/mL) S1->S2 R1 Pipette 5 mL of Standard/ Sample into test tube S2->R1 S3 Extract Urea from Formulation and filter S3->R1 R2 Add 5 mL of DMAB Reagent (e.g., 1.6% in acidic ethanol) R1->R2 R3 Vortex and Incubate (Room Temp) R2->R3 M1 Measure Absorbance at 425 nm against a reagent blank R3->M1 M2 Plot Calibration Curve (Abs vs. Conc.) M1->M2 M3 Calculate Sample Concentration M2->M3

Caption: Workflow for the DMAB spectrophotometric method.

Step-by-Step Protocol:

  • Reagent Preparation:

    • DMAB Reagent (1.6% w/v): Dissolve 1.6 g of p-dimethylaminobenzaldehyde in 90 mL of ethanol. Carefully add 10 mL of concentrated hydrochloric acid and mix. Prepare this reagent fresh for best results.[5]

    • Standard Urea Solution (1 mg/mL): Accurately weigh and dissolve 100 mg of USP reference standard urea in 100 mL of deionized water.

  • Sample Preparation:

    • Accurately weigh an amount of formulation (e.g., cream) equivalent to approximately 50-100 mg of urea into a 100 mL volumetric flask.

    • Add approximately 70 mL of deionized water and heat gently (e.g., in a 40-50°C water bath) with stirring to dissolve the urea and disperse the matrix.

    • Cool to room temperature and dilute to the mark with deionized water.

    • Filter the solution through a 0.45 µm syringe filter to remove excipients. An additional dilution may be necessary to bring the concentration within the linear range of the assay.

  • Calibration Curve Preparation:

    • Prepare a series of calibration standards by diluting the standard urea solution to concentrations ranging from approximately 0.1 to 2.0 mg/mL.[5]

  • Colorimetric Reaction and Measurement:

    • In separate test tubes, pipette 5 mL of each standard, the prepared sample solution, and a blank (deionized water).

    • To each tube, add 5 mL of the DMAB reagent and vortex thoroughly.[5]

    • Allow the reaction to proceed at room temperature for 10-15 minutes for color development.

    • Set a spectrophotometer to 425 nm and zero the instrument using a reagent blank (5 mL deionized water + 5 mL DMAB reagent).[5]

    • Measure the absorbance of each standard and the sample.

    • Plot the absorbance of the standards versus their known concentrations to generate a calibration curve. Determine the concentration of the sample from this curve using linear regression.

Method 2: High-Performance Liquid Chromatography (HPLC)

HPLC offers superior specificity and is considered a reference method for the determination of urea and its related impurities, such as biuret and cyanuric acid.[10][11]

Principle of the Method

HPLC separates components of a mixture based on their differential distribution between a stationary phase (the column) and a mobile phase. For the highly polar urea molecule, conventional reversed-phase (e.g., C18) chromatography is challenging due to poor retention.

Causality of Experimental Choices:

  • Stationary Phase (Column):

    • Hydrophilic Interaction Chromatography (HILIC): HILIC columns are a preferred choice. They utilize a polar stationary phase and a mobile phase with a high organic solvent content. Urea is well-retained and elutes as the aqueous portion of the mobile phase increases.[12]

    • Ion-Exchange Chromatography: A strong acidic cation exchange column can also be used, separating urea based on ionic interactions.[13][14]

    • Polar-Embedded Reversed-Phase: Some modern columns are designed to be stable in 100% aqueous mobile phases, allowing for the retention of very polar analytes like urea.[15]

  • Mobile Phase: The choice is directly linked to the column. For HILIC, a common mobile phase is a gradient of acetonitrile and water/buffer. For ion-exchange, a simple acidic buffer is often used.[12][13][14]

  • Detection: Urea has a weak UV chromophore. Detection is typically performed at low wavelengths, between 190-210 nm, which requires a very pure mobile phase to minimize baseline noise.[13][14]

Experimental Protocol

G cluster_0 Sample & Standard Prep cluster_1 HPLC Analysis cluster_2 Data Processing P1 Prepare Mobile Phase (e.g., 0.05 M Phosphate Buffer) A1 Equilibrate HPLC System with Mobile Phase P1->A1 P2 Prepare Urea Standards in Mobile Phase A2 Inject Standards to Generate Calibration Curve P2->A2 P3 Extract Urea from Formulation, filter (0.45 µm) A3 Inject Samples P3->A3 A1->A2 A2->A3 D1 Integrate Peak Area of Urea A3->D1 D2 Calculate Concentration from Calibration Curve D1->D2

Caption: Workflow for the HPLC method.

Step-by-Step Protocol (Example using Cation Exchange):

  • HPLC System & Conditions:

    • Column: Strong acidic cation exchange column (e.g., 250 x 4.6 mm).

    • Mobile Phase: 0.05 M potassium phosphate buffer, adjusted to pH 3.4 with phosphoric acid.[13][14]

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 40°C.[13][14]

    • Detection: UV at 200 nm.[13][14]

    • Injection Volume: 20 µL.

  • Reagent and Standard Preparation:

    • Mobile Phase: Prepare the 0.05 M phosphate buffer, filter through a 0.45 µm membrane, and degas.

    • Standard Solutions: Prepare a stock solution of urea in the mobile phase. Create a series of working standards (e.g., 50-500 µg/mL) by diluting the stock with the mobile phase.

  • Sample Preparation:

    • Follow the same extraction procedure as described in the spectrophotometric method (Section 3.2, Step 2). The final dilution should be made using the HPLC mobile phase.

  • Analysis Procedure:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Perform a blank injection (mobile phase) to ensure no interfering peaks are present.

    • Inject the standard solutions in ascending order of concentration to establish system suitability and generate a calibration curve based on peak area versus concentration. The correlation coefficient (r²) should be >0.999.

    • Inject the prepared sample solutions.

    • Calculate the concentration of urea in the sample by comparing its peak area to the calibration curve.

Method 3: Enzymatic Assay (Urease/GLDH)

This method is prized for its high specificity, as the urease enzyme exclusively catalyzes the hydrolysis of urea. It is particularly useful for complex matrices where interferences are a concern.

Principle of the Method

This is a coupled enzymatic assay based on two sequential reactions:[16][17]

  • Urease Reaction: Urease specifically hydrolyzes urea into ammonia (NH₃) and carbon dioxide. Urea + H₂O --(Urease)--> 2 NH₃ + CO₂

  • GLDH Reaction: The resulting ammonia, in the presence of α-ketoglutarate and the cofactor reduced nicotinamide adenine dinucleotide (NADH), is converted to L-glutamate by the enzyme glutamate dehydrogenase (GLDH). In this process, NADH is oxidized to NAD⁺. 2 NH₄⁺ + 2 α-ketoglutarate + 2 NADH --(GLDH)--> 2 L-glutamate + 2 NAD⁺ + 2 H₂O

The quantification is achieved by monitoring the decrease in NADH absorbance at 340 nm using a spectrophotometer.[18] This rate of decrease is directly proportional to the concentration of urea in the sample.

Experimental Protocol

G cluster_0 Reagent & Sample Prep cluster_1 Kinetic Measurement cluster_2 Calculation P1 Prepare Assay Buffer (e.g., Phosphate or Tris, pH 7.6) P2 Prepare working reagent mix (Buffer, α-KG, ADP, NADH, GLDH) P1->P2 A2 Add sample/urease mix to working reagent in cuvette P2->A2 P3 Extract/dilute sample in buffer P4 Add Urease to sample (or include in reagent mix) P3->P4 P4->A2 A1 Equilibrate Spectrophotometer to 37°C and 340 nm A1->A2 A3 Immediately start monitoring decrease in A340 over time A2->A3 D1 Determine rate of change in absorbance (ΔA/min) A3->D1 D2 Calculate Urea Concentration using a standard or factor D1->D2

Caption: Workflow for the Urease-GLDH enzymatic method.

Step-by-Step Protocol:

Many commercial kits are available for this assay and their specific instructions should be followed. The following is a generalized protocol.

  • Reagent Preparation:

    • Assay Buffer: 0.1 M Potassium phosphate buffer, pH 7.6.[18]

    • Working Reagent: A common approach is to create a reagent mixture containing Tris buffer, α-ketoglutarate, NADH, GLDH, and urease.[19] Commercially, these may be provided as two separate, stable reagents that are mixed before use.[17][19]

  • Sample Preparation:

    • Extract urea from the formulation as described previously (Section 3.2, Step 2), using the assay buffer as the solvent.

    • Dilute the sample with buffer to ensure the final urea concentration falls within the linear range of the assay, which can be up to 300 mg/dL or higher depending on the specific kit.[16][17]

  • Assay Procedure (Automated or Manual):

    • Set a UV-Vis spectrophotometer with temperature control to 37°C and a wavelength of 340 nm.

    • Pipette the working reagent into a cuvette and incubate for a few minutes to reach thermal equilibrium.

    • Add a small, precise volume of the prepared sample (or standard) to the cuvette.

    • Mix immediately and begin recording the absorbance at 340 nm for a set period (e.g., 2-3 minutes).

    • The instrument or software will calculate the rate of change in absorbance per minute (ΔA/min).

  • Calculation:

    • The concentration of urea is calculated by comparing the ΔA/min of the sample to the ΔA/min of a known urea standard.

    • Urea (mg/dL) = (ΔA/min of Sample / ΔA/min of Standard) x Concentration of Standard.

Critical Considerations: Avoid using anticoagulants containing fluoride or ammonium salts if analyzing biological samples, as they can inhibit urease or provide false positive results, respectively.[19]

Method Validation and Trustworthiness

To ensure that an analytical method is suitable for its intended purpose, it must be validated. Validation is a systematic process of demonstrating that the method's performance characteristics are reliable and reproducible. Key parameters, as outlined in guidelines like ICH Q2(R1) and USP General Chapter <1225>, must be evaluated.[20][21]

Parameter Description Typical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of other components (e.g., excipients, impurities).No interference at the retention time or wavelength of urea. Peak purity analysis for HPLC.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.Correlation coefficient (r²) ≥ 0.999
Range The interval between the upper and lower concentrations of the analyte for which the method has been shown to be precise, accurate, and linear.For assay: 80% to 120% of the target concentration.[20]
Accuracy The closeness of the test results to the true value. Often assessed by spike/recovery studies.Recovery of 98.0% to 102.0% of the spiked amount.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.Relative Standard Deviation (RSD) ≤ 2.0% for repeatability and intermediate precision.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1.

Comparative Analysis and Method Selection

The choice of analytical method depends on several factors, including the available instrumentation, required specificity, sample throughput, and the complexity of the formulation matrix.

Feature Spectrophotometry (DMAB) HPLC Enzymatic (Urease/GLDH)
Principle Colorimetric ReactionChromatographic SeparationCoupled Enzyme Reaction
Specificity Moderate; potential for interference from other aldehydes/ketones.High; separates urea from excipients and impurities.Very High; urease is highly specific to urea.
Sensitivity Good (mg/L range).[7]Very Good (µg/L to mg/L range).Excellent (µg/L to mg/L range).
Throughput High (suitable for batch analysis).Moderate; dependent on run time.High (well-suited for 96-well plates and automation).
Cost Low (requires only a basic spectrophotometer).High (requires expensive equipment and columns).Moderate (reagent kits can be costly).
Matrix Challenges Colored or turbid samples require extensive cleanup or clarification.Complex matrices require robust sample extraction to prevent column fouling.Enzyme inhibitors in the formulation can interfere with the assay.[22]
Best For Routine QC in simple formulations; high-throughput screening.Stability testing; impurity profiling; reference method development.Complex or colored matrices; when high specificity is paramount.

Conclusion

The accurate determination of urea in pharmaceutical and cosmetic formulations is essential for ensuring product quality, safety, and efficacy. This guide has detailed three robust analytical methods: spectrophotometry with DMAB, HPLC, and the urease/GLDH enzymatic assay. The DMAB method offers a simple and rapid approach for routine QC. The enzymatic assay provides unparalleled specificity, making it ideal for challenging matrices. HPLC stands as the definitive method for stability and purity analysis, capable of simultaneously quantifying urea and its degradation products. The selection of the most appropriate technique requires a careful evaluation of the specific analytical needs, sample characteristics, and available resources. A properly validated method, regardless of the choice, is the cornerstone of reliable and defensible analytical results.

References

Application Notes and Protocols: A Comparative Guide to the Synthesis of Asymmetrical Diaryl Ureas

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Asymmetrical diaryl ureas are a cornerstone structural motif in a multitude of pharmaceuticals and agrochemicals, prized for their capacity to establish crucial hydrogen bond interactions with biological targets. The creation of safe and efficient synthetic pathways to these valuable compounds is a primary objective in both medicinal and process chemistry. This document provides a comprehensive comparison of one-step and two-step strategies for synthesizing asymmetrical diaryl ureas, equipping researchers with the necessary insights to choose the optimal method for their specific needs. We will explore the mechanistic details, practical advice, and in-depth protocols for each approach, with a particular emphasis on the synthesis of the multi-kinase inhibitor, Sorafenib, as a real-world example.

I. Strategic Overview: One-Step vs. Two-Step Synthesis

The decision between a one-step or a two-step synthesis for asymmetrical diaryl ureas often involves balancing operational simplicity, the availability of substrates, and the imperative to avoid hazardous reagents or the formation of symmetrical byproducts.

One-Step Synthesis: This method is defined by the direct coupling of two distinct amine precursors with a carbonyl source within a single reaction vessel. While it is often considered more atom-economical and straightforward, significant challenges can arise, such as the formation of unwanted symmetrical ureas and the use of toxic reagents like phosgene or isocyanates.

Two-Step Synthesis: This approach entails the sequential addition of the two aryl groups. Typically, one amine is first transformed into an activated intermediate, such as an isocyanate or a carbamate, which is then isolated and subsequently reacted with the second amine. Although this adds an extra step to the overall process, it frequently allows for greater control over the final product and can bypass the need for highly toxic substances.

Below is a flowchart illustrating the logical progression of these two synthetic strategies:

G cluster_one_step One-Step Synthesis cluster_two_step Two-Step Synthesis one_step_start Aryl Amine 1 + Aryl Amine 2 + Carbonyl Source one_step_reaction Direct Coupling one_step_start->one_step_reaction one_step_product Asymmetrical Diaryl Urea one_step_reaction->one_step_product one_step_side_product Symmetrical Diaryl Ureas (Side Products) one_step_reaction->one_step_side_product two_step_start_1 Aryl Amine 1 + Activating Reagent two_step_intermediate Isolated Intermediate (Isocyanate, Carbamate, etc.) two_step_start_1->two_step_intermediate two_step_reaction Coupling two_step_intermediate->two_step_reaction two_step_start_2 Aryl Amine 2 two_step_start_2->two_step_reaction two_step_product Asymmetrical Diaryl Urea two_step_reaction->two_step_product

Caption: A visual comparison of the synthetic workflows.

II. One-Step Synthesis of Asymmetrical Diaryl Ureas

The most direct pathway to asymmetrical diaryl ureas is the reaction between an aryl isocyanate and an aryl amine. However, due to the hazardous properties of isocyanates, extensive research has been dedicated to creating safer, phosgene-free alternatives.

A. Phosgene-Free Synthesis Using Isocyanate Surrogates

A significant breakthrough in one-step synthesis is the application of isocyanate surrogates, such as 3-substituted dioxazolones.[1][2] These compounds function as precursors that generate isocyanate intermediates in situ under mild conditions, thereby eliminating the need to handle and store toxic isocyanates.[1][2]

Mechanism: In the presence of a gentle base like sodium acetate, the 3-substituted dioxazolone undergoes a rearrangement to produce an isocyanate intermediate. This intermediate then reacts with a readily available amine to form the desired unsymmetrical diaryl urea.[1][2] This technique often achieves moderate to excellent yields while minimizing the creation of symmetrical byproducts.[1][2]

Protocol 1: One-Step Synthesis using a Dioxazolone Isocyanate Surrogate

This protocol is adapted from a benign synthesis method for unsymmetrical arylurea derivatives.[1][2]

Materials:

  • 3-Substituted dioxazolone (1.0 eq)

  • Aryl amine (1.0 eq)

  • Sodium acetate (NaOAc) (1.0 eq)

  • Methanol (MeOH)

Procedure:

  • In a solution of the 3-substituted dioxazolone in methanol, introduce the aryl amine and sodium acetate.

  • Warm the reaction mixture to 60°C for 2 hours.

  • Track the reaction's progress using Thin Layer Chromatography (TLC).

  • Once complete, allow the reaction mixture to cool to room temperature.

  • The product frequently precipitates out of the solution and can be collected by filtration.

  • Rinse the solid product with cold methanol and dry it under a vacuum.

ParameterValueReference
Reaction Time 2 hours[1][2]
Temperature 60°C[1][2]
Key Reagents Dioxazolone, Amine, NaOAc[1][2]
Yield Moderate to Excellent[1][2]
III. Two-Step Synthesis of Asymmetrical Diaryl Ureas

Two-step syntheses provide enhanced control and are often essential when working with intricate substrates or when high purity is a priority. Prevalent strategies include the utilization of carbamate intermediates and palladium-catalyzed cross-coupling reactions.

A. Synthesis via Carbamate Intermediates

This phosgene- and isocyanate-free technique offers a straightforward and scalable path to asymmetrical diaryl ureas.[3] The synthesis of the anticancer drug Sorafenib frequently utilizes a carbamate intermediate.[4]

Mechanism: An aryl amine is initially reacted with a carbonyl source, such as diphenyl carbonate, to create a stable carbamate intermediate. This intermediate is then isolated and reacted with a second, different aryl amine to yield the final asymmetrical diaryl urea. This method is efficient and avoids the use of hazardous reagents.[3][4]

Protocol 2: Two-Step Synthesis of Sorafenib via a Carbamate Intermediate

This protocol is derived from a practical and efficient synthesis of Sorafenib.[4][5]

Step 1: Synthesis of the Carbamate Intermediate

  • React 4-chloro-3-(trifluoromethyl)aniline with diphenyl carbonate in an appropriate solvent.

  • Heat the mixture to produce phenyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate.

  • Isolate and purify the carbamate intermediate.

Step 2: Synthesis of Sorafenib

  • Prepare the second intermediate, 4-(4-aminophenoxy)-N-methylpicolinamide.

  • React the carbamate intermediate from Step 1 with 4-(4-aminophenoxy)-N-methylpicolinamide.

  • This reaction is usually conducted in a suitable solvent at higher temperatures.

  • Isolate and purify the final product, Sorafenib.

ParameterValueReference
Intermediate Phenyl carbamate[4]
Key Reagents Diphenyl carbonate, anilines[4][5]
Advantages Phosgene-free, scalable[3][4]
Yield Good to Excellent[4][5]
B. Palladium-Catalyzed C-N Cross-Coupling

This robust method facilitates the synthesis of a broad spectrum of N,N'-diaryl ureas from commonly available aryl halides.[6]

Mechanism: The synthesis starts with the Pd-catalyzed arylation of a protected urea (e.g., benzylurea) with an aryl halide. The protective group is subsequently removed, and a second, different aryl halide is introduced in another Pd-catalyzed reaction to form the unsymmetrical diaryl urea.[6]

Protocol 3: Two-Step Synthesis via Pd-Catalyzed C-N Cross-Coupling

This protocol is a generalized procedure adapted from a straightforward synthesis of unsymmetrical N,N′-diaryl ureas.[6]

Step 1: Mono-arylation of Benzylurea

  • In a reaction vessel, combine benzylurea, an aryl halide (1.0 eq), a palladium catalyst, a suitable ligand, and a base in an appropriate solvent.

  • Heat the mixture under an inert atmosphere until the starting material is fully consumed (monitor by TLC or LC-MS).

  • Cool the reaction and carry out an aqueous workup.

  • Purify the mono-arylated urea intermediate using column chromatography.

  • Remove the benzyl protecting group through hydrogenolysis.

Step 2: Second Arylation

  • Combine the deprotected mono-aryl urea from Step 1 with a different aryl halide (1.0 eq), a palladium catalyst, a ligand, and a base in a suitable solvent.

  • Heat the mixture under an inert atmosphere until the reaction is complete.

  • Cool the reaction and perform an aqueous workup.

  • Purify the final unsymmetrical diaryl urea using column chromatography.

ParameterValueReference
Catalyst Palladium[6]
Protecting Group Benzyl[6]
Substrates Aryl halides, benzylurea[6]
Yield Good to Excellent[6]
IV. Comparative Analysis and Troubleshooting
FeatureOne-Step SynthesisTwo-Step Synthesis
Operational Simplicity HigherLower
Control over Byproducts Lower (risk of symmetrical ureas)Higher
Reagent Hazards Can be high (isocyanates) or low (surrogates)Generally lower (avoids phosgene/isocyanates)
Scalability Can be challenging with hazardous reagentsOften more scalable, especially carbamate routes
Substrate Scope Dependent on the specific methodGenerally broad, especially with Pd-coupling

Troubleshooting Common Issues:

  • Formation of Symmetrical Ureas (One-Step): This is a frequent side reaction. To reduce its occurrence, add the amine slowly to the isocyanate or isocyanate precursor. The most effective way to prevent this issue is to use a two-step approach.

  • Low Yields in Pd-Coupling (Two-Step): Deactivation of the catalyst or a poor choice of ligand can result in low yields. Test different palladium catalysts, ligands, and bases. Make sure all reagents and solvents are anhydrous and the reaction is conducted under a strictly inert atmosphere.

  • Incomplete Reaction: Reactions may not proceed to completion due to insufficient heating or catalyst loading. Try increasing the reaction temperature or adding a fresh portion of the catalyst.

V. Conclusion

Both one-step and two-step synthetic strategies present effective routes to asymmetrical diaryl ureas, each with its own set of benefits and drawbacks. The selection of a method should be based on the particular requirements of the target molecule, the availability of starting materials, and considerations regarding safety and scalability. For the quick synthesis of analogs where minor impurities are tolerable, a one-step approach with modern, safer reagents may be the best option. For the production of active pharmaceutical ingredients like Sorafenib, where purity and scalability are critical, a well-optimized two-step process is often the more suitable choice.

VI. References
  • Organic Chemistry Portal. (n.d.). Curtius Rearrangement. Retrieved from --INVALID-LINK--

  • Wikipedia. (2023, October 29). Curtius rearrangement. Retrieved from --INVALID-LINK--

  • Allen, A. (n.d.). Curtius Rearrangement | Mechanism, Reactions, Variations & Applications. Retrieved from --INVALID-LINK--

  • Alfa Chemistry. (n.d.). Curtius Rearrangement. Retrieved from --INVALID-LINK--

  • Prachi, R., Tanwar, D. K., & Gill, M. S. (2023). Improved Synthesis of Unsymmetrical Ureas via Carbamates. SynOpen, 7(01), 422-429.

  • Prakash, O., & Kumar, A. (2018). The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. Organic & Biomolecular Chemistry, 16(34), 6133-6153.

  • Prachi, R., & Gill, M. S. (2023). A Practical and Efficient Method for the Synthesis of Sorafenib and Regorafenib. SynOpen, 7(01), 422-429.

  • Chamni, S., et al. (2020). Benign synthesis of unsymmetrical arylurea derivatives using 3-substituted dioxazolones as isocyanate surrogates. Green Chemistry Letters and Reviews, 13(3), 247-256.

  • Reboul, V., & Patureau, F. W. (2020). Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization. Molecules, 25(23), 5678.

  • Prachi, R., & Gill, M. S. (2023). A Practical and Efficient Method for the Synthesis of Sorafenib and Regorafenib. Thieme E-Books & E-Journals.

  • Pradana, A. R., et al. (2021). Review: Synthesis of Urea in Several Methods. Mediterranean Journal of Chemistry, 10(5), 485-498.

  • ResearchGate. (n.d.). Non-phosgene route to unsymmetrical ureas from N-Cbz-alpha-amino acid amides. Retrieved from --INVALID-LINK--

  • Hernandez, A. G., et al. (2017). Convenient One-Pot Two-Step Synthesis of Symmetrical and Unsymmetrical Diacyl Ureas, Acyl Urea/Carbamate/Thiocarbamate Derivatives, and Related Compounds. Synthesis, 49(10), 2163-2176.

  • Barluenga, J., et al. (2011). Synthesis of Unsymmetrical Diaryl Ureas via Pd-Catalyzed C–N Cross-Coupling Reactions. Organic Letters, 13(12), 3274-3277.

  • Chamni, S., et al. (2020). Benign synthesis of unsymmetrical arylurea derivatives using 3-substituted dioxazolones as isocyanate surrogates. ResearchGate.

  • ResearchGate. (2023). A practical and efficient method for synthesis of sorafenib and regorafenib. Retrieved from --INVALID-LINK--

  • Shimico. (2022). Urea and the methods of production. Retrieved from --INVALID-LINK--

  • Mediterranean Journal of Chemistry. (2021). Review: Synthesis of Urea in Several Methods. Retrieved from --INVALID-LINK--

  • ResearchGate. (2021). (PDF) Review: Synthesis of Urea in Several Methods. Retrieved from --INVALID-LINK--

  • Taylor & Francis Online. (2020). Benign synthesis of unsymmetrical arylurea derivatives using 3-substituted dioxazolones as isocyanate surrogates. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Substituted Ureas. Methods of Synthesis and Applications. Retrieved from --INVALID-LINK--

  • Royal Society of Chemistry. (2022). Modern Urea Synthesis. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (2013). New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (2017). Synthesis and Antitumor Activity of Triazole-Containing Sorafenib Analogs. Retrieved from --INVALID-LINK--

  • Royal Society of Chemistry. (2023). Catalyst-free synthesis of unsymmetrical ureas from COS and amines: a strategy for selectivity regulation. Retrieved from --INVALID-LINK--

  • PubMed. (2018). Metal-Free Synthesis of Unsymmetrical Ureas and Carbamates from CO2 and Amines via Isocyanate Intermediates. Retrieved from --INVALID-LINK--

  • Semantic Scholar. (2017). Metal-Free Synthesis of Unsymmetrical Ureas and Carbamates from CO2 and Amines via Isocyanate Intermediates. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Selected syntheses of ureas through phosgene substitutes. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Urea Formation - Common Conditions. Retrieved from --INVALID-LINK--

  • Wikipedia. (2024, January 1). Urea. Retrieved from --INVALID-LINK--

  • Chemical Engineering World. (2020). Urea Manufacturing Process. Retrieved from --INVALID-LINK--

  • UreaKnowHow.com. (n.d.). Thermodynamics of the Urea Process. Retrieved from --INVALID-LINK--

  • MDPI. (2021). Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (2023). Direct synthesis of urea from carbon dioxide and ammonia. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Scheme 2. Synthesis of unsymmetrical 1,3-disubstituted urea. Retrieved from --INVALID-LINK--

  • PubMed. (2001). Design and synthesis of unsymmetrical peptidyl urea inhibitors of aspartic peptidases. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (2024). Asymmetric one-carbon ring expansion of diverse N-heterocycles via copper-catalyzed diyne cyclization. Retrieved from --INVALID-LINK--

  • ResearchGate. (2022). Review on urea (Uses, advantage, disadvantage) in biochemical fields. Retrieved from --INVALID-LINK--

  • ACS Publications. (2010). A Safe and Efficient Method for Preparation of N,N'-Unsymmetrically Disubstituted Ureas Utilizing Triphosgene. Retrieved from --INVALID-LINK--

  • PubMed. (2021). Diaryl Ureas as an Antiprotozoal Chemotype. Retrieved from --INVALID-LINK--

  • ResearchGate. (2022). Green pathways for urea synthesis: A review from Australia's perspective. Retrieved from --INVALID-LINK--

  • Wikipedia. (2023, December 28). Urea cycle. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (2021). Diaryl Ureas as an Antiprotozoal Chemotype. Retrieved from --INVALID-LINK--

  • Raines Lab. (2021). Two-Step Synthesis of α-Aryl-α-diazoamides as Modular Bioreversible Labels. Retrieved from --INVALID-LINK--

  • PubMed. (2001). Conformation and stereodynamics of 2,2'-disubstituted N,N'-diaryl ureas. Retrieved from --INVALID-LINK--

  • DSpace@MIT. (2021). Two-Step Synthesis of α-Aryl-α-diazoamides as Modular Bioreversible Labels. Retrieved from --INVALID-LINK--

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of (3-Aminophenyl)urea

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (3-Aminophenyl)urea. This guide is designed for researchers, chemists, and drug development professionals seeking to improve the yield and purity of this valuable chemical intermediate. We will move beyond simple protocols to explore the underlying chemical principles, troubleshoot common experimental hurdles, and provide a robust framework for optimizing your synthetic strategy.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: There are two primary, well-established routes for the synthesis of this compound:

  • Direct Ureidation of m-Phenylenediamine: This is the most common and direct method. It involves the reaction of m-phenylenediamine with a source of cyanic acid, typically generated in situ from salts like sodium or potassium cyanate in a mildly acidic aqueous solution.[1][2] This approach is favored for its operational simplicity and use of readily available starting materials.

  • Reduction of (3-Nitrophenyl)urea: This two-step approach first involves the synthesis of (3-nitrophenyl)urea, followed by the chemical reduction of the nitro group to an amine. A common method for the reduction step is catalytic hydrogenation using hydrogen gas and a palladium-on-carbon (Pd/C) catalyst.[1][3] While less direct, this route can be advantageous if the starting nitro compound is more readily available or if selectivity issues arise in the direct ureidation of the diamine.

Q2: What is a realistic target yield for this synthesis?

A2: With an optimized protocol, particularly via the direct ureidation of m-phenylenediamine, yields can be quite good. While literature reports vary, a well-controlled reaction should realistically target yields in the range of 70-85%. Yields below 60% often indicate suboptimal reaction conditions or significant side-product formation that requires troubleshooting.

Q3: What are the principal impurities I should expect?

A3: The most significant impurity is the di-substituted byproduct, 1,3-bis(ureido)benzene . This compound forms when both amino groups of the m-phenylenediamine starting material react with cyanic acid. Another common impurity is unreacted m-phenylenediamine. In reactions involving aniline derivatives, the formation of symmetrical diarylureas (carbanilides) can also occur as a secondary reaction.[4]

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific experimental problems in a question-and-answer format, providing insights into the root causes and actionable solutions.

Q4: My yield is consistently low (<50%). What are the likely causes and how can I fix this?

A4: Consistently low yields are typically traced back to one of three critical areas: reaction pH, stoichiometry, or reagent quality.

  • Probable Cause 1: Suboptimal pH Control. The reaction mechanism involves the protonation of one amino group of m-phenylenediamine to increase its solubility in the aqueous medium and the simultaneous generation of the reactive species, cyanic acid (HNCO), from the cyanate salt. This requires a specific, mildly acidic pH (typically 3-3.5).[1]

    • If the pH is too high (too basic): The concentration of cyanic acid will be insufficient, leading to a slow or incomplete reaction.

    • If the pH is too low (too acidic): Both amino groups on the m-phenylenediamine can become protonated, rendering the starting material unreactive towards the electrophilic cyanic acid.

  • Solution:

    • Carefully monitor the pH of the reaction mixture. Before adding the cyanate solution, dissolve the m-phenylenediamine in dilute acid (e.g., HCl) and adjust the pH.

    • Maintain the pH within the optimal 3-3.5 range throughout the addition of the cyanate salt.[1]

    • Consider using a buffered system, although careful adjustment with dilute acid/base is common and effective.

  • Probable Cause 2: Formation of Di-substituted Byproduct. The formation of 1,3-bis(ureido)benzene is the primary consumer of your desired product and reagents. This occurs when the mono-substituted product reacts again with cyanic acid or when both amines on the starting material react.

  • Solution:

    • Adjust Stoichiometry: Use a molar excess of m-phenylenediamine relative to the cyanate salt (e.g., 1.2 to 1.5 equivalents of the diamine). This statistically favors the mono-substitution reaction.

    • Control Reagent Addition: Add the sodium or potassium cyanate solution slowly and dropwise to the solution of m-phenylenediamine. This maintains a low instantaneous concentration of the cyanate, further reducing the likelihood of di-substitution.

  • Probable Cause 3: Poor Reagent Quality.

  • Solution:

    • m-Phenylenediamine: This starting material can oxidize and darken upon storage. Use freshly purchased or purified (e.g., by sublimation or recrystallization) diamine for best results.

    • Sodium/Potassium Cyanate: These salts can degrade over time, especially if exposed to moisture. Ensure you are using a high-purity, dry salt.

Q5: I am observing a significant amount of a highly insoluble white precipitate, which I suspect is the 1,3-bis(ureido)benzene byproduct. How can I minimize its formation?

A5: This is a classic selectivity problem in this synthesis. The strategies outlined in A4 are your primary tools for control. The key is to manipulate the reaction conditions to strongly favor the first addition of the urea moiety over the second.

Below is a workflow to diagnose and solve this issue:

G start Problem: High level of insoluble di-urea byproduct check_stoi Is m-phenylenediamine in molar excess? start->check_stoi check_add How was the cyanate solution added? check_stoi->check_add Yes sol_stoi Solution: Use 1.2-1.5 eq. of m-phenylenediamine. check_stoi->sol_stoi No check_temp What was the reaction temperature? check_add->check_temp Slowly sol_add Solution: Add cyanate solution slowly (dropwise) with vigorous stirring. check_add->sol_add Quickly/All at once sol_temp Solution: Maintain low to moderate temperature (e.g., 8-25°C) to control reactivity. check_temp->sol_temp Too High end end check_temp->end Optimal G cluster_0 In Situ Acid Generation cluster_1 Nucleophilic Attack NaOCNH+ NaOCNH+ HNCO HNCO NaOCNH+->HNCO  (Cyanic Acid) struct1 m-Phenylenediamine struct2 This compound struct1->struct2 + HNCO G start m-Phenylenediamine product This compound (Desired Product) start->product + 1 eq. HNCO byproduct 1,3-bis(ureido)benzene (Di-urea Byproduct) product->byproduct + 1 eq. HNCO (Undesired Reaction)

References

avoiding side reactions in diaryl urea synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Diaryl Urea Synthesis

Welcome to the technical support center for diaryl urea synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of diaryl ureas. Our goal is to provide you with in-depth, field-proven insights and practical solutions to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing symmetrical and unsymmetrical diaryl ureas?

The primary methods for synthesizing diaryl ureas involve the reaction of an aryl isocyanate with an arylamine. For symmetrical diaryl ureas, this typically involves the reaction of an aryl isocyanate with water or the carbonylation of an arylamine with a phosgene equivalent. For unsymmetrical diaryl ureas, the most common route is the reaction of an aryl isocyanate with a different arylamine.

  • Symmetrical Diaryl Ureas:

    • From Isocyanates and Water: 2 R-NCO + H₂O → R-NH-CO-NH-R + CO₂

    • From Amines and Phosgene Equivalents: 2 R-NH₂ + COCl₂ (or equivalent) → R-NH-CO-NH-R + 2 HCl

  • Unsymmetrical Diaryl Ureas:

    • From Isocyanate and Amine: R¹-NCO + R²-NH₂ → R¹-NH-CO-NH-R²

Q2: My reaction to form an unsymmetrical diaryl urea is producing a significant amount of a symmetrical diaryl urea byproduct. What is the likely cause?

This is a classic problem often caused by the presence of moisture or the degradation of the aryl isocyanate starting material. Aryl isocyanates can react with water to form an unstable carbamic acid, which then decomposes to an arylamine and carbon dioxide. This newly formed arylamine can then react with another molecule of the aryl isocyanate to form a symmetrical diaryl urea.

G cluster_0 Primary Reaction Pathway cluster_1 Side Reaction Pathway Aryl Isocyanate_1 R¹-NCO Unsymmetrical Urea R¹-NH-CO-NH-R² Aryl Isocyanate_1->Unsymmetrical Urea + R²-NH₂ Arylamine_1 R²-NH₂ Arylamine_1->Unsymmetrical Urea Aryl Isocyanate_2 R¹-NCO Carbamic Acid R¹-NHCOOH (unstable) Aryl Isocyanate_2->Carbamic Acid + H₂O Water H₂O Arylamine_2 R¹-NH₂ Carbamic Acid->Arylamine_2 - CO₂ Symmetrical Urea R¹-NH-CO-NH-R¹ Arylamine_2->Symmetrical Urea + R¹-NCO

Figure 1. Competing pathways in unsymmetrical diaryl urea synthesis.

Troubleshooting Guide: Common Side Reactions and Mitigation Strategies

This section provides a deeper dive into specific issues you may encounter during diaryl urea synthesis, offering detailed explanations and actionable protocols.

Issue 1: Formation of Symmetrical Urea Byproducts in Unsymmetrical Syntheses

As addressed in the FAQs, the formation of symmetrical ureas is a common side reaction. Here’s a more detailed troubleshooting approach.

Root Cause Analysis:

  • Moisture Contamination: Water in the solvent, on the glassware, or in the starting materials is the most frequent culprit.

  • Degradation of Isocyanate: Aryl isocyanates can dimerize or trimerize over time, especially if not stored properly. They can also hydrolyze to the corresponding amine.

  • Reaction Conditions: High temperatures can sometimes promote side reactions.

Mitigation Strategies:

  • Rigorous Drying of Reagents and Glassware:

    • Dry all glassware in an oven at >120 °C for at least 4 hours and cool under a stream of dry nitrogen or in a desiccator.

    • Use anhydrous solvents. Solvents should be freshly distilled from an appropriate drying agent or purchased as anhydrous grade and stored under an inert atmosphere.

    • Ensure your arylamine starting material is dry. If necessary, it can be dried by azeotropic distillation with toluene or by dissolving in a suitable solvent and drying over magnesium sulfate or sodium sulfate, followed by filtration and removal of the solvent.

  • Handling and Purification of Isocyanates:

    • Store aryl isocyanates under an inert atmosphere (nitrogen or argon) and at the recommended temperature (often refrigerated).

    • If the purity of the isocyanate is , it can be purified by distillation under reduced pressure. Caution: Isocyanates are toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

  • Optimized Reaction Protocol:

    • Step-by-Step Protocol for Minimizing Symmetrical Urea Formation:

      • Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

      • Dissolve the arylamine (R²-NH₂) in anhydrous solvent (e.g., THF, DCM, or toluene) and add it to the flask.

      • Cool the solution to 0 °C using an ice bath.

      • Dissolve the aryl isocyanate (R¹-NCO) in the same anhydrous solvent and add it to the dropping funnel.

      • Add the isocyanate solution dropwise to the stirred amine solution over a period of 30-60 minutes. The slow addition helps to dissipate the heat of the reaction and ensures that the isocyanate reacts with the intended amine rather than any trace moisture.

      • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2-16 hours, monitoring by TLC or LC-MS.

Table 1: Recommended Solvents and Drying Agents

SolventBoiling Point (°C)Common Drying Agents
Tetrahydrofuran (THF)66Sodium/benzophenone, Molecular sieves
Dichloromethane (DCM)39.6Calcium hydride (CaH₂)
Toluene111Sodium, Calcium hydride (CaH₂)
Acetonitrile82Calcium hydride (CaH₂), Molecular sieves
Issue 2: Formation of Biuret and Other Over-reaction Products

In some cases, particularly with excess isocyanate or at elevated temperatures, the newly formed urea can react with another molecule of isocyanate to form a biuret.

Reaction: R¹-NH-CO-NH-R² + R¹-NCO → R¹-N(CO-NH-R¹)-CO-NH-R²

Mitigation Strategies:

  • Stoichiometric Control: Use a slight excess of the amine (1.05-1.1 equivalents) relative to the isocyanate to ensure all of the isocyanate is consumed.

  • Temperature Control: Maintain a low reaction temperature (0 °C to room temperature) to disfavor the slower reaction of the urea with the isocyanate.

  • Order of Addition: Adding the isocyanate to the amine solution (as described in the protocol above) is crucial. This ensures that the isocyanate is always the limiting reagent in the reaction mixture at any given time, minimizing the chance of it reacting with the product urea.

G cluster_0 Troubleshooting Workflow Start Symmetrical Urea Byproduct Detected Check_Moisture Check for Moisture Contamination? Start->Check_Moisture Dry_Reagents Implement Rigorous Drying Protocol Check_Moisture->Dry_Reagents Yes Check_Isocyanate Assess Isocyanate Purity Check_Moisture->Check_Isocyanate No Dry_Reagents->Check_Isocyanate Purify_Isocyanate Purify Isocyanate (Distillation) Check_Isocyanate->Purify_Isocyanate Impure Optimize_Conditions Optimize Reaction Conditions (Temp, Addition Rate) Check_Isocyanate->Optimize_Conditions Pure Purify_Isocyanate->Optimize_Conditions End Successful Synthesis Optimize_Conditions->End

Figure 2. Troubleshooting workflow for symmetrical urea byproduct formation.

Issue 3: Poor Yield or Incomplete Reaction

Low yields can be frustrating. Here are some common causes and solutions.

Root Cause Analysis:

  • Steric Hindrance: Bulky substituents on either the arylamine or the aryl isocyanate can significantly slow down the reaction.

  • Poor Nucleophilicity of the Amine: Electron-withdrawing groups on the arylamine can reduce its nucleophilicity, making the reaction sluggish.

  • Low Reactivity of the Isocyanate: Electron-donating groups on the aryl isocyanate can decrease its electrophilicity.

Mitigation Strategies:

  • Increased Reaction Time and/or Temperature: For sterically hindered or electronically deactivated substrates, prolonged reaction times (24-48 hours) or gentle heating (40-60 °C) may be necessary. Monitor the reaction carefully to avoid decomposition or side reactions at higher temperatures.

  • Use of a Catalyst: In challenging cases, a catalyst can be employed. Common catalysts include tertiary amines (e.g., triethylamine, DABCO) or organotin compounds (e.g., dibutyltin dilaurate). Note: The use of catalysts should be a last resort, as they can sometimes promote side reactions and may need to be removed during workup.

Table 2: General Guidelines for Overcoming Poor Reactivity

IssueSubstrate ExampleRecommended Action
Steric Hindrance2,6-DiisopropylanilineIncrease reaction time, gently heat (40-50 °C).
Poor Nucleophilicity4-NitroanilineIncrease reaction time, consider a catalyst like DABCO.
Low Reactivity4-Methoxyphenyl isocyanateIncrease reaction time, ensure stoichiometry is accurate.

Technical Support Center: Optimizing Derivatization of (3-Aminophenyl)urea

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of (3-Aminophenyl)urea. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this versatile scaffold in their synthetic workflows. As a key building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors, understanding the nuances of its reactivity is paramount for success.[1] This document provides in-depth, field-proven insights into optimizing reaction conditions, troubleshooting common issues, and ensuring the integrity of your experimental outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the derivatization of the primary amino group of this compound.

Q1: What are the most common strategies for derivatizing this compound?

The most prevalent and straightforward method is the reaction of the exocyclic amino group with an electrophile. This nucleophilic attack can be targeted by various reagents to form different functional groups. The classical approach involves reacting the amine with an isocyanate to form a diarylurea derivative.[1][2] This is a highly efficient reaction widely used in the synthesis of bioactive molecules like Sorafenib.[2] Other common strategies include:

  • Acylation: Reaction with acyl chlorides or acid anhydrides in the presence of a base to form amides.

  • Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

  • Carbonylation: Using phosgene substitutes like N,N'-Carbonyldiimidazole (CDI) or triphosgene to generate an intermediate isocyanate in situ, which can then react with another amine.[3][4]

Q2: How do I select the appropriate solvent for the reaction?

The choice of solvent is critical for ensuring that all reactants remain in solution, which facilitates a homogenous reaction. For the common reaction between an amine and an isocyanate, aprotic solvents are preferred to avoid side reactions with the isocyanate.[1]

Solvent TypeExamplesRationale & Considerations
Aprotic, Non-Polar Dichloromethane (DCM), Tetrahydrofuran (THF)Excellent choice for dissolving the amine starting material and the isocyanate.[1] They are relatively inert and facilitate easy work-up.
Aprotic, Polar Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Useful for reactants with poor solubility in other solvents.[4] However, they have high boiling points, making them harder to remove. DMSO can also facilitate aminolysis of carbamates under neutral conditions.[5]
Aqueous/Protic Water, EthanolGenerally avoided when using sensitive electrophiles like isocyanates, as they can react with the solvent. However, some modern, sustainable protocols have been developed for "on-water" synthesis of ureas.[6]

Q3: Is a base required for the derivatization? If so, how do I choose one?

For reactions with highly reactive electrophiles like isocyanates, a base is often not strictly necessary.[4] However, for less reactive electrophiles such as acyl chlorides or sulfonyl chlorides, a base is required to act as an acid scavenger, neutralizing the HCl byproduct.

  • Organic Bases: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) are commonly used. They are soluble in organic solvents but may require an aqueous wash for removal.

  • Inorganic Bases: Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) can also be used.[7] These are easily removed by filtration but may lead to a heterogeneous reaction mixture. It's noted that organic bases can potentially react with isocyanate intermediates, making inorganic bases a safer choice in some contexts.[7]

Q4: How does reaction temperature influence the outcome?

Most urea formations from amines and isocyanates are exothermic and proceed efficiently at room temperature (20-25°C).[1]

  • Low Temperature (0°C): Recommended during the dropwise addition of a highly reactive electrophile to control the reaction rate and prevent a rapid exotherm.[5][8]

  • Room Temperature: Sufficient for the majority of derivatization reactions, often stirred for a few hours to overnight.[1]

  • Elevated Temperature (e.g., 80°C): May be necessary for less reactive starting materials or to improve yields, but it also increases the risk of side product formation.[7] Reaction optimization studies often screen various temperatures to find the ideal balance.[7][9]

Section 2: Troubleshooting Guide

Even with optimized protocols, challenges can arise. This guide provides a systematic approach to diagnosing and solving common experimental issues.

dot

Troubleshooting_Flowchart start Problem Encountered low_yield Low or No Yield start->low_yield side_products Multiple Spots on TLC (Side Products) start->side_products purification_issue Purification Difficulty start->purification_issue cause_reagents Cause: Inactive Reagents? low_yield->cause_reagents Check Reagents cause_symmetric Cause: Symmetric Urea Formation? side_products->cause_symmetric Check Byproducts cause_polarity Cause: Similar Polarity? purification_issue->cause_polarity Analyze TLC cause_conditions Cause: Suboptimal Conditions? cause_reagents->cause_conditions No sol_reagents Solution: - Use fresh isocyanate/electrophile. - Check purity of this compound. - Ensure anhydrous conditions. cause_reagents->sol_reagents Yes cause_solubility Cause: Poor Solubility? cause_conditions->cause_solubility No sol_conditions Solution: - Re-optimize temperature. - Check stoichiometry (use 1:1.05 ratio of amine:isocyanate). - Increase reaction time. cause_conditions->sol_conditions Yes sol_solubility Solution: - Switch to a more polar solvent (e.g., DMF). - Gently warm the mixture to aid dissolution. cause_solubility->sol_solubility Yes cause_overreaction Cause: Reaction on Urea NH? cause_symmetric->cause_overreaction No sol_symmetric Solution: - Ensure strict anhydrous conditions. - Add isocyanate slowly to the amine solution (not the other way around). cause_symmetric->sol_symmetric Yes sol_overreaction Solution: - Use milder conditions (lower temp). - Avoid large excess of electrophile. - The exocyclic amine is significantly more nucleophilic; this is usually a minor issue. cause_overreaction->sol_overreaction Yes cause_unreacted Cause: Unreacted Starting Material? cause_polarity->cause_unreacted No sol_polarity Solution: - Optimize flash chromatography solvent system. - Consider recrystallization or trituration. cause_polarity->sol_polarity Yes sol_unreacted Solution: - Use a slight excess (1.05 eq) of the isocyanate. - Wash crude product with a solvent that dissolves starting materials but not the product. cause_unreacted->sol_unreacted Yes

Caption: Troubleshooting decision tree for common derivatization issues.

Q5: My reaction yield is very low. What are the likely causes?

Low yield is one of the most common issues. The primary suspects are reagent quality and reaction conditions.

  • Reagent Inactivity: Isocyanates are highly susceptible to hydrolysis from atmospheric moisture, which converts them to an unreactive primary amine and can lead to the formation of a symmetrical urea byproduct. Always use fresh or properly stored isocyanates. The this compound itself can oxidize over time if not stored correctly (2-8°C, protected from light), which would reduce its nucleophilicity.[10]

  • Incorrect Stoichiometry: While a 1:1 molar ratio is theoretically correct, a small excess of the isocyanate (e.g., 1.05 equivalents) can help drive the reaction to completion, compensating for any minor degradation.[5]

  • Poor Solubility: If reactants are not fully dissolved, the reaction will be slow and incomplete. Refer to the solvent selection guide (Q2) and consider gentle heating if necessary.

  • Insufficient Reaction Time: Monitor the reaction's progress using Thin-Layer Chromatography (TLC).[1] If starting material is still present after the initially planned time, allow the reaction to stir longer.

Q6: My TLC shows multiple product spots. How do I minimize side reactions?

The formation of byproducts complicates purification and reduces the yield of the desired compound.

  • Symmetrical Urea Formation: This occurs when the isocyanate reacts with water. The solution is to maintain strict anhydrous conditions. Use dry solvents, an inert atmosphere (e.g., nitrogen or argon), and dry glassware.

  • Reaction at Urea NH groups: The primary aromatic amine is significantly more nucleophilic than the amide-like nitrogens of the urea moiety. Under standard conditions (room temperature, neutral or mild base), a selective reaction at the amino group is highly favored. Harsh conditions (high heat, strong base) could potentially lead to reactions at the urea nitrogens. Sticking to optimized, mild conditions is the best preventative measure.

Q7: I'm struggling to purify my final product. What can I do?

Urea derivatives can be challenging to purify due to their polarity and ability to form strong hydrogen bonds, often leading to streaking on silica gel columns.

  • Removal of Unreacted Amine: The starting this compound is basic. An acidic wash (e.g., dilute 1N HCl) of the organic layer during work-up can help remove unreacted amine by converting it to a water-soluble salt.[5]

  • Removal of Phenol (if using a carbamate precursor): If your synthesis involves the aminolysis of a phenyl carbamate, the phenol byproduct can be easily removed with a basic wash (e.g., 1N NaOH).[5]

  • Chromatography: If flash chromatography is necessary, try adding a small amount of a polar modifier like methanol (1-2%) or triethylamine (0.5%) to your eluent system (e.g., DCM/MeOH or EtOAc/Hexane) to reduce tailing on the silica gel.

  • Recrystallization/Trituration: Many urea compounds are crystalline solids.[3] Recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate, or acetone/hexane) can be a highly effective purification method. Triturating the crude solid with a solvent like diethyl ether can also wash away more soluble impurities.[5]

Section 3: Experimental Protocols & Characterization

This section provides a representative workflow for the synthesis and analysis of a this compound derivative.

dot

Workflow_Diagram cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_analysis 4. Characterization prep_amine Dissolve this compound in aprotic solvent (e.g., THF) add_isocyanate Add isocyanate solution dropwise to amine solution at 0-25°C prep_amine->add_isocyanate prep_isocyanate Prepare solution of aryl isocyanate (1.05 eq) in same solvent prep_isocyanate->add_isocyanate stir Stir at room temperature add_isocyanate->stir monitor Monitor reaction by TLC stir->monitor concentrate Concentrate mixture under reduced pressure monitor->concentrate Reaction Complete wash Wash with appropriate aqueous solutions (acid/base) concentrate->wash filter Collect solid by filtration or extract with organic solvent wash->filter dry Dry final product under vacuum filter->dry analysis Analyze by NMR, MS, HPLC dry->analysis

Caption: General experimental workflow for derivatization.

Protocol 3.1: Synthesis of a Diarylurea Derivative

This protocol describes a general method for reacting this compound with an aryl isocyanate.[1]

  • Preparation: In a round-bottom flask under an inert atmosphere (N₂), dissolve this compound (1.0 eq) in a suitable anhydrous aprotic solvent (e.g., THF or DCM, approx. 0.1 M concentration).

  • Addition: In a separate flask, dissolve the desired aryl isocyanate (1.05 eq) in the same anhydrous solvent. Add this solution dropwise to the stirring amine solution at room temperature. An ice bath can be used for highly reactive isocyanates.

  • Reaction: Allow the reaction mixture to stir at room temperature. The reaction is often complete within a few hours, but can be left overnight.[1]

  • Monitoring: Monitor the consumption of the starting amine using TLC (e.g., 10% Methanol in DCM as eluent). The product urea is typically less polar than the starting diamine.

  • Isolation: Upon completion, the product may precipitate directly from the reaction mixture. If so, collect the solid by filtration and wash with cold solvent.[1] If the product remains in solution, concentrate the mixture under reduced pressure.

  • Purification: The crude product can be purified as described in the troubleshooting guide (Q7), most commonly by recrystallization or flash chromatography.

Protocol 3.2: Analytical Characterization

Proper characterization is essential to confirm the structure and purity of the final compound.

TechniquePurposeExpected Observations
¹H NMR Structural ConfirmationAppearance of new aromatic signals from the added moiety. A shift in the signals for the aminophenyl ring. Presence of two distinct NH signals for the urea linkage.
Mass Spectrometry (MS) Molecular Weight ConfirmationObservation of the [M+H]⁺ or [M-H]⁻ ion corresponding to the calculated exact mass of the desired product.
HPLC Purity AssessmentA single major peak in the chromatogram indicates a high degree of purity. This is crucial for compounds intended for biological screening.
FTIR Functional Group ConfirmationStrong C=O stretch for the urea carbonyl group (typically ~1630-1680 cm⁻¹). N-H stretching bands (~3300 cm⁻¹).

A variety of analytical methods have been developed for the determination and quantification of urea and its derivatives, including colorimetric assays and advanced chromatographic techniques.[11][12][13] For research purposes, HPLC is the most common method for assessing purity.

References

Technical Support Center: (3-Aminophenyl)urea Solutions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Understanding and Preventing Stability Issues

Welcome to the technical support guide for (3-Aminophenyl)urea. This resource is designed for researchers, scientists, and drug development professionals who utilize this compound in their experiments. As a critical intermediate in pharmaceuticals and polymer chemistry, understanding its solution-state stability is paramount for reproducible and accurate results.[1][2] This guide provides in-depth answers to common questions, troubleshooting advice for specific experimental issues, and validated protocols to ensure the integrity of your work.

Frequently Asked Questions (FAQs) on Solution Stability

This section addresses the fundamental principles governing the stability of this compound in solution.

Q1: What are the primary degradation pathways for this compound in solution?

A1: The stability of this compound is primarily challenged by two chemical degradation pathways: hydrolysis and oxidation/photodegradation.[3]

  • Hydrolysis: This involves the cleavage of the urea bond by water. This reaction can be catalyzed by both acidic and basic conditions, leading to the formation of 3-aminoaniline and, ultimately, ammonia and carbon dioxide.[3] The rate of hydrolysis is significantly influenced by pH and temperature.

  • Oxidation & Photodegradation: The aminophenyl group is susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal impurities, or exposure to light (photodegradation).[3] This often results in the formation of colored impurities and a change in the solution's appearance, potentially leading to complex mixtures of degradation products.

Q2: How does pH affect the stability of this compound solutions?

A2: The pH of the solution is a critical factor. Like many urea-based compounds, this compound exhibits its greatest stability in a slightly acidic to neutral pH range. Studies on similar urea compounds recommend a pH range of 4 to 8 to minimize the rate of hydrolytic degradation.[3][4] Outside of this range, both acid- and base-catalyzed hydrolysis accelerate significantly. Therefore, using a buffered system to maintain a stable pH is highly recommended for any aqueous stock solutions or experimental media.[4]

Q3: What is the impact of temperature on solution stability?

A3: Temperature has a direct relationship with the rate of degradation. An increase in temperature accelerates both hydrolysis and oxidation rates.[3][5] For this reason, stock solutions should be stored at low temperatures. Storing solutions at 2-8°C is recommended for short-term use, while freezing at -20°C or -80°C is preferable for long-term storage.[3] It is crucial to minimize repeated freeze-thaw cycles, as this can also compromise stability.

Q4: My experiment requires an organic solvent. Is degradation still a concern?

A4: While using anhydrous organic solvents minimizes the risk of hydrolysis, degradation remains a concern. Photodegradation and oxidation can still occur, especially if the solvent is not of high purity or has been exposed to air.[3] It is essential to use high-purity, dry solvents and to protect the solution from light. For non-aqueous applications, solvents like isopropanol have been shown to be effective in slowing the decomposition of urea compounds.[5]

Troubleshooting Guide: Addressing Common Experimental Issues

This section provides solutions to specific problems you may encounter during your experiments.

Q5: My this compound solution has turned yellow/brown. What happened and is it still usable?

A5: A color change to yellow or brown is a common indicator of degradation, specifically oxidation of the aminophenyl group. This is often triggered by exposure to light, air (oxygen), or high pH conditions. The solution's integrity is compromised, as it now contains unknown quantities of degradation products. It is strongly advised to discard the discolored solution and prepare a fresh batch, ensuring proper storage conditions are met (see Protocol 1).

Q6: I am observing unexpected peaks in my HPLC/LC-MS analysis. Could this be related to stability?

A6: Yes, the appearance of new, unexpected peaks is a classic sign of degradation. These peaks represent the various byproducts of hydrolysis or oxidation. To confirm this, you can perform a forced degradation study (see Protocol 2), which intentionally degrades the compound under controlled stress conditions (acid, base, heat, light, oxidation). By comparing the chromatograms of your stored solution to those from the forced degradation study, you can identify and characterize the degradation products.

Q7: The potency or activity of my compound seems to decrease over time in my cell-based assay. Why?

A7: A time-dependent loss of activity is often due to the degradation of the active compound in the assay medium. Cell culture media are typically aqueous, buffered around pH 7.4, and incubated at 37°C—conditions that can promote slow hydrolysis over several hours or days.[3][5] Consider preparing fresh dilutions of your compound from a frozen, concentrated stock immediately before each experiment. You can also run a time-course experiment to quantify the rate of degradation in your specific assay medium to determine an experimental time window where the compound concentration remains stable.

Troubleshooting Workflow: Diagnosing Solution Instability

The following diagram outlines a logical workflow to diagnose the root cause of instability issues.

G start Instability Observed (e.g., color change, new peaks) q1 Was the solution exposed to light? start->q1 a1_yes Yes q1->a1_yes Likely a1_no No q1->a1_no Unlikely res1 Root Cause: Photodegradation a1_yes->res1 q2 What was the storage temperature? a1_no->q2 a2_high Room Temp or >8°C q2->a2_high Likely a2_ok 2-8°C or Frozen q2->a2_ok Unlikely res2 Root Cause: Thermal Degradation a2_high->res2 q3 Was the solution pH controlled/buffered? a2_ok->q3 a3_no No (e.g., pure water) q3->a3_no Likely a3_yes Yes (pH 4-8) q3->a3_yes Unlikely res3 Root Cause: Hydrolysis (pH-mediated) a3_no->res3 q4 Was an anhydrous organic solvent used? a3_yes->q4 a4_no No (Aqueous) q4->a4_no a4_yes Yes q4->a4_yes a4_no->res3 res4 Consider Oxidation (Air exposure, solvent purity) a4_yes->res4

Caption: A workflow for troubleshooting this compound solution instability.

Experimental Protocols & Data

Protocol 1: Preparation and Storage of Stock Solutions

This protocol describes the best practices for preparing and storing this compound solutions to maximize stability.

Materials:

  • This compound solid

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Buffer of choice (e.g., citrate for pH 4-6, phosphate for pH 7-8)[6]

  • Amber glass vials or clear vials covered in aluminum foil

  • Calibrated analytical balance and pH meter

Procedure:

  • Weighing: Tare an amber vial on an analytical balance. Carefully weigh the desired amount of this compound solid directly into the vial.

  • Dissolution (for DMSO stock): Add the required volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).[6] Vortex thoroughly until the solid is completely dissolved.

  • Dissolution (for Aqueous Stock): For an aqueous solution, first dissolve the solid in a small amount of a suitable buffer (e.g., pH 6.0 lactate or phosphate buffer).[4] Gentle warming up to 30°C may aid dissolution, but avoid higher temperatures to prevent degradation.[7][8]

  • Aliquoting: Dispense the stock solution into single-use aliquots in smaller amber vials. This prevents contamination and repeated freeze-thaw cycles of the main stock.

  • Storage: Immediately store the aliquots under the appropriate conditions as summarized in the table below.

Table 1: Recommended Storage Conditions

ParameterRecommendationRationale
Temperature -20°C or -80°C (Long-term) 2-8°C (Short-term, <1 week)Minimizes rates of hydrolysis and oxidation.[3]
Light Exposure Protect from light (use amber vials or cover with foil)Prevents photodegradation.[3]
pH (Aqueous) Maintain between pH 4 and 8 using a bufferMinimizes acid/base-catalyzed hydrolysis.[4]
Container Tightly sealed glass vialsPrevents solvent evaporation and exposure to air/moisture.
Freeze/Thaw Avoid repeated cyclesEach cycle can introduce moisture and accelerate degradation.
Protocol 2: Forced Degradation Study

A forced degradation study is crucial for identifying potential degradation products and developing stability-indicating analytical methods.[9]

Objective: To intentionally degrade this compound under various stress conditions and analyze the resulting products, typically by HPLC or LC-MS.

Workflow Diagram:

G cluster_stress Stress Conditions acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) analysis Analyze all samples (HPLC/LC-MS) acid->analysis base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) base->analysis ox Oxidative (e.g., 3% H₂O₂, RT) ox->analysis therm Thermal (e.g., 80°C in solution) therm->analysis photo Photolytic (UV/Vis light exposure) photo->analysis stock Prepare this compound Stock Solution stock->acid Incubate under respective conditions stock->base Incubate under respective conditions stock->ox Incubate under respective conditions stock->therm Incubate under respective conditions stock->photo Incubate under respective conditions control Control Sample (No Stress) stock->control Incubate under respective conditions control->analysis compare Compare stressed samples to control to identify degradation peaks analysis->compare

Caption: Workflow for a forced degradation study of this compound.

Procedure:

  • Prepare a stock solution of this compound in a 50:50 mixture of acetonitrile and water.

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C. Take samples at various time points (e.g., 2, 8, 24 hours). Neutralize before analysis.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C. Take samples at various time points. Neutralize before analysis.

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature and protected from light. Take samples at various time points.

  • Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 80°C) protected from light. Take samples at various time points.

  • Photolytic Degradation: Expose the stock solution to a calibrated light source (e.g., in a photostability chamber) at room temperature. A control sample should be wrapped in foil and kept alongside.

  • Analysis: Analyze all samples, including a non-stressed control, by a suitable analytical method like HPLC-UV.[9] The appearance of new peaks or a decrease in the main peak area in the stressed samples compared to the control indicates degradation.

References

Technical Support Center: Troubleshooting HPLC Separation of Urea and Related Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis of urea and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in retaining, separating, and quantifying these highly polar molecules. Here, we move beyond generic advice to provide in-depth, mechanism-based solutions to common chromatographic problems.

Part 1: Frequently Asked Questions (FAQs)

This section provides direct answers to the most common issues encountered during the HPLC analysis of urea.

Q1: I am seeing little to no retention of my urea peak on a standard C18 column. The peak elutes at or near the void volume. Why is this happening and how can I fix it?

A: This is the most common challenge and is due to a fundamental mismatch between the analyte and the stationary phase. Urea is a highly polar, small molecule, while a C18 column has a non-polar (hydrophobic) stationary phase. In reversed-phase (RP) chromatography, retention is driven by hydrophobic interactions. Since urea is hydrophilic, it has very little affinity for the C18 phase and is swept through the column with the mobile phase, resulting in poor or no retention.[1][2]

  • Immediate Solution: For some C18 columns, especially those with polar-embedded or polar-endcapped functionalities, you can attempt to increase retention by using a 100% aqueous mobile phase.[2][3] However, many standard C18 columns can suffer from "phase dewetting" or collapse in highly aqueous conditions, leading to irreproducible results.

  • Recommended Solution: The most robust solution is to switch to a different chromatographic mode designed for polar compounds. Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred method for analyzing neutral hydrophilic compounds like urea.[3][4][5] HILIC columns use a polar stationary phase (e.g., bare silica, diol, cyano, or zwitterionic) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile (>75%).[3] This creates a water-enriched layer on the surface of the stationary phase into which polar analytes like urea can partition, leading to strong retention.[4]

Q2: My urea peak is exhibiting significant tailing. What are the primary causes and how can I achieve a more symmetrical peak?

A: Peak tailing is typically an indicator of undesirable secondary interactions between the analyte and the stationary phase, or other system/method issues.[6][7] For urea and its derivatives, which can have basic properties, the most common cause on silica-based columns is interaction with acidic silanol groups.

  • Causality—Silanol Interactions: The silica backbone of most HPLC columns has surface silanol groups (Si-OH). At mid-range pH (e.g., pH 4-7), some of these silanols can be deprotonated and negatively charged (Si-O-). Basic analytes can then undergo a strong, secondary ionic interaction with these sites, leading to delayed elution for a fraction of the analyte molecules and causing a tailing peak.[7]

  • Solutions:

    • Mobile Phase pH Adjustment: Lowering the mobile phase pH (e.g., to pH 2-3) with an acid like formic acid or trifluoroacetic acid (TFA) will protonate the silanol groups, neutralizing their negative charge and minimizing the unwanted secondary interactions.[6]

    • Increase Buffer Strength: A weak buffer may not adequately control the pH at the column surface. Increasing the buffer concentration (typically to 20-50 mM) can improve peak shape.[6]

    • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to tailing. Try diluting your sample or reducing the injection volume.[8]

    • Consider a Different Column: Modern columns with high-purity silica and advanced end-capping are less prone to silanol interactions. Alternatively, a HILIC or Mixed-Mode column may offer a different selectivity and eliminate the issue.[6]

Q3: I am trying to separate urea from its impurities (e.g., biuret, triuret, cyanuric acid) but they are co-eluting. How can I improve the resolution?

A: Achieving resolution between structurally similar, polar compounds requires optimizing the selectivity of your method. Selectivity (α) is the most powerful factor for improving resolution.[9]

  • 1. Switch to a More Appropriate Column: Standard C18 often lacks the selectivity for this separation. A Mixed-Mode Chromatography (MMC) column is an excellent choice here.[10][11] These columns combine multiple retention mechanisms, such as reversed-phase and ion-exchange, or HILIC and ion-exchange.[12] By adjusting mobile phase parameters like pH and ionic strength, you can fine-tune the different interactions to achieve separation where a single-mode column fails.[11] For example, an Acclaim Mixed-Mode HILIC-1 column has been shown to be effective for resolving urea and allantoin.[3]

  • 2. Optimize the Mobile Phase:

    • Change the Organic Modifier: If using acetonitrile, try switching to methanol or a different ratio. The different solvent properties can alter selectivity.[8]

    • Adjust pH: Small changes in pH can alter the ionization state of the impurities (cyanuric acid is acidic) differently than urea, which can drastically change retention and improve separation.[13][14]

    • Implement a Gradient: If using an isocratic method, switching to a shallow gradient elution can help resolve closely eluting peaks.[15][16]

Q4: My baseline is very noisy at the low UV wavelength (200-210 nm) required for urea detection. What can I do to improve my signal-to-noise ratio?

A: Detection of urea is challenging because it lacks a strong UV chromophore, forcing detection at low wavelengths where many solvents and additives absorb.[2][8]

  • Use High-Purity Solvents: Ensure you are using HPLC-grade or LC-MS grade water, acetonitrile, and methanol. Lower-grade solvents can contain impurities that absorb at low UV, causing a noisy or drifting baseline.[15]

  • Check Mobile Phase Additives: Some additives, like TFA, have significant absorbance at low wavelengths. If possible, switch to an additive with lower absorbance, such as formic acid. Always use the lowest effective concentration of any additive.

  • Degas the Mobile Phase: Dissolved gases in the mobile phase can form bubbles in the detector flow cell, causing noise and spikes. Ensure your mobile phase is thoroughly degassed using an inline degasser, sonication, or helium sparging.[15][17]

  • Clean the System: Contaminants leaching from tubing, vials, or a dirty detector flow cell can contribute to baseline noise. Flush the system thoroughly.[17]

  • Alternative Detection: If sensitivity remains an issue, consider alternative detection methods. Refractive Index Detection (RID) can be used, though it is not compatible with gradient elution and is generally less sensitive.[18] For higher sensitivity and specificity, coupling HPLC with a Mass Spectrometer (MS) is a powerful option.[5][19][20] Derivatization with a fluorescent tag like xanthydrol can also dramatically improve sensitivity.[21]

Part 2: In-Depth Troubleshooting Guides & Protocols

Guide 1: Systematic Troubleshooting of Poor Peak Shape

Poor peak shape (tailing, fronting, or splitting) compromises resolution and leads to inaccurate quantification.[6] This guide provides a logical workflow to diagnose and resolve these issues.

The following diagram illustrates a step-by-step process for troubleshooting peak tailing issues.

PeakTailing_Troubleshooting start Peak Tailing Observed col_check Step 1: Check Column Health start->col_check Is sample overloaded? col_degraded Replace with New Column or Guard Column start->col_degraded Is column old or contaminated? col_overload Dilute Sample or Reduce Injection Volume col_check->col_overload Yes mp_check Step 2: Evaluate Mobile Phase col_check->mp_check No col_overload->mp_check end Symmetrical Peak col_degraded->end mp_ph Adjust pH (Lower for Basic Analytes) Ensure pH is 2 units from pKa mp_check->mp_ph Is pH optimal? mp_buffer Increase Buffer Strength (e.g., 20-50 mM) mp_check->mp_buffer Is buffer strength adequate? inst_check Step 3: Inspect Instrument mp_check->inst_check No pH/Buffer Issue mp_ph->inst_check mp_buffer->inst_check inst_deadvol Check for Dead Volume (Use shorter, narrower tubing) inst_check->inst_deadvol Extra-column band broadening? inst_leak Check for Leaks (Especially between column and detector) inst_check->inst_leak System leaks? inst_deadvol->end inst_leak->end

Caption: A decision tree for diagnosing and solving peak tailing.

Guide 2: Selecting the Right Chromatographic Mode for Urea

The choice of column and mobile phase is the most critical factor for success. This guide compares the three main approaches.

FeatureReversed-Phase (RP)Hydrophilic Interaction (HILIC)Mixed-Mode (MMC)
Primary Interaction Hydrophobic interactions.[22]Partitioning into a surface water layer.[4]Combination of RP/HILIC and/or Ion-Exchange (IEX).[12][23]
Stationary Phase Non-polar (C18, C8)Polar (Silica, Diol, Amide, Zwitterionic)[4]Multi-functional (e.g., C18 + WCX)[11]
Mobile Phase High aqueous contentHigh organic content (>75% ACN)[3]Tunable (pH, ionic strength, % organic)[11]
Pros for Urea Widely available columns.Excellent retention for urea. [1][3] Good resolution of polar compounds.Highly adjustable selectivity. [11] Can separate analytes with different polarities and charges in one run.[23]
Cons for Urea Very poor retention. [1][2] Risk of phase collapse with 100% aqueous mobile phase.[24]Sensitive to water content in mobile phase and sample. Longer equilibration times.[25]Method development can be more complex.
Best For... Not recommended unless using specialized polar-embedded/endcapped columns.Direct analysis of urea and other neutral, highly polar compounds.[3]Complex mixtures containing urea, its impurities, and other matrix components with varying properties.[10]
Protocol 1: Method Development Strategy - Switching from RP to HILIC

This protocol outlines the steps to transition a problematic reversed-phase method to a robust HILIC method for urea analysis.

Objective: To achieve reliable retention and separation of urea by switching from a C18 column to a HILIC column.

Materials:

  • HILIC Column (e.g., SeQuant® ZIC®-HILIC, 5 µm, 200 Å, 150 x 4.6 mm)

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Water

  • Ammonium Acetate or Ammonium Formate (for buffer preparation)

  • Formic Acid or Acetic Acid (for pH adjustment)

Methodology:

  • System Preparation:

    • Thoroughly flush the entire HPLC system with a 50:50 mixture of isopropanol:water to remove any residual salts or additives from the previous reversed-phase method.

    • Replace the flush solvent with 100% acetonitrile.

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): Prepare a 10 mM ammonium acetate solution in water. Adjust the pH to 6.8 using acetic acid. Filter through a 0.22 µm filter.

    • Mobile Phase B (Organic): 100% Acetonitrile.

    • Initial Mobile Phase Composition: Prepare a starting mobile phase of 90:10 (v/v) Acetonitrile:Aqueous Buffer. This high organic content is crucial for retention in HILIC mode.[3][26] Degas the mobile phase thoroughly.

  • Column Installation and Equilibration:

    • Install the HILIC column.

    • Begin flushing the column with the initial mobile phase (90% ACN) at a low flow rate (e.g., 0.2 mL/min) for 10 minutes.

    • Gradually increase the flow rate to the desired setpoint (e.g., 1.0 mL/min).

    • Crucially, equilibrate the column for at least 30-60 minutes. HILIC stationary phases require a longer time than RP columns to establish the stable aqueous layer necessary for reproducible retention. Insufficient equilibration is a common source of drifting retention times.[25]

  • Sample Preparation:

    • Dissolve the urea standard or sample in the initial mobile phase composition (90% ACN) .

    • Causality—Solvent Mismatch: Injecting a sample dissolved in a solvent much stronger (i.e., more aqueous) than the mobile phase will cause severe peak distortion (splitting or fronting) in HILIC.[8] The analyte will not partition correctly onto the column. Always match the sample solvent to the mobile phase as closely as possible.

  • Initial Injection and Optimization:

    • Perform an injection and observe the retention time of urea. You should now see significant retention compared to the reversed-phase method.[1]

    • If retention is too high, decrease the percentage of acetonitrile (e.g., to 85% or 80%).

    • If resolution from other components is poor, adjust the buffer concentration or pH, or introduce a shallow gradient (e.g., from 90% ACN to 80% ACN over 10 minutes).

This diagram provides a logical path for addressing retention issues, guiding the user from simple checks to fundamental method changes.

Retention_Troubleshooting start Problem: No/Poor Retention of Urea check_mode What is your column type? start->check_mode rp_path Reversed-Phase (C18, C8) check_mode->rp_path RP hilic_path HILIC or Mixed-Mode check_mode->hilic_path HILIC rp_sol_1 Increase Aqueous Content (e.g., 100% Water). Use polar-embedded column. rp_path->rp_sol_1 hilic_check_mp Check Mobile Phase: Is ACN > 75%? hilic_path->hilic_check_mp rp_sol_2 Switch to HILIC or Mixed-Mode Column (Recommended Solution) rp_sol_1->rp_sol_2 If retention is still poor or irreproducible end Adequate Retention Achieved rp_sol_2->end hilic_mp_ok Yes hilic_check_mp->hilic_mp_ok hilic_mp_no No hilic_check_mp->hilic_mp_no hilic_check_sample Check Sample Solvent: Does it match mobile phase? hilic_mp_ok->hilic_check_sample hilic_fix_mp Increase ACN % to >80-90% hilic_mp_no->hilic_fix_mp hilic_fix_mp->hilic_check_sample hilic_sample_ok Yes hilic_check_sample->hilic_sample_ok hilic_sample_no No hilic_check_sample->hilic_sample_no hilic_sample_ok->end hilic_fix_sample Re-dissolve sample in initial mobile phase hilic_sample_no->hilic_fix_sample hilic_fix_sample->end

Caption: Troubleshooting workflow for poor retention of urea.

References

Technical Support Center: Scaling the Synthesis of (3-Aminophenyl)urea

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of (3-Aminophenyl)urea. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth technical information, troubleshooting advice, and scalable protocols to ensure a successful and efficient synthesis. We will move beyond simple procedural steps to explore the underlying chemistry, helping you anticipate challenges and make informed decisions during your scale-up process.

PART 1: Safety First - Hazard Analysis and Mitigation

Before initiating any synthesis, a thorough understanding of the hazards associated with the reagents is critical. The scale-up process can amplify risks related to toxicity, thermal runaway, and waste disposal.

Core Reagents Hazard Profile:

ReagentKey HazardsRecommended Handling Practices
m-Phenylenediamine Toxic if swallowed, inhaled, or in contact with skin[1][2]. Causes serious eye irritation and may cause an allergic skin reaction[1][3]. Suspected of causing genetic defects[3]. Very toxic to aquatic life[1]. Air and light sensitive[3].Use only in a well-ventilated area or chemical fume hood[2]. Wear appropriate PPE: safety goggles with face shield, chemical-resistant gloves (e.g., nitrile), and a lab coat[1][4]. Avoid creating dust[5]. Store in a tightly closed, light-resistant container, preferably under an inert atmosphere (e.g., nitrogen)[2][3].
Urea Generally low toxicity. However, heating urea can produce ammonia and isocyanic acid.Handle in a well-ventilated area. Avoid inhalation of dust.
Hydrochloric Acid Causes severe skin burns and eye damage. May cause respiratory irritation.Always wear safety goggles, a face shield, and acid-resistant gloves. Work in a chemical fume hood. Add acid to water, never the other way around, to manage the exothermic dilution.

Emergency Procedures:

  • Skin Contact (m-Phenylenediamine): Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention[2][3].

  • Inhalation (m-Phenylenediamine): Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention[2].

  • Spills: Evacuate the area. For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Do not let the chemical enter drains[1][5].

PART 2: Recommended Scale-Up Synthesis Protocol

The following protocol details a robust and scalable method for synthesizing this compound from m-phenylenediamine and urea. This method is favored for its operational simplicity and avoidance of highly toxic reagents like phosgene.[6] The reaction proceeds by heating an aqueous solution of m-phenylenediamine hydrochloride with urea. The hydrochloride salt enhances the solubility of the diamine in water and the reaction is believed to proceed via the in-situ formation of ammonium cyanate from urea.[7]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & QC reagent_prep Reagent Preparation & Charging reaction Heating & Reflux (Monitor Progress) reagent_prep->reaction Heat to Reflux hot_filtration Hot Filtration (Remove Byproduct) reaction->hot_filtration Reaction Complete cooling Cooling & Crystallization hot_filtration->cooling Cool Filtrate isolation Product Filtration & Washing cooling->isolation Product Precipitates recrystallization Recrystallization (Optional) isolation->recrystallization Further Purity Needed drying Drying Under Vacuum isolation->drying Purity Acceptable recrystallization->drying qc Quality Control (HPLC, NMR, MP) drying->qc

Caption: Scalable workflow for this compound synthesis.

Reagents and Materials
ReagentMolar Mass ( g/mol )MolesMass / VolumeNotes
m-Phenylenediamine108.141.0108.1 gUse high-purity grade.
Concentrated HCl (~37%)36.461.0~83 mLReagent grade.
Urea60.061.166.1 gUse a slight excess.
Deionized Water18.02-1.5 L
10% Sodium Bicarbonate Solution--As neededFor neutralization.
Ethanol46.07-As neededFor recrystallization (optional).
Step-by-Step Procedure
  • Salt Formation: In a suitably sized reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, add 1.5 L of deionized water. Carefully and slowly add 108.1 g (1.0 mol) of m-phenylenediamine to the water with stirring.

  • Acidification: While stirring, slowly add ~83 mL (1.0 mol) of concentrated hydrochloric acid. The diamine will dissolve as its hydrochloride salt is formed. A slight exotherm may be observed.

  • Urea Addition: Once the solution is homogeneous, add 66.1 g (1.1 mol) of urea.

  • Reaction: Heat the mixture to reflux (approximately 100-105 °C) and maintain this temperature. The reaction progress can be monitored by TLC or HPLC.

  • Byproduct Removal: After 2-3 hours of reflux, a solid byproduct, primarily the di-substituted urea (N,N'-(1,3-phenylene)diurea), may begin to precipitate. It is crucial to filter the reaction mixture while it is still hot to remove this less soluble byproduct.

  • Crystallization: Allow the hot filtrate to cool slowly to room temperature, and then cool further in an ice bath (0-5 °C) to maximize crystallization of the desired this compound product.

  • Isolation: Collect the crystalline product by vacuum filtration. Wash the filter cake with a small amount of cold deionized water to remove any residual salts.

  • Neutralization & Final Wash: To obtain the free base, the product can be suspended in water and neutralized by the slow addition of a 10% sodium bicarbonate solution until the pH is ~7-8. Filter the solid, wash thoroughly with deionized water, and then with a small amount of cold ethanol.

  • Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.

PART 3: Troubleshooting and FAQs

This section addresses common issues encountered during the scale-up synthesis.

Troubleshooting Guide (Q&A)

Q1: My final yield is significantly lower than expected. What went wrong?

A1: Low yield is a common scale-up challenge. Here’s a diagnostic approach:

  • Incomplete Reaction: Was the reflux time sufficient? On a larger scale, reaching thermal equilibrium takes longer. Monitor the reaction by taking small aliquots and analyzing them via HPLC or TLC to ensure the complete consumption of m-phenylenediamine.

  • Byproduct Formation: The primary cause of yield loss is often the formation of the di-substituted urea, N,N'-(1,3-phenylene)diurea. This happens when both amino groups of m-phenylenediamine react. Using only one equivalent of HCl targets the protonation to one amino group, deactivating it slightly and favoring mono-substitution, but di-substitution can still occur. Ensure the hot filtration step is performed efficiently to remove this byproduct.

  • Product Loss During Workup: this compound has some solubility in water, especially when warm. Ensure the crystallization phase is sufficiently cold (0-5 °C) and that you minimize the volume of cold water used for washing the filter cake.

  • Hydrolysis: Prolonged heating in acidic aqueous conditions can potentially lead to hydrolysis of the product back to the starting materials, though this is less common under these conditions.

Q2: I have a large amount of an insoluble white solid that precipitated during the reaction. What is it?

A2: This is almost certainly the di-substituted byproduct, N,N'-(1,3-phenylene)diurea. Its formation is a competing reaction.

  • Causality: This byproduct is highly symmetrical and has strong intermolecular hydrogen bonding, making it much less soluble in water than the mono-substituted product. It precipitates from the hot reaction mixture.

  • Mitigation:

    • Stoichiometry Control: Ensure you are not using a large excess of urea.

    • Efficient Hot Filtration: This is the most critical step for removal. On a large scale, this requires a pre-heated jacketed filter or a well-insulated filter funnel to prevent the desired product from crashing out prematurely.

Q3: The final product is pink or brown instead of off-white. How can I prevent this and purify it?

A3: Aromatic amines like m-phenylenediamine and the product itself are susceptible to air oxidation, which forms highly colored impurities[3].

  • Prevention:

    • Inert Atmosphere: For high-purity applications, perform the reaction under a nitrogen or argon atmosphere to minimize contact with oxygen.

    • High-Quality Reagents: Use fresh, high-purity m-phenylenediamine. If the starting material is already discolored, it should be purified (e.g., by sublimation or recrystallization) before use.

  • Purification:

    • Recrystallization: Recrystallizing the final product from an ethanol/water mixture is highly effective. Dissolve the crude product in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes slightly turbid. Allow it to cool slowly.

    • Charcoal Treatment: If the color is intense, you can add a small amount of activated charcoal to the hot recrystallization solution, stir for a few minutes, and then filter the hot solution through celite to remove the charcoal and adsorbed impurities before crystallization.

Troubleshooting Decision Flowchart

Caption: Decision tree for troubleshooting common synthesis issues.

Frequently Asked Questions (FAQs)

Q1: Are there alternative, scalable synthesis routes?

A1: Yes. While the urea method is robust, other routes exist:

  • From Potassium Cyanate: Reacting m-phenylenediamine hydrochloride with potassium cyanate (KOCN) in water is a classic method.[8] It is often faster and occurs at lower temperatures than the urea method, which can reduce byproduct formation. However, potassium cyanate is more expensive than urea and can hydrolyze if not used promptly.[8]

  • From Isocyanates: The most direct route to substituted ureas involves reacting an amine with an isocyanate.[9][10] For this specific product, one would need to generate 3-aminophenyl isocyanate or react m-phenylenediamine with a protected isocyanate precursor. These methods often provide very high yields but involve hazardous intermediates (isocyanates) or costly reagents, making them less ideal for bulk scale-up unless specialized handling equipment is available.[11]

Q2: What analytical methods are essential for quality control during scale-up?

A2: A multi-faceted approach is best:

  • High-Performance Liquid Chromatography (HPLC): The primary tool for monitoring reaction progress, assessing final product purity, and quantifying impurities. A reverse-phase C18 column with a water/acetonitrile mobile phase gradient is typically effective.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and identifying any residual starting materials or byproducts.

  • Melting Point: A sharp melting point range is a good indicator of high purity.

  • Colorimetric Analysis: For some urea compounds, derivatization with reagents like p-dimethylaminobenzaldehyde can be used for quantification in a simpler colorimetric assay, which can be useful for rapid in-process checks.[12]

References

Technical Support Center: Optimization of the Curtius Rearrangement for Urea Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the optimization of the Curtius rearrangement for urea synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during experimentation. Our goal is to equip you with the knowledge to not only solve problems but also to understand the underlying chemical principles for successful and efficient urea synthesis.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section is structured in a question-and-answer format to directly address specific challenges you may face in the laboratory.

Question 1: My reaction yield of the desired urea is significantly low. What are the most likely causes and how can I improve it?

Low yields in a Curtius rearrangement aimed at urea synthesis can be attributed to several factors, primarily related to the formation of the acyl azide, the efficiency of the rearrangement itself, and the final trapping of the isocyanate intermediate.[1]

Potential Causes & Solutions:

  • Incomplete Acyl Azide Formation: The initial step of converting your carboxylic acid to an acyl azide is critical.

    • From Carboxylic Acids: When using reagents like diphenylphosphoryl azide (DPPA), ensure your starting carboxylic acid is completely dry.[1] Trace amounts of water can hydrolyze activated intermediates. The choice of base, such as triethylamine (Et3N), and an anhydrous aprotic solvent like THF or toluene is crucial for this step.[1]

    • From Acyl Chlorides: If you are preparing the acyl azide from an acyl chloride, it is imperative that the acyl chloride is of high purity and preferably freshly prepared, as it can degrade over time. The reaction with an azide source, such as sodium azide, must be conducted under strictly anhydrous conditions to prevent the formation of the corresponding carboxylic acid.[1]

  • Inefficient Rearrangement: The thermal decomposition of the acyl azide to the isocyanate is a key step that requires sufficient energy.

    • Temperature: The optimal temperature for the rearrangement is substrate-dependent. If you observe a sluggish reaction, a gradual increase in temperature may be necessary. However, be cautious as excessively high temperatures can lead to decomposition and side reactions.[1] The use of a Lewis acid or Brønsted acid catalyst can lower the required decomposition temperature by as much as 100 °C.[2]

    • Solvent: The choice of solvent can influence the reaction rate. Aprotic solvents are generally preferred to avoid premature reaction with the highly reactive isocyanate intermediate.[1]

  • Poor Isocyanate Trapping: The isocyanate must be efficiently trapped by the desired amine to form the urea.

    • Nucleophile Concentration: A sufficient excess of the trapping amine should be used to ensure it outcompetes other potential nucleophiles.[1]

    • Presence of Water: This is a very common culprit for low yields of the desired urea. Trace amounts of water can react with the isocyanate to form an unstable carbamic acid, which then decarboxylates to a primary amine. This newly formed amine can then react with another molecule of isocyanate to produce a symmetric urea byproduct, which is often a major impurity.[1][3]

dot

Troubleshooting_Low_Yield Start Low Urea Yield Check_Azide Verify Acyl Azide Formation Start->Check_Azide Check_Rearrangement Assess Rearrangement Efficiency Start->Check_Rearrangement Check_Trapping Evaluate Isocyanate Trapping Start->Check_Trapping Solution_Azide Use dry reagents & solvents. Ensure complete conversion. Check_Azide->Solution_Azide Solution_Rearrangement Optimize temperature. Consider catalysis. Check_Rearrangement->Solution_Rearrangement Solution_Trapping Use excess amine. Ensure anhydrous conditions. Check_Trapping->Solution_Trapping Curtius_Mechanism cluster_0 Acyl Azide Formation cluster_1 Rearrangement cluster_2 Trapping Carboxylic_Acid R-COOH (Carboxylic Acid) Acyl_Azide R-CO-N₃ (Acyl Azide) Carboxylic_Acid->Acyl_Azide + NaN₃ or DPPA Isocyanate R-N=C=O (Isocyanate) Acyl_Azide->Isocyanate Heat (Δ) - N₂ Urea R-NH-CO-NHR' (Urea) Isocyanate->Urea + R'-NH₂ (Amine)

References

Validation & Comparative

A Senior Application Scientist's Guide to the Synthesis of (3-Aminophenyl)urea: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(3-Aminophenyl)urea is a pivotal intermediate in the synthesis of a multitude of pharmaceutical agents and advanced polymers. The strategic importance of this molecule necessitates robust, efficient, and scalable synthetic routes. This guide provides an in-depth, comparative analysis of the predominant methods for the synthesis of this compound. We will dissect the chemical principles, provide detailed experimental protocols, and present a critical evaluation of each method's performance in terms of yield, purity, reaction kinetics, cost-effectiveness, and safety. This document is intended to serve as a practical resource for researchers, chemists, and professionals in the drug development and chemical manufacturing sectors, enabling them to make informed decisions when selecting a synthetic strategy.

Introduction: The Strategic Value of this compound in Modern Chemistry

This compound, also known as 1-(3-aminophenyl)urea, is a deceptively simple molecule that holds significant sway in the landscape of medicinal chemistry and material science. Its value is derived from the ortho-relationship of a primary amine and a urea functionality on an aromatic ring. This unique arrangement provides a versatile scaffold for the construction of complex molecular architectures.

In the realm of drug discovery, the this compound moiety is a well-established pharmacophore, particularly in the development of kinase inhibitors for oncology. The urea group acts as a potent hydrogen-bond donor-acceptor, anchoring the molecule within the ATP-binding site of kinases, while the amino group serves as a convenient point for chemical elaboration to enhance potency and selectivity. Beyond pharmaceuticals, it is a precursor for specialized polymers and dyes.

Given its utility, the efficient synthesis of this compound is a matter of considerable practical importance. The ideal synthesis is one that is not only high-yielding but also cost-effective, safe, and scalable from the laboratory bench to industrial production. This guide will critically evaluate the most common synthetic pathways to this important molecule.

Comparative Analysis of Synthetic Methodologies

The synthesis of this compound is primarily approached via three distinct strategies, each with its own set of advantages and disadvantages. These are:

  • Method 1: Direct Urea Formation from m-Phenylenediamine and Urea.

  • Method 2: Direct Urea Formation from m-Phenylenediamine and Potassium Cyanate.

  • Method 3: Selective Reduction of (3-Nitrophenyl)urea.

We will now delve into the specifics of each of these methods.

Method 1: The Direct Approach - m-Phenylenediamine and Urea

This method represents the most straightforward and atom-economical approach to this compound. It involves the direct reaction of m-phenylenediamine with urea, typically with heating in a suitable solvent.

Causality of Experimental Choices: The reaction is driven by the nucleophilic attack of one of the amino groups of m-phenylenediamine on the electrophilic carbonyl carbon of urea. The elimination of ammonia shifts the equilibrium towards the product. Water is often used as a solvent due to its low cost, safety, and ability to dissolve the reactants. Reflux temperatures are necessary to provide the activation energy for the reaction to proceed at a reasonable rate.

G cluster_reactants Reactants cluster_process Process m-Phenylenediamine m-Phenylenediamine Nucleophilic Attack Nucleophilic Attack m-Phenylenediamine->Nucleophilic Attack Urea Urea Urea->Nucleophilic Attack Ammonia Elimination Ammonia Elimination Nucleophilic Attack->Ammonia Elimination This compound This compound Ammonia Elimination->this compound Product

Caption: Workflow for the synthesis of this compound from m-Phenylenediamine and Urea.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine m-phenylenediamine (10.8 g, 0.1 mol) and urea (6.6 g, 0.11 mol) in 100 mL of deionized water.

  • Reaction: Heat the mixture to reflux (approximately 100°C) with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 8-12 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration and wash with cold water (2 x 50 mL) to remove any unreacted starting materials.

  • Purification: The crude product can be recrystallized from hot water or a water/ethanol mixture to yield pure this compound. Dry the purified product in a vacuum oven.

Method 2: The Cyanate Route - m-Phenylenediamine and Potassium Cyanate

This method offers a more reactive alternative to urea for the formation of the urea linkage. The reaction of an amine with a cyanate salt in an acidic aqueous solution is a classic method for urea synthesis.

Causality of Experimental Choices: In an acidic medium, potassium cyanate is protonated to form isocyanic acid (HN=C=O), a highly reactive intermediate. The amine group of m-phenylenediamine then rapidly and irreversibly attacks the electrophilic carbon of isocyanic acid. The reaction is typically conducted at or below room temperature to control the exotherm and prevent the formation of byproducts. An acid, such as hydrochloric acid, is essential to generate the reactive isocyanic acid in situ.

G cluster_reactants Reactants cluster_process Process m-Phenylenediamine m-Phenylenediamine Nucleophilic Addition Nucleophilic Addition m-Phenylenediamine->Nucleophilic Addition Potassium Cyanate Potassium Cyanate Isocyanic Acid Formation Isocyanic Acid Formation Potassium Cyanate->Isocyanic Acid Formation Acid (e.g., HCl) Acid (e.g., HCl) Acid (e.g., HCl)->Isocyanic Acid Formation Isocyanic Acid Formation->Nucleophilic Addition This compound This compound Nucleophilic Addition->this compound Product

Caption: Workflow for the synthesis of this compound via the cyanate route.

Experimental Protocol:

  • Reaction Setup: Dissolve m-phenylenediamine (10.8 g, 0.1 mol) in a mixture of 100 mL of water and 10 mL of concentrated hydrochloric acid in a beaker placed in an ice bath.

  • Reagent Addition: In a separate flask, dissolve potassium cyanate (8.9 g, 0.11 mol) in 50 mL of water. Slowly add the potassium cyanate solution to the stirred m-phenylenediamine solution, maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, continue to stir the reaction mixture in the ice bath for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Work-up and Isolation: Neutralize the reaction mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8. The product will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Method 3: The Reduction Pathway - Selective Reduction of (3-Nitrophenyl)urea

This method takes a different approach, starting with a precursor that already contains the urea functionality, (3-nitrophenyl)urea, and then selectively reducing the nitro group to an amine.

Causality of Experimental Choices: The selective reduction of an aromatic nitro group in the presence of other functional groups is a common transformation in organic synthesis. Several reducing agents can be employed, with stannous chloride (SnCl₂) in the presence of concentrated hydrochloric acid being a classic and effective choice. The reaction proceeds through the transfer of electrons from Sn(II) to the nitro group, which is protonated by the acid. The reaction is typically heated to ensure a reasonable reaction rate. Catalytic hydrogenation using a palladium catalyst is also a viable, and often cleaner, alternative.

G cluster_reactants Reactants cluster_process Process (3-Nitrophenyl)urea (3-Nitrophenyl)urea Nitro Group Reduction Nitro Group Reduction (3-Nitrophenyl)urea->Nitro Group Reduction Reducing Agent (e.g., SnCl2/HCl) Reducing Agent (e.g., SnCl2/HCl) Reducing Agent (e.g., SnCl2/HCl)->Nitro Group Reduction This compound This compound Nitro Group Reduction->this compound Product

Caption: Workflow for the synthesis of this compound by reduction of (3-Nitrophenyl)urea.

Experimental Protocol (Using SnCl₂/HCl):

  • Reaction Setup: In a round-bottom flask, suspend (3-nitrophenyl)urea (18.1 g, 0.1 mol) in 100 mL of ethanol.

  • Reagent Addition: To this suspension, add a solution of stannous chloride dihydrate (SnCl₂·2H₂O) (67.7 g, 0.3 mol) in 50 mL of concentrated hydrochloric acid.

  • Reaction: Heat the reaction mixture to reflux for 2-4 hours. Monitor the disappearance of the starting material by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice. Carefully neutralize the acidic solution with a concentrated aqueous solution of sodium hydroxide until the pH is basic (pH > 10) to precipitate the tin salts.

  • Isolation: Extract the product with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.

  • Purification: The product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water.

Comparative Performance and Data Summary

To provide a clear and objective comparison of these methods, the following table summarizes their key performance indicators. The values presented are representative and can vary based on the specific reaction conditions and scale.

ParameterMethod 1: m-Phenylenediamine + UreaMethod 2: m-Phenylenediamine + Potassium CyanateMethod 3: Reduction of (3-Nitrophenyl)urea
Typical Yield 50-65%85-95%70-85%
Purity of Crude Product GoodExcellentGood to Excellent
Reaction Time 8-12 hours2-3 hours2-4 hours
Reagent Cost LowModerateHigh (depends on precursor cost)
Safety Considerations Evolution of ammonia gas.Use of toxic cyanates.[1][2][3][4]Use of strong acids and heavy metals (SnCl₂). Flammable hydrogen gas if using catalytic hydrogenation. Use of toxic and corrosive sodium sulfide if that is the chosen reducing agent.[5][6][7][8]
Scalability Good, but long reaction times can be a drawback.Excellent, fast and clean reaction.Moderate, work-up can be challenging on a large scale.

Senior Application Scientist's Field-Proven Insights and Recommendations

The choice of the optimal synthetic route for this compound is contingent upon the specific requirements of the project, including scale, purity demands, cost constraints, and available equipment.

  • For Large-Scale, Cost-Driven Production (Method 1): The direct reaction of m-phenylenediamine with urea is the most economically attractive option. The low cost of starting materials makes it a compelling choice for industrial applications where maximizing margin is critical. However, the relatively lower yields and extended reaction times must be factored into the overall process efficiency.

  • For High-Purity, Laboratory-Scale Synthesis (Method 2): The potassium cyanate method is superior in terms of yield, purity, and reaction speed. For research and development purposes, where obtaining high-quality material quickly is paramount, this is often the preferred method. The primary drawback is the toxicity of potassium cyanate, which necessitates stringent safety protocols, including working in a well-ventilated fume hood and having appropriate waste disposal procedures in place.

  • For Specific Precursor Availability (Method 3): The reduction of (3-nitrophenyl)urea is a viable and effective method, particularly if the nitro precursor is readily available or is an intermediate in a longer synthetic sequence. The choice of reducing agent offers some flexibility. While the SnCl₂/HCl method is robust, the work-up can be cumbersome due to the precipitation of tin salts. Catalytic hydrogenation offers a cleaner alternative, though it requires specialized equipment.

Conclusion

The synthesis of this compound can be accomplished through several effective methods, each with a distinct profile of advantages and limitations. The direct reaction of m-phenylenediamine with potassium cyanate generally offers the best combination of high yield, purity, and reaction efficiency, making it an excellent choice for many laboratory applications. For large-scale industrial production, the more cost-effective route using urea may be favored, despite its longer reaction times and lower yields. The reductive approach from (3-nitrophenyl)urea provides a valuable alternative, especially when the starting material is readily accessible. A thorough understanding of the underlying chemistry, reaction kinetics, and safety considerations, as detailed in this guide, is essential for selecting the most appropriate synthetic strategy to meet the specific goals of the research or manufacturing campaign.

References

The Phenylurea Scaffold: A Privileged Structure in Kinase Inhibition - A Comparative Guide to (3-Aminophenyl)urea Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth comparative analysis of (3-Aminophenyl)urea analogs, focusing on their structure-activity relationships (SAR) as potent kinase inhibitors. By synthesizing data from numerous studies, this document offers an objective comparison of compound performance, supported by detailed experimental methodologies and visual representations of key biological pathways and workflows. The this compound backbone is a well-established pharmacophore, integral to the design of numerous kinase inhibitors that play a crucial role in oncology and other therapeutic areas.[1] A thorough understanding of how structural modifications to this scaffold influence biological activity is paramount for the rational design of next-generation therapeutics with enhanced potency and selectivity.

The Diarylurea Pharmacophore: A Cornerstone of Type II Kinase Inhibition

The diarylurea moiety is a privileged scaffold in medicinal chemistry, particularly for the development of type II kinase inhibitors.[1] These inhibitors bind to the inactive "DFG-out" conformation of the kinase, where the highly conserved Aspartate-Phenylalanine-Glycine (DFG) motif at the beginning of the activation loop is flipped. This binding mode provides a high degree of selectivity for specific kinases. The urea functional group is central to this interaction, as it typically forms a bidentate hydrogen bond with a conserved glutamate residue in the αC-helix and a backbone amide in the hinge region of the kinase.[1]

Structure-Activity Relationship (SAR) of this compound Analogs

The inhibitory potency of this compound analogs is significantly influenced by the nature and position of substituents on both the 3-aminophenyl ring (the "head" group) and the adjacent phenyl ring (the "tail" group). The following sections and the accompanying data table summarize the key SAR findings for this class of compounds, primarily focusing on their activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and RAF kinases, two major targets in cancer therapy.

Substitutions on the Terminal Phenyl Ring (Tail Group)

The tail group of the diarylurea scaffold extends into a hydrophobic pocket of the kinase, and modifications in this region can significantly impact potency and selectivity.

  • Halogenation: The introduction of halogen atoms, particularly chlorine and fluorine, at the para-position of the terminal phenyl ring is often beneficial for inhibitory activity. For instance, in a series of quinolone-based urea derivatives, 6-chloroquinolone analogs generally exhibited better VEGFR-2 inhibitory activity than their 6-fluoro counterparts.[2] This suggests that the size and lipophilicity of the halogen at this position can be fine-tuned to optimize interactions within the hydrophobic pocket.[2]

  • Alkyl Groups: Small alkyl groups, such as methyl or isopropyl, on the terminal phenyl ring can also enhance activity. For example, a para-isopropyl substitution on the terminal phenyl ring of certain quinolone derivatives led to potent anticancer activity.[2]

  • Trifluoromethyl Group: The electron-withdrawing trifluoromethyl group is a common substituent in potent kinase inhibitors. Its presence on the terminal phenyl ring can contribute to favorable interactions and improved potency.

Substitutions on the (3-Aminophenyl) Ring (Head Group)

Modifications to the "head" group, which is oriented towards the solvent-exposed region, can influence solubility, pharmacokinetic properties, and can also contribute to binding affinity. While the core 3-amino group is often crucial for activity, forming key interactions, substitutions on this ring can modulate the overall properties of the compound. Systematic studies on this part of the scaffold are less common in the public domain, but it represents an important area for optimization.

Comparative Analysis of this compound Analogs and Related Derivatives

The following table provides a comparative summary of the biological activity of various this compound analogs and related diarylurea compounds. This data, compiled from multiple studies, illustrates the impact of different structural modifications on their inhibitory potency against key cancer-related kinases and cell lines.

Compound IDCore Scaffold ModificationTarget KinaseIC50 (nM)Target Cell LineIC50 (µM)Reference
Sorafenib Pyridyl-oxy-phenylureaVEGFR-290HepG28.38[2]
B-Raf22--
10a 6-chloroquinolone-phenylureaVEGFR-2138HepG24.60[2]
10j 6-fluoroquinolone-phenylureaVEGFR-2340--[2]
10i 6-chloroquinolone-(4-isopropylphenyl)ureaVEGFR-21600HepG21.60[2]
2c Thieno[3,2-d]pyrimidine-oxy-(4-cyanophenyl)ureaVEGFR-2150HUVECProliferation Inhibition[3]
L1 Biphenyl-(3-trifluoromethyl-pyridine)ureaVEGFR-20.36A549, SMMC-7721Proliferation Inhibition[4]
L9 Biphenyl-(methylamine-carbonyl-pyridine)ureaVEGFR-20.22A549, SMMC-7721Proliferation Inhibition[4]
PLX4720 7-azaindole derivativeB-Raf (V600E)13--[5]

Note: IC50 values are a measure of the concentration of a drug that is required for 50% inhibition in vitro. Lower IC50 values indicate higher potency.

Key Signaling Pathways Targeted by this compound Analogs

This compound derivatives primarily exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis. The two most prominent pathways are the VEGFR and the RAF-MEK-ERK signaling cascades.

VEGFR Signaling Pathway

The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a critical regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[6] VEGFR-2 is the primary receptor that mediates the angiogenic effects of VEGF.[7] Upon VEGF binding, VEGFR-2 dimerizes and undergoes autophosphorylation, activating downstream signaling cascades such as the PLCγ-PKC-MAPK and PI3K-AKT pathways.[6][8] this compound analogs can inhibit VEGFR-2, thereby blocking these downstream signals and preventing angiogenesis.

VEGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates VEGF VEGF VEGF->VEGFR2 Binds PKC PKC PLCg->PKC RAF RAF PKC->RAF AKT AKT PI3K->AKT Proliferation Angiogenesis Cell Proliferation Survival AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor This compound Analog Inhibitor->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and the point of inhibition by this compound analogs.

RAF-MEK-ERK Signaling Pathway

The RAF-MEK-ERK pathway, also known as the MAPK (Mitogen-Activated Protein Kinase) pathway, is a central signaling cascade that regulates cell growth, differentiation, and survival.[9][10] In many cancers, this pathway is constitutively activated due to mutations in genes such as BRAF or RAS.[11] this compound analogs, most notably Sorafenib, are known inhibitors of RAF kinases (B-RAF and c-RAF), thereby blocking the downstream signaling to MEK and ERK and inhibiting cancer cell proliferation.[1]

RAF_MEK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Gene Expression Cell Proliferation Survival ERK->Transcription Inhibitor This compound Analog Inhibitor->RAF Inhibits

Caption: The RAF-MEK-ERK signaling pathway and the point of inhibition by this compound analogs.

Experimental Protocols

To ensure the scientific integrity and reproducibility of the findings discussed, this section provides a detailed, step-by-step methodology for a representative in vitro kinase inhibition assay.

In Vitro VEGFR-2 Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a test compound against VEGFR-2 kinase activity. The assay measures the amount of ATP remaining after the kinase reaction; a lower luminescence signal indicates higher kinase activity (more ATP consumed).[6]

Materials:

  • Recombinant human VEGFR-2 kinase

  • Kinase buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP

  • Poly(Glu, Tyr) 4:1 substrate

  • Test compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader capable of measuring luminescence

Experimental Workflow Diagram:

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection Serial_Dilution 1. Prepare serial dilutions of test compound Add_Components 3. Add Master Mix, compound, and enzyme to plate Serial_Dilution->Add_Components Master_Mix 2. Prepare Master Mix (Buffer, Substrate, ATP) Master_Mix->Add_Components Incubate 4. Incubate to allow kinase reaction Add_Components->Incubate Stop_Reaction 5. Add ADP-Glo™ Reagent to stop reaction and deplete ATP Incubate->Stop_Reaction Generate_Signal 6. Add Kinase Detection Reagent to generate luminescent signal Stop_Reaction->Generate_Signal Read_Plate 7. Measure luminescence Generate_Signal->Read_Plate

Caption: General workflow for an in vitro luminescence-based kinase inhibition assay.

Procedure:

  • Compound Preparation: Prepare a serial dilution series of the test compound in DMSO. A typical starting concentration is 10 mM, which is then serially diluted.

  • Kinase Reaction Setup:

    • In a 96-well plate, add 5 µL of the diluted test compound or DMSO (as a vehicle control) to the appropriate wells.

    • Add 20 µL of a master mix containing kinase buffer, 25 µg/mL Poly(Glu, Tyr) substrate, and 50 µM ATP to each well.

    • To initiate the reaction, add 25 µL of recombinant VEGFR-2 kinase (e.g., 0.2 ng/µL in kinase buffer) to each well, except for the "no enzyme" control wells.

  • Incubation: Gently mix the plate and incubate for 60 minutes at 30°C.

  • Signal Detection:

    • After incubation, add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to each well. This will convert the ADP generated during the kinase reaction to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (from "no enzyme" controls) from all other measurements.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Conclusion

The this compound scaffold is a highly versatile and privileged structure in the design of kinase inhibitors. The structure-activity relationship studies reveal that strategic modifications to the terminal phenyl ring, such as the introduction of halogens and small alkyl groups, can significantly enhance inhibitory potency against key oncogenic kinases like VEGFR-2 and B-Raf. A thorough understanding of these SAR principles, combined with robust in vitro screening protocols, is essential for the development of novel and more effective targeted therapies for cancer and other diseases driven by aberrant kinase activity. This guide provides a foundational framework for researchers in this field, enabling a more rational and efficient drug discovery process.

References

comparative analysis of kinase inhibition by urea-based compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Urea-Based Kinase Inhibitors

Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including growth, differentiation, and metabolism.[1] They function by catalyzing the transfer of a phosphate group from ATP to a substrate, a process known as phosphorylation.[1] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention.[1][2]

Among the various classes of kinase inhibitors, urea-based compounds have emerged as a highly successful and versatile scaffold.[3] Molecules like Sorafenib, Regorafenib, and Lenvatinib have gained FDA approval for treating a range of cancers, underscoring the clinical significance of this chemical class.[4][5][6] This guide provides a comparative analysis of these compounds, delving into their mechanisms of action, selectivity profiles, and the experimental workflows used to characterize them.

Mechanism of Action: The Critical Role of the Urea Moiety

The efficacy of urea-based kinase inhibitors stems from the unique structural role of the urea functional group. This moiety acts as a hydrogen bond donor and acceptor, forming critical interactions within the ATP-binding pocket of the kinase. Specifically, the urea group often forms a bidentate hydrogen bond with the "hinge region" of the kinase, a flexible loop that connects the N- and C-terminal lobes of the catalytic domain. This interaction stabilizes the inhibitor in an inactive conformation, preventing the kinase from binding ATP and phosphorylating its substrates.[3][7]

Further interactions between the aryl groups of the urea-based inhibitor and hydrophobic pockets within the kinase active site contribute to the compound's potency and selectivity.[7] For instance, X-ray crystallography studies have shown that the trifluoromethyl phenyl ring of sorafenib inserts into a hydrophobic pocket, while the distal pyridyl ring occupies the ATP adenine binding pocket.[7]

Comparative Analysis of Prominent Urea-Based Kinase Inhibitors

While sharing a common urea scaffold, compounds like Sorafenib, Regorafenib, and Lenvatinib exhibit distinct kinase inhibition profiles, which dictates their therapeutic applications.

CompoundPrimary TargetsKey Indications
Sorafenib VEGFR-1, -2, -3, PDGFR-β, c-KIT, FLT-3, RET, RAF-1, B-RAFRenal Cell Carcinoma, Hepatocellular Carcinoma
Regorafenib VEGFR-1, -2, -3, TIE2, PDGFR-β, FGFR, KIT, RET, BRAFMetastatic Colorectal Cancer, Gastrointestinal Stromal Tumors
Lenvatinib VEGFR-1, -2, -3, FGFR-1, -2, -3, -4, PDGFRα, RET, c-KITDifferentiated Thyroid Cancer, Renal Cell Carcinoma, Hepatocellular Carcinoma

Inhibitory Potency (IC50 Values in nM)

Kinase TargetSorafenibRegorafenibLenvatinib
VEGFR1 -134.7
VEGFR2 -4.23.0
VEGFR3 -462.3
PDGFRβ -22-
c-KIT -785
RET -1.56.4
RAF-1 -2.5-
BRAF -28-
FGFR1 --61
FGFR2 --27
FGFR3 --52
FGFR4 --43

Note: IC50 values can vary depending on the assay conditions. Data compiled from multiple sources.[8][9][10]

The broader spectrum of activity for Regorafenib, including the inhibition of TIE2 and a wider range of stromal kinases, contributes to its efficacy in different cancer types compared to Sorafenib.[11][12] Lenvatinib, with its potent inhibition of the FGFR family in addition to VEGFRs, has shown significant utility in malignancies where FGFR signaling is a key driver.[4][8]

Experimental Protocols for Evaluating Urea-Based Kinase Inhibitors

A multi-tiered approach is essential to comprehensively evaluate the activity of a novel kinase inhibitor. This typically involves a combination of in vitro biochemical assays and cell-based functional assays.

Workflow for Kinase Inhibitor Evaluation

G cluster_0 In Vitro Characterization cluster_1 Cellular Validation biochemical_assay Biochemical Kinase Assay (e.g., TR-FRET) selectivity_profiling Kinome Selectivity Profiling biochemical_assay->selectivity_profiling Determine IC50 & Ki target_engagement Target Engagement Assay (e.g., Western Blot for Phospho-protein) biochemical_assay->target_engagement Validate in Cellular Context cell_viability Cell Viability Assay (e.g., MTT Assay) target_engagement->cell_viability Confirm On-Target Effect G cluster_inhibitor RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., Myc) ERK->Transcription Activates Proliferation Cell Proliferation, Survival Transcription->Proliferation Sorafenib Sorafenib Sorafenib->Raf G cluster_inhibitor VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg Activates PI3K PI3K VEGFR->PI3K Activates PKC PKC PLCg->PKC MAPK MAPK Pathway PKC->MAPK Proliferation Endothelial Cell Proliferation, Migration MAPK->Proliferation Akt Akt PI3K->Akt Survival Survival Akt->Survival UreaInhibitor Urea-Based Inhibitors (Sorafenib, Lenvatinib, etc.) UreaInhibitor->VEGFR

References

A Comprehensive Guide to the Structural Confirmation of Synthesized (3-Aminophenyl)urea for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth, comparative analysis for confirming the structure of (3-Aminophenyl)urea, a valuable building block in medicinal chemistry. We will explore the synthesis of this compound and delve into a multi-technique analytical approach, comparing its spectral characteristics with those of its structural isomers, (2-Aminophenyl)urea and (4-Aminophenyl)urea. This guide is intended for researchers, scientists, and drug development professionals who require a robust and self-validating methodology for structural elucidation.

Introduction: The Importance of Isomeric Purity

This compound and its isomers are key intermediates in the synthesis of a wide range of biologically active molecules. The position of the amino group on the phenyl ring significantly influences the compound's chemical reactivity and its spatial arrangement, which in turn dictates its interaction with biological targets. Therefore, ensuring the correct isomeric form has been synthesized is of paramount importance. This guide will equip you with the necessary protocols and comparative data to confidently distinguish this compound from its ortho- and para- counterparts.

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the reaction of m-phenylenediamine with a source of urea. While several methods exist for the synthesis of urea derivatives, a reliable approach is the reaction of an amine with an isocyanate or a carbamate derivative. A plausible synthesis route for this compound starts from m-phenylenediamine.[1]

Experimental Protocol: Synthesis of this compound

Materials:

  • m-Phenylenediamine

  • Urea

  • Hydrochloric Acid (HCl)

  • Sodium Carbonate (Na₂CO₃)

  • Water

  • Ethanol

Procedure:

  • Dissolve m-phenylenediamine in dilute hydrochloric acid.

  • Add a solution of urea in water to the reaction mixture.

  • Heat the mixture at a controlled temperature (e.g., 90-100°C) for a specified duration, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and neutralize it with a solution of sodium carbonate until a precipitate is formed.

  • Filter the crude product, wash it with cold water, and dry it.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Structural Confirmation: A Multi-faceted Analytical Approach

The confirmation of the synthesized product as this compound requires a combination of spectroscopic techniques. By comparing the obtained spectra with those of the potential ortho- and para-isomers, we can unequivocally identify the desired product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule. Both ¹H NMR and ¹³C NMR provide unique fingerprints for each isomer.

  • Sample Preparation: Accurately weigh 5-10 mg of the synthesized compound and dissolve it in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent for urea compounds as it helps in observing the exchangeable NH and NH₂ protons.

  • ¹H NMR Acquisition:

    • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

    • Use a standard pulse program with a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).

  • ¹³C NMR Acquisition:

    • Acquire the proton-decoupled ¹³C NMR spectrum.

    • Use a larger number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.

    • Set the spectral width to cover the expected range for organic molecules (e.g., 0-200 ppm).

The key to distinguishing the isomers lies in the splitting patterns and chemical shifts of the aromatic protons in the ¹H NMR spectrum and the number and chemical shifts of the aromatic carbons in the ¹³C NMR spectrum.

Compound¹H NMR (DMSO-d₆, 400 MHz) - Aromatic Region¹³C NMR (DMSO-d₆, 100 MHz) - Aromatic RegionCarbonyl Carbon (C=O)
This compound (Expected) Complex multiplet pattern due to meta and ortho couplings. A singlet for the proton between the two substituents, a doublet, a triplet, and another doublet.Six distinct aromatic carbon signals.~155 ppm
(2-Aminophenyl)urea (Alternative) Four distinct aromatic proton signals, likely appearing as two doublets and two triplets due to ortho and meta couplings.Six distinct aromatic carbon signals.~156 ppm
(4-Aminophenyl)urea (Alternative) Two doublets (AA'BB' system) due to the para-substitution pattern.Four distinct aromatic carbon signals due to symmetry.~154 ppm

Note: The exact chemical shifts can vary slightly depending on the experimental conditions. The crucial differentiating factor is the multiplicity and the integration of the signals.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule. The characteristic vibrational frequencies of the N-H, C=O, and C-N bonds, as well as the aromatic C-H bending patterns, can help in distinguishing the isomers.

  • Sample Preparation: Grind 1-2 mg of the synthesized compound with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the mixture to a pellet die and press it under high pressure to form a transparent or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

Functional GroupThis compound (Expected, cm⁻¹)(2-Aminophenyl)urea (Alternative, cm⁻¹)(4-Aminophenyl)urea (Alternative, cm⁻¹)
N-H Stretch (Amine & Urea) 3400-3200 (broad)3400-3200 (broad)3400-3200 (broad)
C=O Stretch (Urea) ~1650~1640~1660
N-H Bend (Amine & Urea) ~1620~1610~1630
Aromatic C-H Out-of-Plane Bend Bands indicative of 1,3-disubstitution (e.g., ~880, ~780)Bands indicative of 1,2-disubstitution (e.g., ~750)Band indicative of 1,4-disubstitution (e.g., ~830)

The most diagnostic feature in the FT-IR spectra for distinguishing the isomers is the pattern of the C-H out-of-plane bending vibrations in the fingerprint region (below 1000 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. While all three isomers have the same molecular weight, their fragmentation patterns upon ionization can differ, providing clues to their structure.

  • Sample Preparation: Prepare a dilute solution of the synthesized compound (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • LC-MS Analysis: Inject the sample into a liquid chromatograph coupled to a mass spectrometer (LC-MS).

    • Chromatography: Use a suitable C18 column and a gradient elution with mobile phases such as water and acetonitrile containing a small amount of formic acid to ensure protonation.

    • Mass Spectrometry: Use electrospray ionization (ESI) in the positive ion mode to detect the protonated molecule [M+H]⁺.

All three isomers will show a protonated molecular ion [M+H]⁺ at m/z 152.0924 (calculated for C₇H₁₀N₃O⁺). However, the relative intensities of the fragment ions in the tandem mass spectrum (MS/MS) may differ due to the different positions of the amino group, which can influence the fragmentation pathways. For instance, the loss of ammonia (NH₃) or isocyanic acid (HNCO) might be more or less favorable depending on the isomer. A detailed analysis of the MS/MS fragmentation pattern can provide further structural confirmation.

Visualizing the Workflow

To illustrate the logical flow of the structural confirmation process, the following diagram outlines the key steps.

Caption: Workflow for the synthesis and structural confirmation of this compound.

Conclusion

The structural confirmation of a synthesized compound is a critical step in ensuring the validity and reproducibility of scientific research. By employing a combination of powerful analytical techniques—NMR, FT-IR, and mass spectrometry—and comparing the results with those of potential isomers, researchers can confidently verify the structure of this compound. This guide provides the necessary protocols and a comparative framework to achieve this with a high degree of certainty, thereby upholding the principles of scientific integrity and enabling the advancement of drug discovery and development.

References

A Comparative Guide to the Cross-Reactivity of (3-Aminophenyl)urea-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of the cross-reactivity profiles of (3-Aminophenyl)urea-based kinase inhibitors. Designed for researchers, scientists, and drug development professionals, this document offers an objective analysis of inhibitor performance, supported by experimental data and detailed protocols, to facilitate informed decisions in drug discovery and chemical biology.

Introduction: The Double-Edged Sword of Kinase Inhibition

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The development of small molecule kinase inhibitors has revolutionized targeted therapy. The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of several potent "Type II" kinase inhibitors.[1][2] These inhibitors stabilize the inactive "DFG-out" conformation of the kinase, offering a distinct mechanism from ATP-competitive "Type I" inhibitors.[3]

However, the therapeutic efficacy and safety of a kinase inhibitor are intrinsically linked to its selectivity. While targeting a specific disease-driving kinase is the primary goal, off-target activities can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[4][5] Understanding the cross-reactivity profile of an inhibitor across the human kinome is therefore paramount. This guide compares the selectivity of several prominent this compound-based inhibitors, focusing on those targeting key oncogenic pathways like the RAF-MEK-ERK and VEGFR signaling cascades.

Comparative Kinase Selectivity Profiles

The selectivity of a kinase inhibitor is best assessed by profiling its binding affinity or inhibitory activity against a large panel of kinases. Here, we compare the profiles of four notable inhibitors bearing the urea scaffold: Sorafenib, Axitinib, Linifanib, and Tivozanib. While a direct head-to-head screen under identical conditions is ideal, the following data, compiled from various sources, provides a strong comparative overview.

Table 1: Comparative Inhibition of Primary Targets (IC50/Kd in nM)

KinaseSorafenibAxitinibLinifanib (ABT-869)Tivozanib
VEGFR1 (FLT1) 310.130.21
VEGFR2 (KDR) 590.240.16
VEGFR3 (FLT4) 160.1-0.31900.24
PDGFRβ 371.6661.72
BRAF ->10,000>10,000-
BRAF (V600E) ----
c-RAF (RAF1) 52>10,000>10,000-
c-KIT 311.7141.63
FLT3 31294-
RET --<10 μM-

Data compiled from multiple sources.[5][6][7][8][9][10][11][12][13][14][15][16] Absolute values may vary based on assay conditions.

Interpretation of Comparative Data:

From the data, we can discern distinct selectivity profiles:

  • Sorafenib exhibits a multi-kinase inhibition profile, potently targeting both the VEGFR family and the RAF family (specifically c-RAF), in addition to other kinases like PDGFRβ, c-KIT, and FLT3.[10][14][15] This broad-spectrum activity contributes to its clinical efficacy in various cancers but may also be associated with a wider range of off-target effects.

  • Axitinib is a highly potent and selective inhibitor of the VEGFR family, with significantly less activity against other kinases like PDGFRβ and c-KIT compared to Sorafenib.[7][8][17] Its high selectivity for VEGFRs makes it a valuable tool for studying angiogenesis.

  • Linifanib (ABT-869) also demonstrates potent inhibition of the VEGFR family and FLT3.[12][13][18] Its profile suggests a degree of multi-kinase activity, though seemingly more focused than that of Sorafenib.

  • Tivozanib is another highly potent and selective pan-VEGFR inhibitor, with picomolar affinity for VEGFR-1, -2, and -3.[5][6][12][19] Its selectivity for the VEGFR family over other kinases is a key characteristic.

Key Signaling Pathways Targeted

The cross-reactivity of these inhibitors has direct implications for their impact on cellular signaling. The two primary pathways of interest for this class of compounds are the RAF-MEK-ERK and the VEGFR signaling cascades.

The RAF-MEK-ERK Signaling Pathway

This pathway is a central regulator of cell proliferation, differentiation, and survival.[20][21][22] Hyperactivation of this cascade, often through mutations in BRAF or RAS, is a common driver of cancer. Inhibitors like Sorafenib that target RAF kinases aim to block this signaling cascade at its apex.

RAF_MEK_ERK_Pathway RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS Activation RAF RAF (A, B, C) RAS->RAF Activation MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Activation Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Inhibitor This compound-based RAF Inhibitors (e.g., Sorafenib) Inhibitor->RAF Inhibition

RAF-MEK-ERK Signaling Pathway and Point of Inhibition.
The VEGFR Signaling Pathway

The Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs) are the primary drivers of angiogenesis, the formation of new blood vessels.[3][23][24][25] Tumors rely on angiogenesis to obtain nutrients and oxygen for growth and metastasis. Inhibitors targeting VEGFRs, such as Axitinib, Linifanib, and Tivozanib, aim to starve tumors by cutting off their blood supply.

VEGFR_Pathway VEGF VEGF VEGFR VEGFR-1, -2, -3 VEGF->VEGFR Binding & Dimerization PLCg PLCγ VEGFR->PLCg Activation PI3K PI3K VEGFR->PI3K Activation RAF_MEK_ERK RAF-MEK-ERK Pathway PLCg->RAF_MEK_ERK AKT AKT PI3K->AKT EndothelialCell Endothelial Cell Proliferation, Migration, Survival, Permeability RAF_MEK_ERK->EndothelialCell AKT->EndothelialCell Inhibitor This compound-based VEGFR Inhibitors Inhibitor->VEGFR Inhibition

VEGFR Signaling Pathway and Point of Inhibition.

Experimental Protocols for Cross-Reactivity Assessment

The determination of a kinase inhibitor's selectivity profile relies on robust and reproducible experimental methods. Below are detailed protocols for key assays used in the characterization of this compound-based inhibitors.

Biochemical IC50 Determination: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[1][4][26][27][28] This method is highly sensitive and amenable to high-throughput screening.

Experimental Workflow:

ADP_Glo_Workflow Start Start Step1 1. Kinase Reaction: Incubate Kinase, Substrate, ATP, and Inhibitor Start->Step1 Step2 2. Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent Step1->Step2 60 min @ RT Step3 3. Generate Luminescence: Add Kinase Detection Reagent Step2->Step3 40 min @ RT Step4 4. Read Luminescence Step3->Step4 30-60 min @ RT End End Step4->End

Workflow for the ADP-Glo™ Kinase Assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a serial dilution of the this compound-based inhibitor in DMSO. Further dilute in kinase buffer to the desired final concentrations.

    • Prepare the kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Prepare a solution of the kinase and its specific substrate in the kinase reaction buffer.

    • Prepare the ATP solution in the kinase reaction buffer at a concentration close to the Km for the specific kinase.

    • Reconstitute the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's instructions.[4][26]

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of the inhibitor solution (or DMSO for control).

    • Add 10 µL of the kinase/substrate mixture to each well.

    • Initiate the reaction by adding 10 µL of the ATP solution.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Generation and Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Activity Assessment: Western Blot for Phospho-ERK

To determine if an inhibitor affects a specific signaling pathway within a cellular context, one can measure the phosphorylation status of downstream effector proteins. For inhibitors targeting the RAF-MEK-ERK pathway, detecting the phosphorylation of ERK (p-ERK) is a standard readout.[21][23][28][29][30][31][32]

Experimental Workflow:

Western_Blot_Workflow Start Start Step1 1. Cell Treatment: Incubate cells with inhibitor Start->Step1 Step2 2. Cell Lysis & Protein Quantification Step1->Step2 Step3 3. SDS-PAGE: Separate proteins by size Step2->Step3 Step4 4. Protein Transfer: Transfer to PVDF membrane Step3->Step4 Step5 5. Immunoblotting: Probe with p-ERK and Total ERK antibodies Step4->Step5 Step6 6. Detection & Analysis Step5->Step6 End End Step6->End

Workflow for Western Blot Analysis of p-ERK.

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Plate cells (e.g., A375 melanoma cells with a BRAF V600E mutation) and grow to 70-80% confluency.

    • Treat the cells with various concentrations of the this compound-based inhibitor for a specified time (e.g., 2 hours). Include a vehicle-treated (DMSO) control.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-ERK1/2 (p-ERK) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing:

    • To normalize for protein loading, strip the membrane using a mild stripping buffer.

    • Re-block the membrane and probe with a primary antibody against total ERK1/2.

    • Repeat the secondary antibody and detection steps.

  • Data Analysis:

    • Quantify the band intensities for p-ERK and total ERK using densitometry software.

    • Calculate the ratio of p-ERK to total ERK for each sample to determine the extent of pathway inhibition.

Conclusion

The this compound scaffold is a versatile and potent core for the development of kinase inhibitors. However, as demonstrated in this guide, subtle structural modifications can lead to vastly different cross-reactivity profiles. While multi-kinase inhibitors like Sorafenib have proven clinical utility, the trend towards more selective agents like Axitinib and Tivozanib highlights the importance of minimizing off-target effects to improve the therapeutic window.

A thorough understanding of an inhibitor's kinome-wide selectivity is crucial for both preclinical and clinical development. The experimental protocols detailed herein provide a robust framework for characterizing the cross-reactivity of novel this compound-based inhibitors, enabling researchers to make data-driven decisions in the pursuit of safer and more effective targeted therapies.

References

A Comparative Guide to Catalytic Efficacy in Urea Synthesis: From Industrial Processes to Emerging Technologies

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of the diverse catalytic strategies employed in urea synthesis. Designed for researchers, scientists, and professionals in drug development and chemical manufacturing, this document moves beyond a simple listing of methods to offer a causal analysis of experimental choices and a critical evaluation of performance based on supporting data. Our objective is to furnish a comprehensive resource that not only details established protocols but also illuminates the scientific principles underpinning the efficacy of different catalytic systems.

Introduction: The Enduring Importance of Urea and Its Synthesis

Urea ((NH₂)₂CO) is a cornerstone of the global chemical industry, indispensable as the world's most widely used nitrogen fertilizer and a vital precursor for resins, plastics, and pharmaceuticals. The conventional method of industrial urea production, the Bosch-Meiser process, has remained largely unchanged for a century. It involves the reaction of ammonia (NH₃) and carbon dioxide (CO₂) under high temperatures (150–200°C) and pressures (150–250 bar)[1][2]. This energy-intensive process, while effective, carries a significant environmental footprint, accounting for a substantial portion of global energy consumption and greenhouse gas emissions[1].

The quest for more sustainable and efficient urea synthesis pathways has catalyzed research into alternative methods, including electrochemical, homogeneous, and enzymatic catalysis. Each approach presents a unique set of advantages and challenges, centered on the catalyst's ability to facilitate the crucial C-N bond formation. This guide will dissect and compare these methodologies, providing a clear framework for understanding their relative efficacies.

The Industrial Benchmark: Thermal Synthesis (Bosch-Meiser Process)

The industrial synthesis of urea is a two-step process that is primarily driven by thermodynamics under harsh conditions, and it is noteworthy that this process is largely non-catalytic in the traditional sense.

Reaction Mechanism:

  • Carbamate Formation (Fast, Exothermic): Liquid ammonia and gaseous carbon dioxide react to form ammonium carbamate. 2NH₃ + CO₂ ⇌ NH₂COONH₄ (Ammonium Carbamate)[3]

  • Urea Conversion (Slow, Endothermic): Ammonium carbamate dehydrates to form urea and water. NH₂COONH₄ ⇌ (NH₂)₂CO + H₂O[3]

The process is governed by a delicate equilibrium. High pressure favors the initial formation of ammonium carbamate, while high temperature is necessary to drive the endothermic dehydration to urea[3]. The lack of a catalyst for the dehydration step necessitates the high energy input.

G cluster_0 High-Pressure Reactor (150-250 bar, 180-200°C) cluster_1 Separation & Recycling NH3 Ammonia (liquid) CO2 Carbon Dioxide (gas) Carbamate Ammonium Carbamate Urea_H2O Urea + Water Unreacted Unreacted NH3, CO2, and Carbamate Urea_Product Urea Product

Performance Metrics: The industrial process serves as the benchmark against which all other methods are measured. Key performance indicators (KPIs) for a typical modern urea plant are summarized below.

Performance MetricTypical ValueSource(s)
Operating Temperature180-200 °C[1][4]
Operating Pressure140-250 bar[1][3]
NH₃/CO₂ Molar Ratio2.7 - 4.5
CO₂ Conversion per Pass60-78%[5]
Overall Yield>99% (with recycling)
Energy Consumption~21-25 GJ/ton of urea

Emerging Frontiers in Catalytic Urea Synthesis

The significant energy demands and environmental concerns associated with the Bosch-Meiser process have spurred the development of alternative, catalyst-driven approaches that can operate under milder conditions.

Electrochemical Synthesis: A Paradigm Shift

Electrocatalytic urea synthesis, which involves the co-reduction of CO₂ and a nitrogen source (e.g., N₂, nitrate, nitrite) at an electrode surface, represents a promising sustainable alternative.[4][6] This method allows for the direct coupling of C and N atoms under ambient or near-ambient conditions.

Mechanism & Catalyst Classes: The core of this technology lies in the design of electrocatalysts that can efficiently adsorb and activate both CO₂ and the nitrogen source, facilitating the formation of a C-N bond while suppressing competing reactions like the hydrogen evolution reaction (HER).[7] A wide array of materials are being explored:

  • Bimetallic Catalysts: Alloys and heterostructures (e.g., Pd-Cu, Cu-Bi, Zn/Cu) have shown promise. One metal can be effective for CO₂ reduction to *CO, while the other activates the nitrogen source, creating synergistic effects at the interface.[8][9]

  • MXenes: These two-dimensional transition metal carbides or nitrides offer a large surface area and tunable electronic properties, making them effective for co-adsorbing and activating reactants.[8]

  • Metal Oxides: Materials like InOOH, CeO₂, and Bi-BiVO₄ heterostructures can be engineered with defects (e.g., oxygen vacancies) to create active sites that enhance reactant adsorption and C-N coupling.[8]

  • Single-Atom Catalysts (SACs): Dispersing individual metal atoms on a conductive support (e.g., metal phthalocyanines) allows for maximum atom utilization and can provide well-defined active centers for mechanistic studies.[10][11]

G Reactants CO2 + N-Source (e.g., NO3-, N2) + Protons (from H2O) Catalyst Electrocatalyst Surface Reactants->Catalyst Adsorption Reactant Adsorption &* Activation Catalyst->Adsorption Intermediates Formation of Key Intermediates (e.g., *CO, *NH2, NCON) Adsorption->Intermediates CN_Coupling C-N Bond Formation Intermediates->CN_Coupling Urea Urea Desorption CN_Coupling->Urea

Comparative Performance of Electrocatalysts: The efficacy of electrocatalysts is typically evaluated based on Faradaic Efficiency (FE), which is the percentage of electrons used to produce the desired product, and the urea yield rate.

Catalyst ExampleN-SourcePotential (V vs. RHE)Urea Yield Rate (µg h⁻¹ mg⁻¹cat)Faradaic Efficiency (%)Source(s)
Cu/Cu₂O-NRHNO₃⁻-0.3 V-~50%[12]
VO-In(OH)₃NO₃⁻-0.5 V2335.3781.08%[13]
Cu-Bi HeterostructureNO₃⁻-0.6 V2180.323.5%[12]
Zn/Cu HybridNO₃⁻-16 µmol h⁻¹ cm⁻²75%[8]
Co NPs@CNO₃⁻-0.5 V2217.554.3%[14]

Challenges: Despite significant progress, electrocatalytic urea synthesis faces challenges of low selectivity, with byproducts such as H₂, CO, and NH₃ often being formed.[15] The complexity of the multi-electron, multi-proton transfer reactions also makes mechanistic understanding difficult.[5]

Homogeneous Catalysis

Homogeneous catalysts, which are soluble in the reaction medium, offer the potential for high selectivity and activity under milder conditions than the industrial process. Research in this area has largely focused on the synthesis of urea derivatives from CO₂ and amines, rather than the direct synthesis of urea from ammonia.

Catalyst Systems: Various organocatalysts and metal complexes have been investigated:

  • Organic Bases: Strong, non-nucleophilic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can catalyze the conversion of ammonium carbamate to urea.

  • Guanidines: Bicyclic guanidines such as TBD (1,5,7-triazabicyclo[4.4.0]dec-5-ene) are effective for the chemical fixation of CO₂ into linear and cyclic ureas from amines.[16]

  • Metal Complexes: Ruthenium-phosphine complexes have been patented for the synthesis of urea from formamide and ammonia.[17] A tetraammineaquacopper(II) sulfate complex has been shown to catalyze urea formation from ammonium carbamate, achieving a yield of up to 18% at 120°C.[18][19]

Performance and Limitations: While these systems can operate at lower temperatures and pressures than the Bosch-Meiser process, challenges remain in terms of catalyst separation and recycling. Furthermore, most reported systems are for urea derivatives, and direct, efficient synthesis of urea from ammonia and CO₂ using homogeneous catalysts is still an area of active research.

Enzymatic Synthesis: Nature's Approach

Enzymes are highly specific and efficient biological catalysts. The relevant enzyme for urea is urease , which is exceptionally proficient at catalyzing the hydrolysis of urea into ammonia and carbon dioxide.[3][14]

The Challenge of Synthesis: The equilibrium of the urease-catalyzed reaction strongly favors hydrolysis, making the synthesis of urea a significant thermodynamic challenge. The reaction is: (NH₂)₂CO + H₂O ⇌ 2NH₃ + CO₂

While there are early reports of urease-catalyzed urea synthesis, the yields are generally very low, and the conditions required to shift the equilibrium towards synthesis (e.g., high concentrations of ammonia and CO₂, removal of water) are not well-established for practical applications.[10][20] The primary role of urease in the context of urea is its breakdown, which is a key step in the nitrogen cycle.[14]

Experimental Protocols: A Guide to Catalyst Evaluation

To ensure the trustworthiness and reproducibility of research findings, standardized experimental protocols are essential.

Protocol 1: Electrochemical Urea Synthesis

This protocol outlines a typical procedure for evaluating an electrocatalyst in a two-compartment H-cell.

  • Electrode Preparation:

    • Prepare a catalyst ink by sonicating a specific amount of the catalyst (e.g., 5 mg) in a solution of deionized water, isopropanol, and a binder like Nafion.

    • Drop-cast a precise volume of the ink onto a conductive substrate (e.g., carbon paper) to achieve a desired loading (e.g., 1 mg/cm²).

    • Allow the electrode to dry completely under ambient conditions.

  • Electrochemical Cell Setup:

    • Assemble a two-compartment H-cell separated by a proton exchange membrane (e.g., Nafion 117).

    • Use the prepared catalyst as the working electrode, a platinum wire or foil as the counter electrode, and a reference electrode (e.g., Ag/AgCl).

    • Fill both compartments with a known volume of electrolyte (e.g., 0.1 M KHCO₃). The catholyte should also contain the nitrogen source (e.g., 0.1 M KNO₃).

    • Continuously purge the catholyte with CO₂ for at least 30 minutes prior to and during the experiment to ensure saturation.

  • Chronoamperometry (Bulk Electrolysis):

    • Apply a constant potential (e.g., -0.6 V vs. RHE) for a set duration (e.g., 2 hours).

    • Record the current response over time.

  • Product Quantification:

    • After electrolysis, collect a sample from the catholyte.

    • Quantify the urea concentration using a reliable method such as the diacetyl monoxime colorimetric method, ¹H NMR, or LC-MS.[21]

    • Quantify any gaseous byproducts (e.g., H₂, CO) using gas chromatography.

G Ink_Prep Catalyst Ink Preparation Electrode_Prep Electrode Fabrication Ink_Prep->Electrode_Prep Cell_Assembly H-Cell Assembly Electrode_Prep->Cell_Assembly Electrolysis Controlled Potential Electrolysis Cell_Assembly->Electrolysis Product_Analysis Urea Quantification (e.g., LC-MS, NMR) Electrolysis->Product_Analysis

Protocol 2: High-Pressure Thermal Urea Synthesis (Lab Scale)

This protocol describes a general procedure for testing potential catalysts for urea synthesis under high-pressure and high-temperature conditions in a batch reactor.

  • Reactor Preparation:

    • Use a high-pressure autoclave reactor made of a corrosion-resistant material (e.g., stainless steel lined with a protective oxide layer).[4]

    • If testing a solid catalyst, place a known amount of the catalyst in the reactor.

  • Reactant Loading:

    • Cool the autoclave to a low temperature (e.g., -20°C).

    • Introduce a known amount of liquid ammonia into the reactor.

    • Introduce a known amount of solid carbon dioxide (dry ice) or pressurize the reactor with gaseous CO₂ to achieve the desired NH₃/CO₂ molar ratio.

  • Reaction:

    • Seal the reactor and heat it to the desired reaction temperature (e.g., 180°C) while stirring.

    • The pressure will increase due to the heating and the reaction. Monitor the pressure throughout the experiment.

    • Hold the reaction at the set temperature for a specific duration (e.g., 1-2 hours).

  • Product Recovery and Analysis:

    • Cool the reactor to room temperature.

    • Carefully vent any unreacted gases.

    • Open the reactor and collect the solid/liquid product mixture.

    • Dissolve the product in a known volume of water.

    • Analyze the urea content using an appropriate analytical method (e.g., HPLC or the methods mentioned in Protocol 1).

Conclusion and Future Outlook

The field of urea synthesis is at a fascinating crossroads. While the traditional Bosch-Meiser process remains the industrial workhorse due to its scale and reliability, its high energy consumption is a major drawback. Electrocatalytic synthesis at ambient conditions has emerged as the most promising sustainable alternative, with rapid advancements in catalyst design leading to significant improvements in efficiency and yield.[8] However, selectivity remains a key hurdle to overcome for this technology to become commercially viable.

Homogeneous catalysis offers intriguing possibilities for milder reaction conditions, but catalyst separation and applicability to direct ammonia-CO₂ reactions require further development. Enzymatic synthesis, while elegant in principle, is currently hampered by unfavorable thermodynamics.

Future research should focus on:

  • For Electrocatalysis: Designing multifunctional catalysts with distinct active sites for CO₂ and nitrogen source activation to improve selectivity, and moving from H-cell testing to more industrially relevant flow-cell reactors.

  • For Thermal Catalysis: Investigating novel solid catalysts that could potentially lower the operating temperature and pressure of the traditional process, leading to significant energy savings.

  • Mechanistic Understanding: Utilizing advanced in-situ characterization techniques and computational modeling to gain a deeper understanding of the C-N coupling mechanisms across all catalytic systems.

By continuing to innovate and apply the principles of rational catalyst design, the scientific community can pave the way for a new generation of urea synthesis technologies that are not only efficient but also environmentally sustainable.

References

A Senior Application Scientist's Guide to the Validation of In Vitro Assays for Aminophenylurea Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For fellow researchers, scientists, and drug development professionals dedicated to advancing novel therapeutics, this guide provides an in-depth technical comparison of in vitro assays crucial for the evaluation of aminophenylurea compounds. This class of molecules, exemplified by the multi-kinase inhibitor Sorafenib, holds significant promise in oncology and beyond.[1] Robust and reliable in vitro validation is the bedrock of any successful drug discovery program, ensuring that the data generated is not only accurate but also predictive of in vivo efficacy.[2] This guide eschews a rigid template, instead focusing on the practical application and comparative analysis of key assays, grounded in scientific first principles and field-proven insights.

The Criticality of Assay Validation in the Aminophenylurea Drug Discovery Cascade

The aminophenylurea scaffold is a privileged structure in medicinal chemistry, frequently targeting the ATP-binding site of protein kinases.[3] Consequently, the in vitro characterization of these compounds typically revolves around quantifying their inhibitory effects on specific kinases and their subsequent impact on cellular processes like proliferation and angiogenesis. The primary objective of assay validation is to demonstrate that a given analytical method is suitable for its intended purpose, ensuring the quality and consistency of bioanalytical data that supports regulatory decisions.[4][5] A failure to rigorously validate assays can lead to misleading structure-activity relationships (SAR), wasted resources, and ultimately, the failure of promising candidates in later developmental stages.

This guide will dissect and compare three critical categories of in vitro assays for aminophenylurea compounds:

  • Kinase Inhibition Assays: Directly measuring the interaction of the compound with its intended kinase target(s).

  • Cellular Cytotoxicity Assays: Assessing the compound's effect on cell viability and proliferation.

  • Functional Cellular Assays: Evaluating the compound's impact on a specific cellular process, such as angiogenesis.

I. Kinase Inhibition Assays: Biochemical vs. Cellular Approaches

The cornerstone of characterizing an aminophenylurea kinase inhibitor is to quantify its potency and selectivity against its target kinase(s). This is typically achieved through both biochemical and cell-based assays, each providing a unique and complementary perspective on the compound's activity.[6]

A. Biochemical Kinase Assays: A Direct Measure of Potency

Biochemical assays measure the direct interaction between the inhibitor and the isolated, purified kinase enzyme.[7] These assays are essential for determining the intrinsic potency of a compound, often expressed as the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki).[7]

Common Formats:

  • Radioactive Assays: Considered the "gold standard" for sensitivity, these assays measure the incorporation of a radiolabeled phosphate (from [γ-³²P]-ATP or [γ-³³P]-ATP) onto a substrate.[7]

  • Fluorescence-Based Assays: These methods, such as Fluorescence Resonance Energy Transfer (FRET) and Fluorescence Polarization (FP), offer a non-radioactive alternative with high-throughput capabilities.

  • Luminescence-Based Assays: Assays like ADP-Glo™ quantify kinase activity by measuring the amount of ADP produced, which is then converted into a luminescent signal.[8]

  • ELISA-Based Assays: This format utilizes antibodies to detect the phosphorylated substrate, providing a colorimetric or chemiluminescent readout.[9]

Comparative Analysis of Biochemical Kinase Assay Formats

Assay FormatPrincipleAdvantagesDisadvantagesBest Suited For
Radioactive Measures incorporation of ³²P or ³³P onto a substrate.High sensitivity, low interference from compounds.[7]Requires handling of radioactive materials, waste disposal issues, lower throughput.Orthogonal validation of hits from primary screens.
Fluorescence Detects changes in fluorescence upon substrate phosphorylation.High-throughput, non-radioactive, amenable to automation.Potential for compound interference (autofluorescence), may require specific reagents.High-throughput screening (HTS) campaigns.
Luminescence Measures ADP production via a coupled enzyme reaction that generates light.High sensitivity, broad applicability to different kinases.[8]Can be susceptible to compound interference with the coupling enzymes.Dose-response curves and potency determination.
ELISA-Based Uses antibodies to detect phosphorylated substrate.High specificity, can be used with complex samples.[9]Multiple wash steps, lower throughput, can be expensive.Validating hits and studying specific signaling pathways.

Causality Behind Experimental Choices:

The choice of a biochemical kinase assay format is driven by a balance of throughput needs, sensitivity requirements, and the specific characteristics of the kinase and inhibitor. For initial high-throughput screening (HTS) of a large compound library, a fluorescence- or luminescence-based assay is often preferred due to its speed and scalability. However, for lead optimization and detailed mechanistic studies, the higher sensitivity and lower compound interference of a radioactive assay may be necessary to obtain the most accurate potency measurements.[7] It is crucial to perform assays at an ATP concentration close to the Michaelis constant (Km) of the kinase to accurately determine the potency of ATP-competitive inhibitors like many aminophenylurea compounds.[5]

Experimental Workflow: In Vitro Kinase Inhibition Assay (Illustrative)

Caption: A generalized workflow for a biochemical kinase inhibition assay.

B. Cell-Based Kinase Assays: Assessing Target Engagement in a Physiological Context

While biochemical assays are excellent for determining intrinsic potency, they do not account for factors such as cell permeability, off-target effects, and engagement with the target in its native cellular environment.[5] Cell-based assays bridge this gap by measuring the inhibition of a kinase's activity within intact cells.

Common Formats:

  • Phospho-Specific Antibody-Based Assays: These assays, often run in an ELISA or Western blot format, use antibodies that specifically recognize the phosphorylated form of the kinase's substrate. A reduction in the phosphorylation signal in the presence of the inhibitor indicates target engagement.

  • In-Cell Western Assays: This technique combines immunocytochemistry with infrared detection to quantify protein phosphorylation directly in microplates, offering higher throughput than traditional Western blotting.[10]

  • Cellular Thermal Shift Assays (CETSA): This method assesses target engagement by measuring the change in the thermal stability of a target protein upon ligand binding.

Comparative Analysis of Cell-Based Kinase Assay Formats

Assay FormatPrincipleAdvantagesDisadvantagesBest Suited For
Phospho-Specific Assays Detects phosphorylation of a specific substrate within the cell.High physiological relevance, confirms target engagement in a cellular context.Dependent on the availability of high-quality phospho-specific antibodies, can be lower throughput.Validating on-target activity of lead compounds.
In-Cell Western Quantitative immunofluorescence in a microplate format.[10]Higher throughput than traditional Westerns, provides quantitative data.Requires specialized imaging equipment, potential for antibody cross-reactivity.Screening for on-target effects in a cellular context.
CETSA Measures changes in protein thermal stability upon ligand binding.Does not require specific antibodies, can be used for target identification.Lower throughput, may not be suitable for all targets.Confirming direct target engagement in cells.

Causality Behind Experimental Choices:

The primary reason for employing cell-based kinase assays is to confirm that a biochemically potent compound can effectively penetrate the cell membrane and inhibit its target in a complex cellular milieu. A significant drop-off in potency between a biochemical and a cellular assay can indicate poor cell permeability or rapid efflux of the compound.[5] Comparing the IC50 values from both assay types is a critical step in the hit-to-lead optimization process.

II. Cellular Cytotoxicity Assays: Gauging the Impact on Cell Viability

Ultimately, the goal of many aminophenylurea-based cancer therapies is to kill or inhibit the growth of tumor cells. Cytotoxicity assays are therefore essential for evaluating the on-target and off-target effects of these compounds on cell viability.

Common Formats:

  • MTT/XTT Assays: These colorimetric assays measure the metabolic activity of cells by quantifying the reduction of a tetrazolium salt to a colored formazan product by mitochondrial dehydrogenases.[11] A decrease in metabolic activity is inferred as a loss of cell viability.

  • LDH Release Assays: These assays measure the amount of lactate dehydrogenase (LDH), a cytosolic enzyme, released into the culture medium upon cell lysis, which is an indicator of cytotoxicity.

  • ATP-Based Assays: These luminescent assays quantify the amount of ATP present, which is a marker of metabolically active, viable cells.

Comparative Analysis of Cytotoxicity Assay Formats

Assay FormatPrincipleAdvantagesDisadvantagesBest Suited For
MTT/XTT Measures metabolic activity via tetrazolium salt reduction.[11]Inexpensive, well-established, easy to perform.[12]Can be affected by compounds that alter cellular metabolism without causing cell death, requires a solubilization step.[13]Initial screening for anti-proliferative effects.
LDH Release Measures membrane integrity by quantifying LDH release.Directly measures cell death (necrosis).Less sensitive for detecting apoptosis, can have a narrow dynamic range.Assessing acute cytotoxicity and membrane damage.
ATP-Based Quantifies intracellular ATP levels.High sensitivity, rapid, amenable to HTS.ATP levels can be influenced by factors other than cell death.High-throughput screening for cytotoxic compounds.

Causality Behind Experimental Choices:

The selection of a cytotoxicity assay depends on the specific question being asked. MTT and ATP-based assays are excellent for high-throughput screening to identify compounds that inhibit cell proliferation. However, it is crucial to recognize that these assays measure metabolic activity and not directly cell death. Therefore, a compound that inhibits mitochondrial function without killing the cell could produce a false positive. LDH release assays provide a more direct measure of cell death via necrosis but may miss apoptotic events. For a comprehensive understanding, it is often advisable to use orthogonal cytotoxicity assays that measure different cellular parameters.[2]

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cancer cells (e.g., HepG2, A549) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[14]

  • Compound Treatment: Treat the cells with a serial dilution of the aminophenylurea compound for a specified duration (e.g., 48 or 72 hours). Include appropriate vehicle controls.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[11]

  • Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[11]

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[14]

III. Functional Cellular Assays: Probing the Phenotypic Response

Beyond cell viability, it is often necessary to assess the effect of an aminophenylurea compound on a specific cellular function that is relevant to its therapeutic indication. For multi-kinase inhibitors like Sorafenib that target VEGFR, an in vitro angiogenesis assay is a highly relevant functional assay.[6]

In Vitro Angiogenesis (Tube Formation) Assay:

This assay evaluates the ability of endothelial cells to form capillary-like structures (tubes) when cultured on a basement membrane extract. Anti-angiogenic compounds will inhibit this process.

Causality Behind Experimental Choices:

An in vitro angiogenesis assay provides a phenotypic readout of a compound's ability to inhibit a key process in tumor growth and metastasis. For a compound designed to target VEGFR, a positive result in this assay provides strong evidence that the inhibition of the kinase translates into a desired functional cellular response. This assay is a critical step in validating the mechanism of action of an anti-angiogenic agent before moving into more complex in vivo models.

Experimental Workflow: In Vitro Angiogenesis Assay

Caption: A simplified workflow for an in vitro angiogenesis tube formation assay.

IV. Receptor Binding Assays: An Alternative and Complementary Approach

While many aminophenylurea compounds are kinase inhibitors, the urea scaffold is also known to participate in hydrogen bonding interactions with other receptor types.[1] Therefore, for compounds with an unknown or potentially novel mechanism of action, receptor binding assays can be a valuable tool for target identification and characterization.

Common Formats:

  • Radioligand Binding Assays: These assays measure the displacement of a radiolabeled ligand from its receptor by the test compound.[15]

  • Filtration Assays: In this format, the receptor-ligand complex is separated from the unbound ligand by filtration, and the amount of bound ligand is quantified.[16]

  • Scintillation Proximity Assays (SPA): This homogeneous assay format uses beads that emit light when a radiolabeled ligand binds to a receptor immobilized on the bead surface.

Comparative Analysis of Receptor Binding Assay Formats

Assay FormatPrincipleAdvantagesDisadvantagesBest Suited For
Radioligand Binding Measures displacement of a radiolabeled ligand.[15]High sensitivity and specificity.Requires radiolabeled ligands, safety and disposal considerations.Determining binding affinity (Ki) and receptor density (Bmax).
Filtration Separates bound from free ligand by filtration.[16]Versatile, can be used with various receptor preparations.Multiple wash steps, potential for non-specific binding to filters.Screening for compounds that bind to a specific receptor.
SPA Homogeneous assay measuring proximity of radioligand to receptor.No separation steps, amenable to HTS.Can be susceptible to compound interference, requires specific reagents.High-throughput screening for receptor ligands.

Causality Behind Experimental Choices:

For an aminophenylurea compound that inhibits a cellular process but does not show activity against a panel of kinases, a receptor binding assay can be employed to explore alternative mechanisms of action. For example, if a compound is suspected of targeting a G protein-coupled receptor (GPCR), a radioligand binding assay using a known GPCR ligand would be a logical next step. The choice of format would again depend on the desired throughput and the availability of specific reagents.

Conclusion: An Integrated Approach to In Vitro Validation

The in vitro validation of aminophenylurea compounds requires a multi-faceted and integrated approach. No single assay can provide a complete picture of a compound's biological activity. By strategically combining biochemical and cell-based kinase assays, cytotoxicity screens, and relevant functional assays, researchers can build a comprehensive data package that de-risks the progression of a compound into preclinical and clinical development. The key is to understand the strengths and limitations of each assay and to use them in a logical cascade to answer specific questions about a compound's potency, mechanism of action, and therapeutic potential. This rigorous, data-driven approach is fundamental to the successful discovery and development of the next generation of aminophenylurea-based medicines.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of (3-Aminophenyl)urea

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, step-by-step procedures for the safe and compliant disposal of (3-Aminophenyl)urea (CAS No. 25711-72-2). As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. Proper management of chemical waste is not merely a regulatory obligation but a cornerstone of scientific integrity and laboratory safety. This document is structured to provide a clear, logical framework for handling this compound waste, ensuring the protection of personnel and the environment.

Understanding the Compound: Hazard Profile of this compound

Before addressing disposal, it is crucial to understand the inherent hazards of this compound. This knowledge forms the basis for all handling and disposal protocols. The compound is a solid organic substance with known irritant and sensitizing properties.[1] Its characteristics demand careful handling to prevent exposure and environmental release.

Table 1: Physicochemical Properties and GHS Hazard Classification

PropertyValueSource
CAS Number 25711-72-2[1][2]
Molecular Formula C7H9N3O[2][3]
Physical State Solid[2]
Water Solubility 16.38 g/L (at 25°C)[2][3]
GHS Hazard Statements H315: Causes skin irritationH317: May cause an allergic skin reactionH319: Causes serious eye irritationH335: May cause respiratory irritation[1][4]
GHS Pictogram Warning[1]

The key takeaway from this profile is that this compound is a hazardous substance. Its disposal must be managed through a designated hazardous chemical waste stream, not via standard laboratory trash or sinks.

The Regulatory Imperative: Waste Characterization

In the United States, the disposal of chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5] RCRA regulations require that any generator of chemical waste must first determine if that waste is "hazardous."[6]

A waste is considered hazardous if it is either specifically "listed" by the EPA or if it exhibits one of four "characteristics": ignitability, corrosivity, reactivity, or toxicity.[7]

  • This compound is not a specifically listed waste on the EPA's F, K, P, or U lists.[7][8]

  • Therefore, it must be managed as a characteristic hazardous waste . Given its GHS classification as an irritant and potential sensitizer, it falls under the broad category of toxicity. The responsibility for this characterization lies with the waste generator (the laboratory).

The most prudent and compliant approach is to handle all this compound waste—including pure compound, contaminated materials, and solutions—as hazardous chemical waste.

Core Disposal Protocol: A Step-by-Step Guide

This protocol provides a self-validating system for the safe collection and disposal of this compound waste.

Step 1: Wear Appropriate Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing the correct PPE to prevent skin, eye, and respiratory exposure.[2]

  • Eye/Face Protection: Chemical safety goggles or a face shield.[9]

  • Skin Protection: A fully buttoned lab coat and nitrile gloves. Always check the glove manufacturer's compatibility chart.[10]

  • Respiratory Protection: If there is a risk of generating dust, work in a certified chemical fume hood or wear a NIOSH-approved respirator.[11]

Step 2: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions in the waste container.

  • Collect this compound waste separately. Do not mix it with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.

  • Avoid Incompatibles: Keep this waste stream separate from strong oxidizing agents, nitrites, inorganic chlorides, and perchlorates to avoid fire and explosion hazards.[12][13]

Step 3: Containerization and Labeling

All waste must be collected in appropriate, clearly labeled containers.

  • Container Selection: Use a sealable, chemically compatible container for solid waste.[2][10] Ensure the container is in good condition with no leaks or cracks.

  • Labeling: The moment you add the first quantity of waste, the container must be labeled.[10] The label should include, at a minimum:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The specific hazards (e.g., "Irritant," "Sensitizer")

    • The date accumulation started.

    • The name of the principal investigator or lab group.

Step 4: Storage and Disposal

Store the sealed waste container in a designated, secondary containment area within the laboratory.

  • Storage Location: The storage area should be away from general traffic, drains, and incompatible materials.[9]

  • Arrange for Pickup: Once the container is full or you are finished generating this waste, contact your institution's EHS department to schedule a pickup. Follow their specific procedures for waste transfer.[10] Never pour this compound down the drain or dispose of it in the regular trash.[14]

Decontamination and Empty Container Management

Properly managing contaminated labware and empty chemical bottles is a crucial final step.

  • Reusable Glassware: To decontaminate glassware, rinse it with a suitable solvent (such as ethanol or acetone) in a fume hood. Collect the rinsate as hazardous waste in your this compound waste container. After the initial solvent rinse, the glassware can typically be washed normally.

  • Empty Containers: An empty container that held this compound must also be managed as hazardous waste. "Empty" is defined by RCRA as having all possible contents removed. Triple-rinse the container with a suitable solvent, collecting the rinsate as hazardous waste.[9] After triple-rinsing, deface the label and dispose of the container according to your EHS guidelines (which may allow for glass recycling or disposal as non-hazardous waste).

Emergency Procedures for Spills

In the event of a spill, prompt and correct action is essential to mitigate exposure and environmental contamination.

  • Alert Personnel: Immediately notify others in the vicinity.

  • Assess the Spill: For small, manageable powder spills, proceed with cleanup only if you are trained and have the appropriate PPE and materials. For large spills, evacuate the area and contact your EHS emergency line.

  • Contain the Spill: Prevent the powder from becoming airborne or spreading.

  • Clean Up:

    • Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep the material into a designated hazardous waste container.[11] Avoid creating dust.

    • Decontaminate the spill area with a cloth dampened with a suitable solvent, collecting the cloth and any contaminated PPE as hazardous waste.

  • Report: Report the spill to your supervisor and EHS department, even if there was no exposure.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

G cluster_prep Preparation & Assessment cluster_collection Collection & Containment cluster_final Final Disposition A Identify Material for Disposal (this compound or contaminated items) B Consult SDS & Characterize Waste (Hazardous: Irritant/Sensitizer) A->B C Don Appropriate PPE (Goggles, Gloves, Lab Coat) B->C D Select Compatible, Sealable Waste Container C->D E Segregate from Incompatibles (e.g., Oxidizers) D->E F Place Waste in Container E->F G Securely Attach Hazardous Waste Label F->G Spill Spill Occurs F->Spill Potential Event H Store Container in Designated Satellite Accumulation Area G->H I Request Waste Pickup from EHS/Safety Office H->I J Document Waste Transfer I->J Cleanup Follow Spill Cleanup Protocol (Section 5) Spill->Cleanup Cleanup->F Collect cleanup debris as hazardous waste

Caption: Workflow for the safe disposal of this compound waste.

References

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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Aminophenyl)urea
Reactant of Route 2
Reactant of Route 2
(3-Aminophenyl)urea

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.